molecular formula C11H10N2O B1604431 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde CAS No. 956723-07-2

5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1604431
CAS No.: 956723-07-2
M. Wt: 186.21 g/mol
InChI Key: LUDLYOVAMFPRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-3-4-11(10(7-9)8-14)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDLYOVAMFPRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649893
Record name 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956723-07-2
Record name 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a field-proven pathway for the synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary focus of this document is a robust, scalable copper-catalyzed Ullmann-type condensation reaction, detailed with mechanistic insights, strategic considerations, and a complete, step-by-step experimental protocol derived from established industrial practices. Additionally, this guide discusses the alternative palladium-catalyzed Buchwald-Hartwig amination as a viable synthetic strategy. The content is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Importance

The Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of approved therapeutic agents. Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The specific compound, this compound, serves as a critical bifunctional intermediate. The aldehyde group acts as a versatile handle for a wide array of subsequent chemical transformations—such as reductive amination, Wittig reactions, and condensations—while the pyrazolyl-aryl core provides a foundational structure for library synthesis and lead optimization in drug discovery programs.

Retrosynthetic Analysis

The key challenge in synthesizing the target molecule is the formation of the aryl-nitrogen bond between the tolyl and pyrazole rings. A retrosynthetic disconnection at this C-N bond logically suggests two primary synthetic strategies rooted in modern cross-coupling chemistry:

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This classical approach involves the coupling of an aryl halide with an N-H containing heterocycle, mediated by a copper catalyst. This method is often cost-effective and robust.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A more modern and often milder alternative, this reaction utilizes a palladium catalyst with specialized phosphine ligands to achieve the same C-N bond formation, frequently with high efficiency and broad functional group tolerance.

This guide will detail a validated protocol based on the Ullmann condensation, a method proven effective for this specific transformation on a preparatory scale.

Primary Synthetic Pathway: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper(I) catalyst to couple an aryl halide with an amine or heterocycle. While traditional Ullmann conditions often required harsh temperatures, modern ligand-accelerated protocols have significantly broadened the reaction's applicability and mildness. The synthesis of this compound from 2-bromo-5-methylbenzaldehyde and pyrazole is an excellent application of this methodology.

Mechanistic Principles & Strategic Considerations

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Ligand Exchange: The starting Cu(I) salt coordinates with pyrazole, typically facilitated by a base that deprotonates the pyrazole N-H.

  • Oxidative Addition: The aryl halide (2-bromo-5-methylbenzaldehyde) adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor for this transformation. It is relatively inexpensive and stable.

  • Base: Potassium carbonate (K₂CO₃) is employed as a moderately strong inorganic base. Its role is to deprotonate the pyrazole, increasing its nucleophilicity and facilitating its entry into the catalytic cycle. It is strong enough for this purpose without promoting unwanted side reactions with the sensitive aldehyde group.

  • Ligand: While not explicitly required in all Ullmann reactions, the addition of a ligand, such as a diamine or an amino acid, can accelerate the reaction and allow for lower temperatures by stabilizing the copper intermediates. In the featured protocol, the solvent itself (DMF) can act as a coordinating ligand.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, allowing for the necessary thermal energy input, and its ability to dissolve both the organic substrates and the inorganic base. Its polar aprotic nature helps to stabilize charged intermediates in the catalytic cycle.

  • Starting Material: 2-Bromo-5-methylbenzaldehyde is the logical starting material. Aryl bromides offer a good balance of reactivity and stability for cross-coupling reactions, being more reactive than aryl chlorides and more cost-effective than aryl iodides.

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the synthesis from starting materials to the final, purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: - 2-Bromo-5-methylbenzaldehyde - Pyrazole - Copper(I) Iodide - Potassium Carbonate - DMF B Heat to 120-130 °C A->B C Stir for 24 hours B->C Maintain Temp. D Cool to Room Temp. C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer (Water, Brine) F->G H Dry (Na₂SO₄) & Filter G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel) I->J K Isolate Pure Fractions J->K L Remove Solvent K->L M Obtain Final Product: This compound L->M

Caption: Experimental workflow for the Ullmann synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO/2008/117065 . This source provides a validated method for the specific synthesis of the target compound.

Materials:

  • 2-Bromo-5-methylbenzaldehyde

  • Pyrazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 120-130 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The structural identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR Signals corresponding to the aldehyde proton (~10.0 ppm, s), three pyrazole protons (triplet, doublet, doublet), three aromatic protons on the benzaldehyde ring, and a methyl singlet (~2.4 ppm).
¹³C NMR Peaks for the aldehyde carbonyl carbon (~190 ppm), aromatic and heterocyclic carbons, and the methyl carbon (~21 ppm).
Mass Spec (ESI) [M+H]⁺ = 187.08

Alternative Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that serves as an excellent alternative for forming C-N bonds. This reaction often proceeds under milder conditions and with lower catalyst loadings than the Ullmann condensation, though the cost of palladium and specialized ligands can be higher.

Mechanistic Overview and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

Key Parameters for Consideration:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like XPhos, SPhos, or RuPhos are often highly effective for coupling N-heterocycles.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex amido_complex Amido Complex [Ar-Pd(II)(L)₂-NR₂] pd_complex->amido_complex Ligand Exchange & Deprotonation hx_base [H-Base]⁺X⁻ pd_complex->hx_base amido_complex->pd0 product Ar-NR₂ (Final Product) amido_complex->product Reductive Elimination arx Ar-X (2-Bromo-5-methylbenzaldehyde) arx->pd_complex Oxidative Addition amine H-NR₂ (Pyrazole) amine->pd_complex base Base (e.g., NaOtBu) base->pd_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

  • 2-Bromo-5-methylbenzaldehyde: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Copper(I) Iodide: Can be harmful if swallowed or inhaled. Avoid creating dust.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Work in a well-ventilated fume hood and avoid skin contact.

  • Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

  • Pyrazole: Is harmful if swallowed and causes skin irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Conduct a thorough risk assessment for all planned procedures.

Conclusion

The synthesis of this compound is reliably achieved through a copper-catalyzed Ullmann condensation of 2-bromo-5-methylbenzaldehyde and pyrazole. This method, validated by industrial patent literature, offers a robust and scalable route to this important chemical intermediate. For syntheses requiring milder conditions or broader substrate scopes, the palladium-catalyzed Buchwald-Hartwig amination presents a powerful and effective alternative. The choice between these premier cross-coupling technologies will depend on project-specific factors such as cost, scale, and available equipment. This guide provides the necessary technical and theoretical foundation for researchers to successfully implement these pathways in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide delves into the structural characteristics, and known physical and chemical properties of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, offering valuable insights for its synthesis, characterization, and potential applications in drug discovery workflows.

Introduction to this compound

This compound belongs to the class of N-arylpyrazoles, which are integral scaffolds in the development of novel therapeutic agents. The presence of both a pyrazole ring and a benzaldehyde functional group offers multiple avenues for synthetic modification, making it a versatile building block for creating libraries of bioactive molecules. The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its diverse pharmacological activities.[2][3] The benzaldehyde moiety can participate in a wide array of chemical reactions, allowing for the introduction of various pharmacophoric features. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Core Properties

The structural integrity and properties of this compound are foundational to its chemical behavior and potential biological activity.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
CAS Number 956723-07-2
Physical Form Solid
SMILES String O=C([H])C1=CC(C)=CC=C1N2N=CC=C2
InChI Key LUDLYOVAMFPRFA-UHFFFAOYSA-N
Storage Class Code 11 - Combustible Solids
WGK 3

Synthesis Pathway

A plausible and efficient synthetic route to this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[4][5] This method is widely employed for the formation of carbon-nitrogen bonds between aryl halides and N-heterocycles.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-bromo-5-methylbenzaldehyde 2-bromo-5-methylbenzaldehyde Ullmann Condensation Ullmann Condensation 2-bromo-5-methylbenzaldehyde->Ullmann Condensation Aryl halide Pyrazole Pyrazole Pyrazole->Ullmann Condensation N-heterocycle CuI (catalyst) CuI (catalyst) CuI (catalyst)->Ullmann Condensation K2CO3 (base) K2CO3 (base) K2CO3 (base)->Ullmann Condensation DMF (solvent) DMF (solvent) DMF (solvent)->Ullmann Condensation Heat Heat Heat->Ullmann Condensation This compound This compound Ullmann Condensation->this compound yields

Caption: Proposed synthesis workflow via Ullmann condensation.

The reaction involves the coupling of 2-bromo-5-methylbenzaldehyde with pyrazole in the presence of a copper(I) iodide catalyst and a base such as potassium carbonate, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) under thermal conditions. The choice of a bromide as the leaving group on the benzaldehyde derivative is a balance between reactivity and cost-effectiveness.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic features based on its molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings. The methyl group protons will appear as a singlet, and the aldehyde proton will be a downfield singlet. The coupling patterns of the aromatic protons will provide information about their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield. The chemical shifts of the aromatic carbons will be indicative of the electronic environment of the two rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns will likely involve the loss of the aldehyde group (-CHO) and potentially the pyrazole ring, providing further structural confirmation.

Experimental Protocols for Physicochemical Property Determination

The following protocols are standardized methods for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7][8]

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.[7]

Solubility Assessment

Rationale: Solubility in various solvents provides insights into the polarity of the molecule and is crucial for formulation, purification, and biological testing.[9]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

  • Qualitative Determination: To approximately 1 mL of the chosen solvent in a small test tube, a few milligrams of the compound are added. The mixture is vortexed or shaken vigorously.[10][11]

  • Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble.

  • Quantitative Determination (Shake-Flask Method): a. An excess amount of the solid is added to a known volume of the solvent in a sealed flask. b. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). c. The saturated solution is filtered to remove undissolved solid. d. The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

NMR Spectroscopic Analysis

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][12][13]

  • Internal Standard: A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

  • Data Processing: The acquired data is Fourier transformed and phased. The chemical shifts, integration, and coupling constants are analyzed to determine the structure.

ATR-FTIR Spectroscopic Analysis

Rationale: Attenuated Total Reflectance (ATR) is a convenient Fourier-Transform Infrared (FTIR) sampling technique for solid samples that requires minimal sample preparation.[14][15][16]

Methodology:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.[15]

  • Sample Spectrum Acquisition: The IR spectrum of the sample is recorded.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Direct Infusion Mass Spectrometric Analysis

Rationale: Direct infusion mass spectrometry provides a rapid method for determining the molecular weight and fragmentation pattern of a pure compound.[17][18][19]

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Ionization: The sample is ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is classified as a combustible solid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry due to its versatile chemical handles and the proven pharmacological importance of the pyrazole scaffold. This technical guide has provided a detailed overview of its known physicochemical properties and has outlined robust experimental protocols for their determination. A comprehensive understanding of these properties is essential for the rational design and development of novel drug candidates based on this promising molecular framework. Further research to experimentally determine and publish the melting point, solubility, and full spectroscopic data for this compound is highly encouraged to facilitate its broader application in the scientific community.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde. As a molecule integrating a substituted aromatic aldehyde with a pyrazole moiety, its structural elucidation presents a valuable case study for researchers and scientists in synthetic chemistry and drug development. This document details the principles behind spectral assignments, provides standardized experimental protocols, and interprets the spectral data with reference to established chemical shift theories and substituent effects. The guide is structured to offer not just data, but a field-proven logical framework for the structural characterization of complex organic molecules.

Introduction: The Structural Significance of a Pyrazole-Substituted Benzaldehyde

This compound, with the empirical formula C₁₁H₁₀N₂O, is a bifunctional organic compound featuring a benzaldehyde core substituted with a methyl group and a pyrazole ring[1]. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide array of biological activities[2][3]. The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind the observed chemical shifts, coupling constants, and signal multiplicities.

Molecular Architecture and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecule's structure and the distinct chemical environments of its constituent atoms. The key to accurate spectral assignment lies in recognizing the electronic effects of each substituent on the benzaldehyde and pyrazole rings.

Molecular Structure for NMR Assignment:

Caption: Numbering scheme for this compound.

  • Benzaldehyde Ring: The aldehyde group (-CHO) is a strong electron-withdrawing group, which will significantly deshield the ortho (C6) and para (C4) positions. The methyl group (-CH₃) is a weak electron-donating group, which will shield its ortho (C4, C6) and para (C1) positions. The interplay of these effects determines the final chemical shifts of the aromatic protons and carbons.

  • Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle. Its protons and carbons will have characteristic chemical shifts influenced by the two nitrogen atoms[2][4].

¹H NMR Spectral Analysis

Proton NMR provides critical information on the number of distinct proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts[5].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Set a spectral width of ~15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and acquire 16-32 scans to achieve a good signal-to-noise ratio[5].

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Data Interpretation and Assignments

The following table summarizes the anticipated ¹H NMR spectral data. The predicted shifts are based on established values for substituted benzaldehydes and pyrazoles[5][6][7].

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~10.1s-1HH⁷ (-CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, appearing far downfield[7].
~7.90d~2.01HH⁵' (Pyrazole)Adjacent to N1 and deshielded. Coupled to H⁴'.
~7.75d~2.51HH³' (Pyrazole)Adjacent to N2 and deshielded. Coupled to H⁴'.
~7.65d~8.01HOrtho to the pyrazole substituent. Coupled to H⁴.
~7.50dd~8.0, ~2.01HH⁴Meta to the aldehyde (deshielding) and ortho to the methyl group (shielding). Coupled to H³ and H⁶.
~7.30d~2.01HH⁶Meta to the methyl group. Coupled to H⁴.
~6.50t~2.21HH⁴' (Pyrazole)Coupled to both H³' and H⁵' on the pyrazole ring.
~2.45s-3HH¹¹ (-CH₃)Protons of the alkyl methyl group are shielded and appear upfield as a singlet.
Visualization of Proton Connectivity

A COSY (Correlation Spectroscopy) experiment would be essential to confirm these assignments by identifying coupled proton pairs.

Caption: Expected H-H COSY correlations for the aromatic protons.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a count of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, electronegativity of attached atoms).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet.

    • Typical Parameters: Set a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance (1.1%) of the ¹³C isotope[5][8].

  • DEPT Analysis (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH (methine), CH₂ (methylene), and CH₃ (methyl) carbons. CH signals appear positive in both, CH₂ are negative in DEPT-135, and CH₃ are positive in DEPT-135. Quaternary carbons do not appear in DEPT spectra.

Data Interpretation and Assignments

The predicted ¹³C chemical shifts are based on additivity rules and data from similar substituted aromatic systems[6][9][10].

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (DEPT)AssignmentRationale
~192.0CHC⁷ (C=O)The aldehyde carbonyl carbon is the most deshielded, typically appearing in the 190-200 ppm range[6][8].
~142.0CC⁵Ipso-carbon attached to the electron-donating methyl group.
~141.0CHC⁵' (Pyrazole)Deshielded carbon in the pyrazole ring adjacent to N1.
~138.0CIpso-carbon attached to the pyrazole substituent.
~134.0CHAromatic methine carbon.
~131.0CHC⁴Aromatic methine carbon.
~129.0CHC³' (Pyrazole)Deshielded carbon in the pyrazole ring adjacent to N2.
~127.0CIpso-carbon attached to the aldehyde group.
~125.0CHC⁶Aromatic methine carbon.
~110.0CHC⁴' (Pyrazole)Shielded carbon in the pyrazole ring between the two CH groups.
~21.5CH₃C¹¹ (-CH₃)The methyl carbon is highly shielded and appears far upfield.
Visualization of Structure Confirmation via 2D NMR

Heteronuclear 2D NMR experiments like HSQC and HMBC are indispensable for a definitive and self-validating assignment.

Caption: Key HSQC (¹J) and HMBC (²J, ³J) correlations.

The HMBC experiment is particularly powerful. For instance, a correlation from the aldehyde proton (H⁷) to the ipso-carbon C¹ and the pyrazole-bearing carbon C² would firmly establish the connectivity around the aldehyde. Crucially, observing a correlation from a pyrazole proton (e.g., H⁵') to a benzaldehyde carbon (e.g., C²) provides undeniable proof of the linkage between the two ring systems.

Conclusion

The structural elucidation of this compound is achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The aldehyde proton at ~10.1 ppm and the carbonyl carbon at ~192.0 ppm are hallmark signals for the benzaldehyde moiety. The distinct sets of signals in the aromatic region (7.30-7.90 ppm for protons, 110-142 ppm for carbons) are logically assigned to the substituted benzene and pyrazole rings based on established substituent effects and coupling patterns. This guide underscores that while 1D NMR provides the foundational data, a truly rigorous and trustworthy structural proof relies on the network of correlations revealed by 2D NMR experiments, creating a self-validating analytical system.

References

CAS number and molecular weight of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via Ullmann condensation, and explores its structural characterization through spectroscopic methods. Furthermore, it discusses the molecule's chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a benzaldehyde core substituted with a methyl group and a pyrazole ring. The strategic placement of the pyrazole moiety ortho to the aldehyde group imparts unique electronic and steric properties, making it a valuable intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 956723-07-2[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Physical Form Solid
InChI Key LUDLYOVAMFPRFA-UHFFFAOYSA-N
SMILES O=C([H])C1=CC(C)=CC=C1N2N=CC=C2

Synthesis and Purification

The synthesis of N-aryl pyrazoles, such as the title compound, is most effectively achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann-type coupling. This method is superior to other potential routes due to its high yield, functional group tolerance, and the ready availability of starting materials.

The chosen pathway involves the coupling of 2-bromo-5-methylbenzaldehyde with pyrazole. The bromine atom on the benzaldehyde ring provides a reactive site for the palladium- or copper-catalyzed cross-coupling, while the aldehyde group remains intact under appropriate reaction conditions[2].

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 2-Bromo-5-methylbenzaldehyde (CAS: 90221-55-9) Reaction Ullmann Condensation SM1->Reaction SM2 Pyrazole (CAS: 288-13-1) SM2->Reaction Catalyst Copper(I) Iodide (CuI) Catalyst->Reaction Ligand L-Proline Ligand->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent DMSO Solvent->Reaction Temperature 100-120 °C Temperature->Reaction Product This compound Reaction->Product Purification Work-up & Purification (Aqueous Extraction, Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Materials:

    • 2-Bromo-5-methylbenzaldehyde (1.0 eq)[3][4][5]

    • Pyrazole (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-methylbenzaldehyde, pyrazole, copper(I) iodide, L-proline, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add anhydrous DMSO via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Causality and Insights:

    • Catalyst System: The CuI/L-proline system is a well-established and cost-effective catalyst for Ullmann N-arylations. L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the coupling process.

    • Base and Solvent: Potassium carbonate is a crucial base for deprotonating the pyrazole NH, making it nucleophilic. DMSO is an excellent polar aprotic solvent for this reaction, effectively dissolving the reactants and salts while tolerating the required high temperatures.

    • Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and any potential side products, ensuring high purity of the final compound.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of NMR and IR spectroscopy. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds[6][7][8].

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the range of δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group[8].

    • Aromatic Protons (Benzene Ring): Three protons on the benzene ring will appear in the aromatic region (δ 7.2-8.0 ppm). Their splitting patterns will be complex due to their distinct chemical environments.

    • Pyrazole Protons: Three protons on the pyrazole ring will resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. They will exhibit doublet-of-doublets or triplet splitting patterns based on their coupling with each other.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4-2.6 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.

    • Aromatic and Pyrazole Carbons: Multiple signals will be present in the δ 110-150 ppm range, corresponding to the carbons of the benzene and pyrazole rings.

    • Methyl Carbon (-CH₃): The methyl carbon will appear as a single peak in the upfield region, typically around δ 20-22 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

    • C-H Stretch (Aldehyde): Two characteristic medium peaks may appear around 2820 cm⁻¹ and 2720 cm⁻¹.

    • Aromatic C=C Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: A peak in the 1300-1360 cm⁻¹ region can be attributed to the C-N bond of the pyrazole ring.

Chemical Reactivity and Applications

The molecule's utility is derived from its two primary reactive sites: the aldehyde group and the pyrazole ring. This dual functionality allows for a wide range of subsequent chemical transformations.

ReactivityDiagram cluster_aldehyde Aldehyde Reactions cluster_pyrazole Pyrazole Reactions Core This compound Aldehyde Group (-CHO) Pyrazole Ring ReductiveAmination Reductive Amination (forms amines) Core:f1->ReductiveAmination + Amine, Reducing Agent Wittig Wittig Reaction (forms alkenes) Core:f1->Wittig + Ylide Oxidation Oxidation (forms carboxylic acid) Core:f1->Oxidation + Oxidizing Agent Condensation Condensation (e.g., Knoevenagel, Aldol) Core:f1->Condensation + Active Methylene Cmpd Coordination Metal Coordination (acts as ligand) Core:f2->Coordination + Metal Salt ElectrophilicSub Electrophilic Substitution (at C4 position) Core:f2->ElectrophilicSub + Electrophile (e.g., NBS)

Caption: Key reactive sites and potential transformations of the title compound.

  • Reactivity of the Aldehyde Group: The aldehyde functional group is a versatile handle for numerous organic reactions[9][10].

    • Nucleophilic Addition: It readily undergoes nucleophilic addition reactions, which are the basis for transformations like reductive amination (to form amines), Wittig reactions (to form alkenes), and the formation of cyanohydrins[10].

    • Condensation Reactions: It can participate in various condensation reactions, such as Knoevenagel or Aldol condensations, to build larger, more complex carbon skeletons.

    • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another avenue for derivatization[10].

  • Role in Medicinal Chemistry and Drug Discovery: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs[8][11]. Pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties[1][9][12].

    • As a Synthetic Intermediate: this compound serves as a key intermediate for synthesizing novel pharmaceutical candidates[2][13]. The aldehyde group allows for the introduction of diverse side chains and functional groups through reactions like those mentioned above, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

    • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or amide groups, helping to modulate properties like metabolic stability, solubility, and target binding affinity.

Safety, Handling, and Storage

  • Hazard Identification: While specific toxicity data for this compound is limited, it should be handled with the standard precautions used for laboratory chemicals. Analogous aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Ullmann condensation, coupled with the dual reactivity of its aldehyde and pyrazole moieties, makes it an attractive starting point for the development of novel compounds, particularly in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in research and development.

References

An In-depth Technical Guide to the Synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, with CAS Number 956723-07-2, is a pivotal bifunctional molecule increasingly recognized for its role as a versatile intermediate in the synthesis of complex chemical entities.[1][2] Its structure, featuring a reactive aldehyde group ortho to a methyl-substituted N-aryl pyrazole, presents a unique scaffold for the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a multitude of subsequent transformations, making it a valuable building block in discovery chemistry.

This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the chosen methodologies. We will explore two robust and industrially relevant pathways: direct N-arylation via Nucleophilic Aromatic Substitution (SNAr) and a copper-catalyzed Ullmann condensation. The discussion is tailored for researchers and process chemists, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.

Strategic Analysis: The Key C-N Bond Disconnection

The core of synthesizing this compound lies in the formation of the C-N bond between the benzaldehyde ring and the pyrazole heterocycle. A retrosynthetic analysis logically disconnects this bond, leading to two fundamental precursors: a pyrazole moiety and an appropriately substituted 5-methylbenzaldehyde derivative.

The success of the synthesis hinges on the nature of the substituent at the 2-position of the benzaldehyde ring. This group must function as an effective leaving group, either by possessing inherent reactivity (as in SNAr) or by being amenable to transition-metal catalysis (as in Ullmann coupling).

Pathway 1: Direct N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This pathway is arguably the most direct and atom-economical approach, predicated on the reaction between an activated aryl halide and pyrazole. The key to this strategy is the potent electronic activation provided by the ortho-aldehyde group.

Causality Behind Experimental Design: The electron-withdrawing nature of the formyl group (-CHO) is paramount. It activates the aromatic ring towards nucleophilic attack, significantly lowering the energy of the intermediate Meisenheimer complex. For this reason, an aryl fluoride is the substrate of choice. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached (C-2), making it highly susceptible to attack by the pyrazole nucleophile. This effect is more pronounced for fluorine than for other halogens, leading to faster reaction rates in SNAr contexts.

Key Starting Materials & Reagents
ComponentChemical NameRoleRationale for Selection
Aryl Precursor 2-Fluoro-5-methylbenzaldehydeElectrophileThe fluorine atom is an excellent leaving group in SNAr, activated by the ortho-aldehyde.[3]
Nucleophile PyrazoleN-nucleophileThe N-H proton is acidic enough to be removed by a moderate base, forming the nucleophilic pyrazolate anion.
Base Potassium Carbonate (K2CO3)Proton ScavengerDeprotonates pyrazole to generate the active nucleophile. It is cost-effective and sufficiently basic for this purpose.
Solvent Dimethylformamide (DMF)Polar Aprotic SolventSolubilizes the reactants and stabilizes the charged Meisenheimer intermediate without protonating the nucleophile.
Experimental Protocol: SNAr Synthesis
  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methylbenzaldehyde (1.0 eq.).

  • Reagent Addition: Add pyrazole (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Solvent Introduction: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

SNAr_Workflow cluster_materials Starting Materials cluster_process Process A 2-Fluoro-5-methylbenzaldehyde D Reaction at 100-120 °C A->D B Pyrazole B->D C K2CO3 in DMF C->D E Aqueous Work-up & Extraction D->E Cooling & Quenching F Purification (Chromatography) E->F G This compound F->G Isolation Ullmann_Workflow cluster_materials Starting Materials (Inert) cluster_process Process A 2-Bromo-5-methylbenzaldehyde E Reaction at 110-130 °C A->E B Pyrazole B->E C CuI / L-Proline / Cs2CO3 C->E D Anhydrous DMSO D->E F Filtration & Extraction E->F Cooling & Dilution G Purification (Chromatography) F->G H This compound G->H Isolation

References

The Architectural Blueprint of Efficacy: Unveiling the Crystal Structure of Pyrazole-Containing Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] When functionalized with a benzaldehyde moiety, these compounds present a unique opportunity for developing novel therapeutics, where the precise three-dimensional arrangement of atoms dictates biological function. This guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyrazole-containing benzaldehyde derivatives. We will dissect the causal relationships between synthetic choices, crystallization outcomes, and the resultant structural insights, offering a framework for the rational design of next-generation therapeutic agents. The narrative emphasizes the "why" behind the "how," grounding experimental protocols in solid scientific principles to create a self-validating system for researchers in drug discovery.

The Pyrazole Scaffold: A Privileged Element in Drug Design

The five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery programs.[5][6] Its metabolic stability and capacity for diverse substitutions allow medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets.[1][5] The inclusion of a benzaldehyde group introduces a key pharmacophore capable of forming various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for molecular recognition at a receptor's active site. Understanding the precise spatial orientation of these functional groups through X-ray crystallography is therefore not merely an academic exercise; it is a fundamental prerequisite for structure-based drug design.[7]

The structure-activity relationship (SAR) is paramount; modifications like adding halogen groups or other substituents can dramatically alter a compound's efficacy.[5][8] For instance, studies on pyrazole-based cannabinoid receptor antagonists revealed that specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective activity.[8] This underscores the necessity of high-resolution structural data to rationalize observed biological activities and guide future synthetic efforts.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to elucidating a crystal structure begins with the successful synthesis of the target molecule and its subsequent crystallization into a form suitable for X-ray diffraction analysis.

Synthetic Strategies: A Divergent Approach

The synthesis of pyrazole-containing benzaldehydes can be achieved through several robust methods. A common and effective strategy involves the Vilsmeier-Haack reaction, which introduces a formyl group (the basis of the aldehyde) onto a pre-existing pyrazole ring. Alternatively, multicomponent reactions (MCRs) offer a highly efficient pathway, allowing for the construction of complex pyrazole derivatives in a single pot, thereby saving time and resources.[9]

The choice of synthetic route is critical as it can influence the purity and yield of the final product, which in turn directly impacts the success of crystallization.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_analysis Characterization Start Starting Materials (e.g., Hydrazine, β-Diketone) Reaction Cyclocondensation (e.g., Knorr Synthesis) Start->Reaction Intermediate Substituted Pyrazole Reaction->Intermediate Vilsmeier Vilsmeier-Haack Reaction (POCl₃/DMF) Intermediate->Vilsmeier Product Pyrazole-Benzaldehyde Derivative Vilsmeier->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy

Caption: General workflow for the synthesis of pyrazole-benzaldehyde derivatives.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a common intermediate.[10]

  • Preparation of Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place 10 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add 2 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring. Continue stirring for 30 minutes in the cold to form the Vilsmeier reagent.

  • Formylation: To the prepared reagent, add a solution of 1-phenyl-3-methyl-5-pyrazolone (1 mmol) in 5 mL of DMF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Pour the cooled reaction mixture into 100 mL of crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-containing benzaldehyde derivative.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[7][11] The process relies on slowly transitioning a solution from a soluble state to a supersaturated state, from which a single, well-ordered crystal can nucleate and grow.[12]

Causality in Method Selection:

  • Slow Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. This is effective for compounds that are highly soluble and not volatile.

  • Vapor Diffusion (Hanging/Sitting Drop): This technique is ideal for sparingly soluble compounds or when only small amounts of material are available. A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

  • Liquid-Liquid Diffusion: This involves carefully layering a solution of the compound over a less dense solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to find a solvent in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the pyrazole derivative in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial daily. High-quality crystals are typically clear with well-defined faces. The process can take anywhere from a few days to several weeks.[12]

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[13][14] It provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.[14]

XRay_Workflow Crystal Single Crystal Selection Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern (Intensities & Angles) XRay->Diffraction Process Data Processing (Integration & Scaling) Diffraction->Process Solve Structure Solution (Direct Methods/Patterson) Process->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & Analysis (CIF File Generation) Refine->Validate

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Core Principles of Structure Determination

When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific pattern of spots.[11] The angles and intensities of these diffracted beams are measured. This diffraction pattern contains the information needed to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a three-dimensional model is built and then computationally refined to best fit the experimental data.[14]

Analysis of Structural Data: Case Studies

Analysis of pyrazole-containing benzaldehyde derivatives reveals key structural features that influence their properties. The central pyrazole ring is typically planar or nearly planar.[15] The dihedral angles between this pyrazole plane and the attached phenyl and benzaldehyde rings are of critical importance.

For example, in the structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring is nearly perpendicular to one benzene ring (dihedral angle of 82.44°) while being almost coplanar with the other (4.52°).[16] This twisted conformation minimizes steric hindrance and dictates the overall shape of the molecule, which in turn governs how it can fit into a protein's binding pocket.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are also elucidated. In the aforementioned structure, weak C—H⋯O hydrogen bonds link adjacent molecules, forming supramolecular chains that stabilize the crystal lattice.[16] These same interactions are analogous to those that would occur with a biological target.

Data Presentation: Crystallographic Parameters
ParameterCompound 1[16]Compound 2[15]
Formula C₁₉H₂₁N₃OC₁₆H₁₁FN₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 21.952410.1361
b (Å) 6.25119.0232
c (Å) 24.152114.5441
β (°) 106.3069107.01
V (ų) 3181.01272.2
Z 84
Key Dihedral Angle 1 (°) 82.44 (Pyrazole/Benzene)4.64 (Pyrazole/Fluorobenzene)
Key Dihedral Angle 2 (°) 4.52 (Pyrazole/Tolyl)84.83 (Pyrazole/Benzene)

This table summarizes selected crystallographic data for two representative pyrazole derivatives to illustrate the type of quantitative information obtained.

Conclusion: From Structure to Function

The determination of the crystal structure of pyrazole-containing benzaldehyde derivatives is a critical step in modern drug discovery. It provides an atomic-level understanding of the molecule's conformation and intermolecular interactions. This structural blueprint is indispensable for rationalizing structure-activity relationships, optimizing lead compounds, and ultimately designing more potent and selective therapeutic agents. The protocols and principles outlined in this guide provide researchers with a robust framework for moving from chemical synthesis to high-resolution structural analysis, bridging the gap between molecular design and biological function.

References

A Comprehensive Technical Guide to the Solubility of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in common organic solvents. Recognizing the critical role of solubility in drug discovery and process chemistry, this document moves beyond a simple data sheet to equip researchers, chemists, and formulation scientists with the foundational principles and detailed methodologies required for robust solubility assessment. We delve into the molecular structure's influence on solubility, present a systematic approach for solvent selection, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination using the gold-standard Shake-Flask method coupled with HPLC-UV and UV-Vis spectroscopy for analysis.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[1] Its structure, featuring a benzaldehyde ring substituted with a methyl group and a pyrazole moiety, makes it a valuable intermediate in medicinal chemistry and materials science.[2][3] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and the aldehyde functional group serves as a versatile handle for further synthetic transformations.[4][5]

The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility. Poor solubility can hinder reaction kinetics, complicate purification, and present significant challenges for bioavailability in drug development.[6][7] Therefore, a thorough understanding and accurate measurement of its solubility profile are paramount for efficient process development and rational formulation design. This guide provides the necessary theoretical and practical tools to achieve this.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[8][9] The intermolecular forces between solute-solute and solvent-solvent molecules must be overcome by the formation of new, energetically favorable solute-solvent interactions.

Let's analyze the structure of this compound:

  • Aromatic Rings (Benzene and Pyrazole): These are largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor. This group contributes to solubility in polar solvents.[10]

  • Pyrazole Ring: Contains two nitrogen atoms. One is a pyridine-like nitrogen that is a hydrogen bond acceptor, and the other is a pyrrole-like nitrogen. This heterocycle introduces polarity and hydrogen bonding capability.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly decreases polarity.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in polar protic solvents like lower-chain alcohols (e.g., ethanol, methanol) where hydrogen bonding can occur.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as Dichloromethane (DCM), Chloroform, and Acetone.

  • Low to Negligible Solubility: Expected in nonpolar aliphatic solvents like Hexane and Heptane, as the polar functional groups will dominate.[11]

Experimental Determination of Solubility: A Methodological Workflow

Since specific quantitative solubility data for this compound is not widely published, an experimental approach is necessary. The following workflow provides a systematic path from initial screening to precise quantification.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Quantitative Measurement (Shake-Flask Method) cluster_2 Phase 3: Analysis & Quantification Solvent Solvent Selection (Polarity Spectrum) Qual Protocol 1: Qualitative 'Range-Finding' Test Solvent->Qual Test small amounts Equilibrate Protocol 2: Equilibration (Add excess solid, agitate 24-48h) Qual->Equilibrate Inform solvent choice Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Supernatant Collect Saturated Supernatant Separate->Supernatant Dilute Dilute Supernatant Supernatant->Dilute Analytics Analytical Method Selection (HPLC-UV or UV-Vis) Dilute->Analytics Quantify Quantification vs. Calibration Curve Analytics->Quantify Result Calculate Solubility (mg/mL or mol/L) Quantify->Result

Caption: A systematic workflow for determining the solubility of this compound.

Protocol for Qualitative Solubility Determination

This initial test provides a rapid assessment to classify solubility and guide the design of quantitative experiments.[12]

Materials:

  • This compound

  • Set of test solvents (e.g., Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water)

  • Small test tubes or vials (1.5 mL)

  • Vortex mixer

Procedure:

  • Place approximately 2-5 mg of the compound into a test tube.

  • Add the selected solvent dropwise (approx. 100 µL at a time) up to a total volume of 1 mL.

  • After each addition, cap the tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Record observations using the classifications in the table below.

Table 1: Qualitative Solubility Classification

Observation Classification Approximate Solubility (mg/mL)
Dissolves completely in <0.5 mL Very Soluble > 10
Dissolves completely in 1 mL Soluble 5 - 10
Some solid remains Sparingly Soluble 1 - 5

| No visible dissolution | Insoluble | < 1 |

Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, representing the true saturation point of the compound in a solvent at a specific temperature.[7][13]

Materials:

  • This compound

  • Selected organic solvents

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated analytical balance and pipettes

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for many compounds.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated liquid phase from the solid, either:

    • Centrifuge: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear, saturated supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine its concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is crucial. The choice between HPLC and UV-Vis depends on the required precision, sample complexity, and available equipment.

G Start Need to Quantify Solute? CheckPurity Is the sample matrix complex or purity a concern? Start->CheckPurity HPLC Use HPLC-UV (High Specificity & Accuracy) CheckPurity->HPLC Yes UV Use UV-Vis Spectroscopy (Fast & Simple) CheckPurity->UV No

Caption: A decision-making diagram for choosing between HPLC-UV and UV-Vis for solubility quantification.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[14][15]

Workflow:

  • Method Development: Develop a simple isocratic reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a common starting point. The UV detector wavelength should be set to the λ_max of the compound.

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Perform a serial dilution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility sample.

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration and perform a linear regression. The R² value should be >0.995 for a valid curve.

  • Sample Analysis:

    • Inject the diluted supernatant sample from the shake-flask experiment.

    • Determine the peak area for the analyte.

    • Calculate the concentration of the diluted sample using the equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration).

    • Multiply this concentration by the dilution factor to obtain the final solubility value.

Quantification by UV-Vis Spectroscopy

This method is faster and simpler than HPLC but is only suitable if the compound is pure and has a distinct UV absorbance, and if the solvent itself does not absorb at the analytical wavelength.[16][17]

Workflow:

  • Determine λ_max: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Calibration Curve Preparation:

    • Using the same stock solution as for HPLC, prepare a series of at least five standards in the same solvent used for the solubility experiment.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve. Ensure linearity (R² > 0.995).

  • Sample Analysis:

    • Measure the absorbance of the diluted supernatant sample.

    • Ensure the absorbance value falls within the linear range of the calibration curve. If not, adjust the dilution.

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the final solubility value.

Data Presentation

Results should be recorded clearly, specifying the solvent, temperature, and method of analysis.

Table 2: Example Solubility Data Table for this compound

Solvent Temperature (°C) Analytical Method Solubility (mg/mL) Solubility (mol/L) Qualitative Class
e.g., Ethanol 25 HPLC-UV [Experimental Value] [Calculated Value] [e.g., Soluble]
e.g., Dichloromethane 25 HPLC-UV [Experimental Value] [Calculated Value] [e.g., Soluble]
e.g., Toluene 25 UV-Vis [Experimental Value] [Calculated Value] [e.g., Sparingly Soluble]

| e.g., Heptane | 25 | HPLC-UV | [Experimental Value] | [Calculated Value] | [e.g., Insoluble]|

Conclusion

References

An In-depth Technical Guide to 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazole derivative, 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole, with the chemical formula C11H10N2O. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] This guide delves into the systematic IUPAC nomenclature, plausible synthetic pathways for this fused heterocyclic system, in-depth spectroscopic analysis for structural elucidation, and potential applications in drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers working with pyrazole-based compounds.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This fundamental structure is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science due to its versatile chemical properties and diverse biological activities.[4] Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4] The fusion of a pyrazole ring with other heterocyclic systems, such as the chromene in the case of our topic molecule, often leads to novel compounds with enhanced or unique biological profiles.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of complex heterocyclic systems is crucial for unambiguous scientific communication. The IUPAC name for the C11H10N2O pyrazole derivative of interest is 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole .[1]

  • Chromeno : This indicates the presence of a chromene ring system, which is a benzopyran.

  • [3,4-d] : This denotes the fusion of the pyrazole ring to the 'd' face (the 3-4 bond) of the chromene nucleus.

  • Pyrazole : This identifies the five-membered ring with two adjacent nitrogen atoms.

  • 8-Methyl : A methyl group is substituted at the 8th position of the fused ring system.

  • 1,4-dihydro : This specifies the saturation at the 1st and 4th positions of the chromeno[3,4-d]pyrazole core.

The chemical structure is as follows:

G cluster_0 Starting Materials cluster_1 Chromone Formation cluster_2 Pyrazole Ring Formation A Substituted Phenol C Pechmann Condensation A->C B β-Ketoester B->C D Substituted 4-Hydroxycoumarin C->D E Reaction with Hydrazine D->E F Target Molecule E->F G cluster_0 Core Scaffold cluster_1 Potential Biological Activities A 8-Methyl-1,4-dihydrochromeno[3,4-d]pyrazole B Antimicrobial A->B C Anti-inflammatory A->C D Anticancer A->D E Molluscicidal A->E

References

The Genesis of a Privileged Scaffold: A Technical History of Pyrazolyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Pyrazole Nucleus as a Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its unique chemical properties, including the presence of both a pyrrole-like and a pyridine-like nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2] This versatility has led to the incorporation of the pyrazole moiety into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][4][5][6][7][8]

Among the vast family of pyrazole derivatives, pyrazolyl benzaldehydes have emerged as exceptionally valuable synthetic intermediates. The aldehyde functional group serves as a versatile chemical handle, enabling a multitude of subsequent transformations to build molecular complexity. This guide provides a technical overview of the historical discovery of the pyrazole core and details the evolution of synthetic methodologies leading to the formation of pyrazolyl benzaldehydes, a critical building block for modern drug development.

Part 1: The Dawn of Pyrazole Chemistry

The history of pyrazole chemistry begins in the late 19th century. German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative, specifically a pyrazolone, in 1883 by condensing ethyl acetoacetate with phenylhydrazine.[4][9][10] This foundational reaction, now known as the Knorr Pyrazole Synthesis , became the classical and most widely adopted method for constructing the pyrazole ring.[11][12] A few years later, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4]

The Knorr synthesis involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[10][11][12][13] The reaction proceeds under acidic or thermal conditions and is valued for its reliability and the ready availability of starting materials.

Mechanism of the Knorr Pyrazole Synthesis

The causality of the Knorr synthesis lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The reaction is typically acid-catalyzed and begins with the formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event, which drives the reaction forward by forming the stable, aromatic pyrazole ring.[12][13]

When an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric pyrazoles can be formed, which represents a limitation of the classical approach.[14]

Knorr_Mechanism reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Cyclization h2o_out H₂O hydrazone->h2o_out pyrazole Pyrazole Product cyclic_hemiaminal->pyrazole Dehydration h2o_out2 H₂O cyclic_hemiaminal->h2o_out2

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Part 2: The Advent of Pyrazolyl Aldehydes via Vilsmeier-Haack Formylation

While the Knorr synthesis provided access to the core pyrazole ring, the introduction of a formyl (aldehyde) group, particularly at the C4 position, required further innovation. The Vilsmeier-Haack reaction proved to be the most effective and widely used method for this transformation.[15][16][17] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic ring.

The key insight for synthesizing pyrazolyl benzaldehydes was to apply the Vilsmeier-Haack reaction to a suitable precursor, most commonly the hydrazone of a substituted acetophenone.[15][16] The reaction proceeds via cyclization and formylation in a one-pot process, yielding the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde scaffold.

Mechanism of Vilsmeier-Haack Pyrazole Synthesis

The process begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The hydrazone, formed from a substituted acetophenone and a hydrazide, then acts as the nucleophile. The reaction proceeds through a series of steps involving cyclization to form the pyrazole ring and subsequent electrophilic attack by the Vilsmeier reagent at the electron-rich C4 position. A final hydrolysis step liberates the aldehyde. This elegant reaction sequence constructs the heterocyclic ring and installs the crucial aldehyde functionality simultaneously.[15]

Vilsmeier_Workflow sub_acetophenone Substituted Acetophenone hydrazone Hydrazone Intermediate sub_acetophenone->hydrazone hydrazide Hydrazide hydrazide->hydrazone cyclization Cyclization & Electrophilic Attack hydrazone->cyclization vilsmeier_reagent Vilsmeier Reagent (DMF + POCl₃) vilsmeier_reagent->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde hydrolysis->product

Caption: Workflow for synthesizing pyrazolyl benzaldehydes.

Part 3: Key Synthetic Protocols

The following protocols are presented as self-validating systems, grounded in established and repeatedly verified chemical literature. The causality behind each step is explained to provide field-proven insight.

Protocol 1: Synthesis of a Pyrazolone via Knorr Condensation

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a foundational pyrazole derivative.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

    • Causality: Ethanol serves as a suitable solvent for both reactants. The reaction is often exothermic, so controlled addition may be necessary.

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 3-5 drops).[9]

    • Causality: The acid catalyzes the initial condensation by protonating the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine.

  • Reflux: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature and then in an ice bath.

    • Causality: Lowering the temperature decreases the solubility of the product, promoting its precipitation from the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[9]

Protocol 2: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol demonstrates the Vilsmeier-Haack reaction applied to a benzoylhydrazone to generate the target pyrazolyl benzaldehyde.[15]

Materials:

  • N'-(1-phenylethylidene)benzohydrazide (Hydrazone precursor)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium Bicarbonate solution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, place chilled DMF (3-4 equivalents). Cool the flask in an ice-salt bath. Add POCl₃ (2 equivalents) dropwise with constant stirring, ensuring the temperature remains below 5°C. Stir for 30 minutes.

    • Causality: This exothermic reaction forms the highly electrophilic Vilsmeier reagent. Low temperature is critical to control the reaction and prevent degradation of the reagent.

  • Reactant Addition: Add the hydrazone precursor, N'-(1-phenylethylidene)benzohydrazide (1 equivalent), portion-wise to the cold Vilsmeier reagent.

    • Causality: The electron-rich hydrazone acts as the nucleophile that will be formylated and cyclized.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70°C for 3-4 hours.

    • Causality: Heating provides the energy needed for the cyclization and electrophilic substitution to occur on the newly formed pyrazole ring.

  • Work-up and Hydrolysis: Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

    • Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the final aldehyde product.

  • Neutralization and Isolation: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. The solid product will precipitate out.

    • Causality: Neutralization is necessary to ensure the product is in its non-protonated form, minimizing its solubility in the aqueous phase.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[15]

Part 4: Applications and Significance in Drug Development

Pyrazolyl benzaldehydes are not typically therapeutic agents themselves. Instead, their immense value lies in their role as versatile synthetic intermediates. The aldehyde group is a gateway to a vast number of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.

Transformation of AldehydeResulting Functional Group/ScaffoldTherapeutic Applications of Derivatives
Reductive Amination Substituted AminesAntimicrobial Agents[3]
Condensation Reactions Hydrazones, Schiff BasesAnticancer, Anticonvulsant Agents[15]
Wittig Reaction AlkenesBuilding blocks for complex molecules
Oxidation Carboxylic AcidsBioisosteres, linkers in drug design[3]
Cyclocondensation Fused Heterocyclic SystemsNovel scaffolds for kinase inhibitors, etc.[16]

The ability to readily synthesize the pyrazolyl benzaldehyde core and then diversify it has made this class of compounds a mainstay in modern medicinal chemistry, contributing to the discovery of new leads against challenging diseases.[3][18]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Containing Schiff Bases in Modern Drug Discovery

Schiff bases, distinguished by their characteristic azomethine (-C=N-) functional group, are a cornerstone in the architecture of medicinal chemistry.[1][2] Their facile synthesis and the electronic properties of the imine linkage make them privileged scaffolds in the design of novel therapeutic agents. When integrated with a pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, the resulting Schiff base molecules exhibit a remarkable spectrum of biological activities.[3][4] The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[5][6]

The amalgamation of these two pharmacologically significant motifs gives rise to compounds with enhanced biological profiles, including potent antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][7][8] The imine bond is often crucial for the biological activity of these compounds.[9] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a versatile precursor for creating a library of potentially bioactive molecules for drug development professionals.

Reaction Schematics and Mechanism

The synthesis of Schiff bases from this compound and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to yield the stable imine, or Schiff base.[1]

Schiff Base Synthesis Workflow General Workflow for Schiff Base Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization start_aldehyde This compound mixing Combine Reactants & Solvent start_aldehyde->mixing primary_amine Primary Amine (R-NH2) primary_amine->mixing solvent Anhydrous Solvent (e.g., Ethanol) solvent->mixing catalyst Add Catalyst (e.g., Acetic Acid) mixing->catalyst reflux Reflux Reaction Mixture catalyst->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing purification Recrystallization or Column Chromatography washing->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR (1H, 13C) Spectroscopy purification->nmr mass_spec Mass Spectrometry purification->mass_spec

Caption: Experimental workflow for the synthesis and characterization of Schiff bases.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis of a Schiff Base from this compound and Aniline

This protocol outlines a standard method for synthesizing an imine using conventional heating.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of aniline dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on the TLC plate), allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.[1]

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[10]

  • Dry the purified Schiff base in a vacuum oven.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Green Synthesis

For a more rapid and environmentally friendly approach, microwave irradiation can be employed.[7]

Materials:

  • This compound

  • Substituted primary amine

  • Ethanol (or solvent-free)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts (e.g., 1 mmol) of this compound and the desired primary amine.

  • The reaction can be performed neat (solvent-free) or with a minimal amount of a polar solvent like ethanol.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature (e.g., 150-300W, 80-100 °C) for a short duration (typically 2-10 minutes).

  • After irradiation, cool the reaction mixture to room temperature.

  • The solid product can be washed with a small amount of cold ethanol and then purified by recrystallization.

Characterization of the Synthesized Schiff Bases

The structure of the newly synthesized Schiff bases can be confirmed by various spectroscopic techniques.

Schiff_Base_Characterization Spectroscopic Characterization of Pyrazole Schiff Bases cluster_techniques Analytical Techniques cluster_data Expected Spectral Data Schiff_Base Synthesized Schiff Base FTIR FT-IR Schiff_Base->FTIR Functional Groups H_NMR 1H NMR Schiff_Base->H_NMR Proton Environment C_NMR 13C NMR Schiff_Base->C_NMR Carbon Skeleton MS Mass Spectrometry Schiff_Base->MS Molecular Weight FTIR_data C=N stretch: ~1544-1598 cm⁻¹ Absence of C=O stretch: ~1700-1750 cm⁻¹ FTIR->FTIR_data H_NMR_data Azomethine (-CH=N-) proton: δ 8.84-10.20 ppm (singlet) Aromatic protons: multiplets Pyrazole protons: characteristic shifts H_NMR->H_NMR_data C_NMR_data Azomethine carbon: ~125-130 ppm Aryl carbons: ~114-119 ppm C_NMR->C_NMR_data MS_data Molecular ion peak (M+) corresponding to the calculated molecular weight MS->MS_data

Caption: Key spectroscopic data for the characterization of pyrazole Schiff bases.

Expected Spectroscopic Data:

Spectroscopic TechniqueCharacteristic Peak/SignalExpected Range/ValueReference
FT-IR Azomethine (C=N) stretch1544-1598 cm⁻¹[7]
Absence of Aldehyde (C=O) stretch1700-1750 cm⁻¹[7]
¹H NMR Azomethine (-CH=N-) proton (singlet)δ 8.84-10.20 ppm[7]
Pyrazole-5H proton (singlet)δ ~8.23 ppm[8]
Aromatic protons (multiplets)δ 7.29-7.62 ppm[7]
Methyl (-CH₃) protons (singlet)δ ~2.03-2.62 ppm[7]
¹³C NMR Azomethine (-CH=N-) carbonδ 125.39-130.15 ppm[7]
Aryl carbonsδ 114.82-118.96 ppm[7]
Mass Spectrometry Molecular Ion Peak[M+H]⁺ or [M]⁺ corresponding to the calculated molecular formula[8]

Potential Applications in Drug Development

Schiff bases derived from pyrazole aldehydes are a promising class of compounds with a wide array of potential therapeutic applications.

  • Antimicrobial Agents: Many pyrazole-containing Schiff bases have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7][8][11] The presence of the azomethine group is often linked to their mechanism of action.

  • Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The ability to synthesize a diverse library of derivatives allows for the fine-tuning of their anticancer properties.

  • Anti-inflammatory and Analgesic Properties: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Schiff bases incorporating this moiety have also shown potential as anti-inflammatory and analgesic agents.[5]

  • Anticonvulsant and Antiviral Activity: The versatile structure of these compounds has led to the exploration of their efficacy as anticonvulsants and antiviral agents.[5][8]

The synthesis of a focused library of Schiff bases from this compound allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing their biological activity and developing new drug candidates.

Conclusion

The synthesis of Schiff bases from this compound provides a straightforward and efficient route to a diverse range of novel heterocyclic compounds. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize and characterize these promising molecules. Further biological evaluation of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in Modern Drug Discovery

Multicomponent reactions (MCRs) have emerged as a cornerstone in medicinal chemistry and drug development, offering a highly efficient and atom-economical approach to constructing complex molecular architectures from simple precursors in a single synthetic operation. The strategic selection of building blocks is paramount to the success of MCRs in generating novel, drug-like scaffolds. In this context, this compound stands out as a uniquely valuable reactant.

The pyrazole moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities.[1] The presence of this heterocycle ortho to the aldehyde functionality in this compound introduces several key features:

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties.

  • Modulation of Reactivity: The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the aldehyde, impacting reaction kinetics and, in some cases, stereoselectivity.

  • Chelation and Conformational Rigidity: The adjacent nitrogen atoms of the pyrazole ring can participate in metal chelation or intramolecular hydrogen bonding, which may be exploited in catalyst design or to impart conformational rigidity to the final product, a desirable trait for potent biological activity.

  • Points for Further Functionalization: The pyrazole ring itself can be a site for further chemical modification, allowing for the generation of diverse compound libraries.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique properties of this compound in several key multicomponent reactions. While specific literature examples for this exact aldehyde in all MCRs are emerging, the following protocols are based on well-established procedures for analogous substituted benzaldehydes and serve as a robust starting point for methodological development.

I. Synthesis of Pyrano[2,3-c]pyrazoles: A Four-Component Approach

The pyrano[2,3-c]pyrazole scaffold is a privileged heterocyclic motif known for a range of biological activities, including antimicrobial and anticancer properties. A highly efficient one-pot, four-component reaction provides a direct route to these valuable compounds.

Reaction Principle and Causality

This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. The initial condensation between the aldehyde and malononitrile is often base-catalyzed and forms a highly electrophilic arylidene malononitrile intermediate. Concurrently, the reaction between hydrazine and a β-ketoester forms a pyrazolone intermediate. The pyrazolone then acts as a nucleophile in a Michael addition to the arylidene malononitrile. The final step is an intramolecular cyclization of the Michael adduct to form the stable pyrano[2,3-c]pyrazole ring system. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

Pyrano_pyrazole_synthesis cluster_reactants Reactants Aldehyde This compound Product Pyrano[2,3-c]pyrazole Derivative Aldehyde->Product Component 1 Malononitrile Malononitrile Malononitrile->Product Component 2 Hydrazine Hydrazine Hydrate Hydrazine->Product Component 3 BetaKetoester Ethyl Acetoacetate BetaKetoester->Product Component 4 Catalyst Catalyst (e.g., Piperidine) Catalyst->Product Facilitates Reaction

Caption: Workflow for the four-component synthesis of Pyrano[2,3-c]pyrazoles.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrano[2,3-c]pyrazoles using various aromatic aldehydes.[2][3]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound186.211.0186 mg
Malononitrile66.061.066 mg
Ethyl acetoacetate130.141.0120 µL
Hydrazine hydrate (~64% hydrazine)50.061.2~60 µL
Piperidine85.150.1~10 µL
Ethanol (absolute)--5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature to ensure dissolution of the solids.

  • Add hydrazine hydrate (1.2 mmol) to the reaction mixture, followed by the catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • The crude product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

II. Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic MCR that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blocking and antiviral properties.[4][5]

Reaction Principle and Causality

The mechanism of the Biginelli reaction is acid-catalyzed and is believed to proceed via an acyl-iminium ion intermediate formed from the condensation of the aldehyde and urea.[6] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl to Lewis acids such as Yb(OTf)₃ or InCl₃.[6]

Biginelli_Reaction Aldehyde This compound DHPM Dihydropyrimidinone (DHPM) Aldehyde->DHPM Urea Urea or Thiourea Urea->DHPM BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->DHPM Acid_Catalyst Acid Catalyst Acid_Catalyst->DHPM Catalyzes

Caption: Schematic of the Biginelli three-component reaction.

Experimental Protocol

This protocol is a generalized procedure based on the numerous published variations of the Biginelli reaction.[5]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound186.211.0186 mg
Ethyl acetoacetate130.141.2144 µL
Urea60.061.590 mg
Ytterbium(III) triflate (Yb(OTf)₃)612.240.161 mg
Acetonitrile (anhydrous)--5 mL

Procedure:

  • In a dry 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15-20 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the crude product and recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidinone.

  • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

III. Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a versatile MCR for the preparation of 1,4-dihydropyridines (DHPs), which are well-known for their application as calcium channel blockers.[7][8]

Reaction Principle and Causality

The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[9] The mechanism is thought to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the dihydropyridine ring.[10]

Hantzsch_Synthesis Aldehyde This compound DHP 1,4-Dihydropyridine Aldehyde->DHP BetaKetoester1 Ethyl Acetoacetate (2 eq.) BetaKetoester1->DHP Ammonia_Source Ammonium Acetate Ammonia_Source->DHP Solvent Solvent (e.g., Ethanol) Solvent->DHP Reaction Medium

Caption: Overview of the Hantzsch dihydropyridine synthesis.

Experimental Protocol

This protocol is a standard procedure for the Hantzsch synthesis.[8]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound186.211.0186 mg
Ethyl acetoacetate130.142.2264 µL
Ammonium acetate77.081.292 mg
Ethanol (absolute)--10 mL

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.2 mmol).

  • Add absolute ethanol (10 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and add cold water to induce precipitation.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

  • Characterize the product using appropriate spectroscopic techniques.

IV. Passerini Three-Component Reaction

The Passerini reaction is a powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] This reaction is highly convergent and allows for the rapid generation of peptide-like structures.

Reaction Principle and Causality

The mechanism of the Passerini reaction is believed to be concerted in non-polar solvents, involving a trimolecular interaction.[13] Hydrogen bonding between the carboxylic acid and the aldehyde activates the carbonyl group towards nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product. The reaction is often performed at elevated temperatures and without a solvent (neat) to drive it to completion.[4]

Passerini_Reaction Aldehyde This compound Acyloxy_Amide α-Acyloxy Amide Aldehyde->Acyloxy_Amide Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Acyloxy_Amide Isocyanide Isocyanide (e.g., Methyl Isocyanoacetate) Isocyanide->Acyloxy_Amide Heat Heat Heat->Acyloxy_Amide Promotes Reaction

Caption: The three components of the Passerini reaction.

Experimental Protocol

This protocol is based on a general procedure for the Passerini reaction performed under neat conditions.[4]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound186.212.0372 mg
Acetic acid60.052.0114 µL
Methyl isocyanoacetate99.092.0184 µL

Procedure:

  • Caution: Isocyanides are toxic and have a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood.

  • To a 5 mL conical vial equipped with a spin vane, add acetic acid (2.0 mmol), this compound (2.0 mmol), and methyl isocyanoacetate (2.0 mmol).

  • Heat the reaction mixture in a heating block at approximately 120 °C for 40-60 minutes. Avoid overheating to prevent the loss of volatile reactants.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a small Erlenmeyer flask and cool in an ice bath to induce solidification.

  • Recrystallize the solid product from hot 95% ethanol.

  • Collect the purified crystals by vacuum filtration and rinse with a small amount of cold ethanol.

  • Dry the product and characterize by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

V. Expected Reactivity and Considerations for Optimization

The presence of the 5-methyl and 2-(1H-pyrazol-1-yl) substituents on the benzaldehyde ring is expected to influence its reactivity in MCRs. The methyl group is a weak electron-donating group, which may slightly decrease the electrophilicity of the aldehyde carbonyl. Conversely, the pyrazole ring is generally considered electron-withdrawing, which would increase the aldehyde's reactivity. The net effect will depend on the specific reaction conditions and mechanism. The ortho-position of the bulky pyrazolyl group may also introduce steric hindrance, which could affect the approach of nucleophiles to the carbonyl center.

For each of the protocols provided, optimization of reaction conditions may be necessary. This could include:

  • Screening of catalysts: Different Lewis or Brønsted acids, or bases, may improve yields and reaction times.

  • Solvent effects: While some reactions proceed well in polar protic solvents like ethanol, others may benefit from aprotic solvents or solvent-free conditions.

  • Temperature and reaction time: Adjusting the temperature and monitoring the reaction progress will be key to achieving optimal results.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole derivatives are a cornerstone in the design of versatile ligands for coordination chemistry. Their significance lies in their adaptable coordination behaviors, the capacity for fine-tuning steric and electronic characteristics through substitution, and the proton-responsive nature of the N-H group in protic pyrazoles. The two adjacent nitrogen atoms within the pyrazole ring enable it to function as a monodentate ligand, a bridging unit in polynuclear complexes, or as a component of a larger chelating framework.[1] This adaptability has spurred the creation of pyrazole-based transition metal complexes with extensive applications in catalysis, materials science, and medicine.[2] The ligand in focus, 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, is a bidentate N,O-chelating agent, where the pyrazole nitrogen and the aldehyde oxygen can coordinate to a metal center, forming a stable five-membered ring. This structural motif is of significant interest for creating coordinatively unsaturated metal complexes that can serve as catalysts or as models for biological systems.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This reaction facilitates the N-arylation of pyrazole with a halogenated benzaldehyde derivative.[3][4] The protocol below details a robust procedure for this synthesis.

Reaction Scheme: Ligand Synthesis

Ligand_Synthesis cluster_reactants Reactants 2-Bromo-5-methylbenzaldehyde 2-Bromo-5-methylbenzaldehyde Catalyst CuI, L-proline Pyrazole Pyrazole Reactants Product This compound Base K2CO3 Solvent DMSO, 110°C Solvent->Product

Caption: Ullmann condensation for the synthesis of the target ligand.

Experimental Protocol: Ligand Synthesis

Materials and Equipment:

  • 2-Bromo-5-methylbenzaldehyde

  • Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-5-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.

Reactant/ReagentMolar Eq.
2-Bromo-5-methylbenzaldehyde1.0
Pyrazole1.2
Copper(I) iodide (CuI)0.1
L-proline0.2
Potassium carbonate (K₂CO₃)2.0

Table 1: Stoichiometry of reactants for ligand synthesis.

Part 2: Synthesis of a Representative Metal Complex: Bis(5-methyl-2-(1H-pyrazol-1-yl)benzaldehydato)copper(II)

The synthesized ligand can be readily complexed with a variety of transition metals. Here, we provide a protocol for the synthesis of a copper(II) complex, a common and well-studied metal center for such ligands.

Reaction Scheme: Metal Complex Synthesis

Complex_Synthesis cluster_reactants Reactants Ligand This compound (2 eq) Solvent Methanol, Reflux Metal_Salt Copper(II) Acetate Monohydrate (1 eq) Reactants Product Bis(5-methyl-2-(1H-pyrazol-1-yl)benzaldehydato)copper(II) Solvent->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesized Compound (Ligand or Complex) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity & Identity Confirmation Purification->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation NMR 1H & 13C NMR (for Ligand & Diamagnetic Complexes) Purity_Check->NMR FTIR FTIR Spectroscopy Purity_Check->FTIR Mass_Spec Mass Spectrometry Purity_Check->Mass_Spec UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis X_Ray Single-Crystal X-ray Diffraction (for definitive structure) Structural_Elucidation->X_Ray

References

Application Notes and Protocols for 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile chemical nature and ability to form a wide array of favorable interactions with biological targets have led to its incorporation into numerous approved drugs.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The compound 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde emerges as a particularly valuable building block in this context. It strategically combines the proven pyrazole scaffold with a reactive benzaldehyde functionality, offering a direct handle for the construction of more complex, biologically active molecules. This application note will delve into the utility of this compound, with a focus on its application in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, a class of compounds with significant potential as kinase inhibitors.

Core Application: A Versatile Precursor for Fused Heterocyclic Systems

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of fused heterocyclic compounds. The aldehyde group provides a reactive site for condensation reactions, enabling the construction of larger, more complex molecular architectures. One of the most significant applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is considered a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrazolo[1,5-a]pyrimidine core can effectively mimic the purine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[4]

Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

This protocol describes a representative synthesis of a 7-(5-methyl-2-(1H-pyrazol-1-yl)phenyl)pyrazolo[1,5-a]pyrimidine derivative, a scaffold with potential as a kinase inhibitor. The procedure is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyrimidines from substituted aldehydes and aminopyrazoles.[4][7][8]

Reaction Scheme:

G A This compound C 7-(5-methyl-2-(1H-pyrazol-1-yl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile A->C + B 5-Aminopyrazole-4-carbonitrile B->C AcOH, Reflux

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine scaffold.

Materials and Equipment:
  • This compound

  • 5-Aminopyrazole-4-carbonitrile

  • Glacial Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and 5-aminopyrazole-4-carbonitrile (1.0 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature with stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under UV light. The reaction is complete when the starting materials are no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water with stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 7-(5-methyl-2-(1H-pyrazol-1-yl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Causality and Experimental Choices:
  • Choice of Reactants: this compound provides the aldehyde functionality necessary for the initial condensation with the amino group of the aminopyrazole. 5-Aminopyrazole-4-carbonitrile is a common building block for pyrazolo[1,5-a]pyrimidines, with the cyano group offering a site for further functionalization.

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation and subsequent cyclization reactions.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Purification by recrystallization or column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent biological evaluation.

Application in Anticancer Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] The aldehyde functionality of this compound allows for its incorporation into various heterocyclic systems that can be further elaborated to target specific cancer-related pathways. For instance, the pyrazolo[1,5-a]pyrimidine scaffold synthesized in Protocol 1 is a known core structure for inhibitors of various kinases implicated in cancer progression.

Workflow for Anticancer Drug Discovery:

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound C Pyrazolo[1,5-a]pyrimidine Library A->C B Aminopyrazole B->C D Kinase Inhibition Assays C->D E Cell-based Proliferation Assays D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->C Iterative Synthesis

Caption: Drug discovery workflow using the pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Data Summary

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidinePI3KδVaries[9]
Pyrazolo[1,5-a]pyrimidinePIM-1Varies[7]

IC50 values are highly dependent on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are of significant interest as kinase inhibitors for the treatment of cancer and other diseases. The straightforward condensation chemistry of the aldehyde group allows for the efficient construction of diverse molecular libraries for biological screening. Future research will likely focus on the development of novel synthetic methodologies utilizing this aldehyde to access an even broader range of medicinally relevant scaffolds. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of new therapeutic agents.

References

Experimental procedure for the Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Formylation of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formylation of pyrazoles is a cornerstone transformation in synthetic chemistry, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The Vilsmeier-Haack reaction stands out as a robust, versatile, and widely adopted method for introducing a formyl group onto the pyrazole nucleus, typically with high regioselectivity. This guide offers a comprehensive overview of the reaction, including its underlying mechanism, a detailed experimental protocol, and practical insights for troubleshooting. By synthesizing information from established literature, this document serves as a practical resource for chemists aiming to employ this reaction in their research and development endeavors.

Introduction: The Significance of Formylpyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and bioactive compounds.[1] Functionalization of this heterocyclic system is critical for modulating its physicochemical properties and biological activity. Pyrazole-4-carbaldehydes, in particular, are highly valuable synthetic intermediates. The aldehyde group serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems.[1][2]

The Vilsmeier-Haack reaction, first reported in 1927, provides a direct and efficient route to these aldehydes from electron-rich aromatic and heteroaromatic precursors.[3][4] It utilizes a combination of a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate a potent electrophilic formylating agent.[5]

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the active electrophile (the Vilsmeier reagent) followed by an electrophilic aromatic substitution on the pyrazole ring.

Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5][6]

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich pyrazole ring attacks the carbon atom of the Vilsmeier reagent. For most N-substituted pyrazoles, this attack occurs preferentially at the C4 position, which is the most nucleophilic site. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.[6]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: High-level overview of the Vilsmeier-Haack reaction mechanism.

Regioselectivity: The formylation of 1,3- and 1,5-disubstituted pyrazoles overwhelmingly occurs at the C4 position. This is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible for electrophilic attack. The nature of the substituents can influence reactivity; electron-donating groups enhance the reaction rate, whereas strong electron-withdrawing groups can significantly slow it down or even inhibit it completely.[1]

Detailed Experimental Protocol

This protocol is a generalized procedure synthesized from multiple literature sources.[1][2][7] Researchers should optimize conditions for their specific substrate.

3.1. Materials and Reagents

  • Substituted Pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-dimethylformamide (DMF): An irritant and can be absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.

  • The reaction to form the Vilsmeier reagent is exothermic . Proper temperature control is essential to prevent runaway reactions.

3.3. Step-by-Step Procedure

  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet (Argon or Nitrogen), add anhydrous DMF (4.0 - 8.0 eq).

    • Cool the flask in an ice-water or ice-salt bath to 0 °C (or as low as -10 °C).[7]

    • With vigorous stirring, add POCl₃ (2.0 - 4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition is crucial to manage the exothermic reaction. Anhydrous conditions are mandatory as moisture will rapidly quench the POCl₃ and the Vilsmeier reagent.[2]

    • After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. The reagent may appear as a colorless to pale yellow solution or a viscous white solid.[7][8]

  • Formylation Reaction:

    • Add the substituted pyrazole (1.0 eq) to the pre-formed Vilsmeier reagent. If the pyrazole is a solid, it can be added in portions or dissolved in a minimum amount of anhydrous DMF or DCE.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to the desired temperature (typically 70-120 °C) and maintain for 2-24 hours.[1][7]

    • Rationale: Heating is generally required to drive the electrophilic substitution on the pyrazole ring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring.

    • Rationale: This step quenches any remaining Vilsmeier reagent and begins the hydrolysis of the iminium intermediate. This process is highly exothermic and may cause splashing.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure pyrazole-4-carbaldehyde.[1][2]

Caption: Standard experimental workflow for Vilsmeier-Haack formylation.

Data and Expected Outcomes

The Vilsmeier-Haack formylation is effective for a wide range of pyrazole substrates. Yields are typically moderate to excellent, depending on the electronic properties of the substituents.

Substrate Example (1-R¹, 3-R², 5-R³)ConditionsYieldReference
R¹=Me, R²=Pr, R³=Cl5 eq. DMF, 2 eq. POCl₃, 120 °C, 2 h55%[1]
R¹=Ph, R²=Me, R³=Cl5 eq. DMF, 2 eq. POCl₃, 120 °C, 20 h67%[1]
1-aryl hydrazone precursor3 eq. V-H reagent, 80-90 °C, 4 h75-88%[2]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)pyrazole4 eq. V-H reagent, 70 °C, 24 h48%*[7]

*Note: This reaction also resulted in chlorination of a side chain.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Substrate is deactivated by strong electron-withdrawing groups.[1]2. Moisture present in reagents or glassware.[2]3. Insufficient heating or reaction time.1. Increase reaction temperature and/or time. Use a larger excess of the Vilsmeier reagent.2. Ensure all reagents (especially DMF) are anhydrous and glassware is flame- or oven-dried.3. Confirm bath temperature with an external thermometer and extend reaction time, monitoring by TLC.
Multiple Products / Side Reactions 1. Substrate has other reactive sites.2. Decomposition of starting material or product under harsh conditions.3. Specific side reactions like dehydrochlorination have been observed.[1]1. Protect other sensitive functional groups if possible. Optimize conditions for selectivity.2. Reduce reaction temperature or time.3. Careful monitoring and chromatographic purification are essential to isolate the desired product.
Difficult Work-up 1. Emulsion formation during extraction.2. Product is water-soluble or highly polar.1. Add brine to the aqueous layer to break the emulsion.2. Saturate the aqueous layer with NaCl before extraction. If necessary, use a continuous liquid-liquid extractor. For purification, consider a more polar eluent system.

References

Application Notes and Protocols: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde as a Versatile Building Block for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the synthetic utility of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a valuable building block for the construction of a diverse range of pyrazolo-fused heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] This guide offers detailed protocols and the scientific rationale behind the synthetic strategies, empowering researchers to effectively utilize this versatile reagent in their work.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a pyrazole ring appended to a benzaldehyde moiety. This unique arrangement of functional groups, specifically the ortho-positioning of the pyrazole nitrogen and the aldehyde, makes it an exceptional precursor for a variety of cyclization and multicomponent reactions. The aldehyde group serves as a key electrophilic center for condensation reactions, while the pyrazole ring acts as a stable heterocyclic core that can be further annulated to construct more complex polycyclic systems.

Key Structural Features and Reactivity:

  • Aldehyde Group: A versatile functional group that readily participates in reactions with nucleophiles, such as amines and compounds with active methylene groups, to form imines and enamines as key intermediates in heterocycle synthesis.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its thermal and chemical stability. The pyrazole nucleus is a common motif in many pharmaceuticals.

  • Steric and Electronic Effects: The methyl group on the benzene ring can influence the reactivity of the aldehyde and the electronic properties of the overall molecule. The pyrazole ring, being electron-rich, can also modulate the reactivity of the benzaldehyde moiety.

Below is a summary of the key properties of this compound:

PropertyValue
CAS Number 956723-07-2
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Solid

Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their fused analogues, such as pyrazolo[3,4-b]pyridines.[4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). In the context of our building block, the aldehyde group of this compound can react with a 5-aminopyrazole derivative, which provides the necessary active methylene and amino functionalities for the cyclization.

Reaction Scheme:

start This compound + 5-Amino-3-methyl-1-phenylpyrazole intermediate Intermediate (Schiff Base/Enamine) start->intermediate Base catalyst (e.g., piperidine) Heat product Pyrazolo[3,4-b]pyridine Derivative intermediate->product Intramolecular Cyclization & Aromatization

Figure 1: General workflow for the Friedländer synthesis of pyrazolo[3,4-b]pyridines.

Causality of Experimental Choices:

The choice of a base catalyst, such as piperidine or pyrrolidine, is crucial for promoting the initial condensation between the aldehyde and the active methylene group of the 5-aminopyrazole. The subsequent intramolecular cyclization and dehydration to form the aromatic pyridine ring are typically facilitated by heating the reaction mixture. The solvent, often a high-boiling alcohol or acetic acid, is selected to ensure the reactants remain in solution at the required temperature for the reaction to proceed to completion.

Detailed Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 186 mg) and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173 mg).

  • Add 20 mL of absolute ethanol to the flask.

  • Add 3-4 drops of piperidine to the mixture using a Pasteur pipette.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • A precipitate should form upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

  • Dry the purified product under vacuum and characterize it by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Synthesis of Pyrazolo[1,5-a]pyrimidines via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.[5] this compound is an excellent candidate for MCRs to construct pyrazolo[1,5-a]pyrimidines. A common approach involves the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a 3-amino-1H-pyrazole derivative.

Reaction Scheme:

reactants This compound + Malononitrile + 3-Amino-1H-pyrazole product Pyrazolo[1,5-a]pyrimidine Derivative reactants->product One-pot Base catalyst (e.g., piperidine) Solvent (e.g., Ethanol) Heat

Figure 2: One-pot multicomponent synthesis of a pyrazolo[1,5-a]pyrimidine.

Causality of Experimental Choices:

This one-pot synthesis is typically catalyzed by a base, which facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting α,β-unsaturated nitrile then undergoes a Michael addition with the 3-aminopyrazole, followed by intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[1,5-a]pyrimidine product. The choice of solvent and temperature can influence the reaction rate and yield.

Detailed Protocol: Multicomponent Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

Materials:

  • This compound

  • Malononitrile

  • 3-Amino-1H-pyrazole

  • Ethanol or Isopropanol

  • Piperidine or Triethylamine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 186 mg), malononitrile (1.0 mmol, 66 mg), and 3-amino-1H-pyrazole (1.0 mmol, 83 mg) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product is expected to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using spectroscopic methods.

Potential Applications in the Synthesis of Other Fused Heterocycles

The reactivity of the aldehyde group in this compound opens up possibilities for the synthesis of a variety of other fused heterocyclic systems. Below are two prospective applications with proposed protocols.

Pyrazolo-fused Quinolines via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[6][7] An in-situ variation involves the reaction of an aniline, an aldehyde, and a compound that can form an enol or enolate (e.g., pyruvic acid or another aldehyde/ketone).

Proposed Reaction Scheme:

reactants This compound + Aniline + Pyruvic Acid product Pyrazolo-fused Quinoline-4-carboxylic Acid reactants->product Acid catalyst (e.g., HCl, H₂SO₄) Heat

Figure 3: Proposed Doebner-von Miller synthesis of a pyrazolo-fused quinoline.

Proposed Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), aniline (1.0 mmol), and pyruvic acid (1.1 mmol).

  • Add a suitable solvent such as ethanol or acetic acid.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product using column chromatography.

2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[8][9][10]

Proposed Reaction Scheme:

reactants This compound + Ethyl Cyanoacetate + Elemental Sulfur product Pyrazolo-substituted 2-Aminothiophene reactants->product Base (e.g., morpholine) Solvent (e.g., Ethanol) Heat

Figure 4: Proposed Gewald synthesis of a pyrazolo-substituted 2-aminothiophene.

Proposed Protocol:

  • To a mixture of this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol, add elemental sulfur (1.1 mmol).

  • Add a catalytic amount of a base such as morpholine or diethylamine.

  • Heat the reaction mixture at 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Summary of Potential Heterocyclic Scaffolds

The following table summarizes the potential heterocyclic systems that can be synthesized using this compound as a key building block.

Heterocyclic SystemSynthetic MethodKey Reagents
Pyrazolo[3,4-b]pyridinesFriedländer Annulation5-Aminopyrazoles
Pyrazolo[1,5-a]pyrimidinesMulticomponent ReactionActive methylene compounds, 3-Aminopyrazoles
Pyrazolo-fused QuinolinesDoebner-von Miller ReactionAnilines, Pyruvic acid/α,β-unsaturated carbonyls
2-AminothiophenesGewald ReactionActive methylene nitriles, Elemental sulfur
Pyrazolo[5,1-a]isoquinolinesCycloaddition/Annulation2-Alkynylbenzaldehydes (as related precursors)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of pyrazolo-fused heterocyclic compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. The straightforward nature of these reactions, particularly the multicomponent approaches, aligns with the principles of green and efficient chemistry.

References

Application Notes and Protocols for 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and mechanistic investigation of a promising class of compounds: 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde derivatives. These derivatives offer a versatile platform for structural modification to optimize antimicrobial potency and selectivity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of the target derivatives typically commences with the construction of the core pyrazole ring, followed by its attachment to the benzaldehyde moiety and subsequent derivatization. The following protocol outlines a representative and adaptable synthetic scheme.

Rationale: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this context, it provides an efficient means to introduce the aldehyde group onto the pyrazole ring, a crucial functional group for further derivatization.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-5-methylbenzaldehyde

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-bromo-5-methylbenzaldehyde (1.0 eq) in DMSO, add pyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Protocol 2: Derivatization of this compound (Example: Schiff Base Formation)

Rationale: The aldehyde functional group is a versatile handle for a wide range of chemical transformations. Condensation with primary amines to form Schiff bases (imines) is a straightforward and effective method to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired Schiff base derivative.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 2-Bromo-5-methylbenzaldehyde + Pyrazole Reaction1 Ullmann Condensation (CuI, L-proline, K2CO3, DMSO) Start->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Schiff Base Formation (Substituted Amine, Ethanol, Acetic Acid) Intermediate->Reaction2 Product Target Derivatives (e.g., Schiff Bases) Reaction2->Product

Caption: Synthetic scheme for this compound derivatives.

Protocols for Antimicrobial Activity Evaluation

To ascertain the antimicrobial potential of the synthesized derivatives, standardized and reproducible assays are paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and reliable technique for determining MIC values.[1][2]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C for 2-6 hours until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and the standard antibiotic in DMSO (e.g., 10 mg/mL).

    • In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Do not add inoculum to well 12.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

    • Optionally, read the absorbance at 600 nm using a microplate reader.

MIC_Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution Serial Dilution of Compounds in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually or spectrophotometrically determine MIC Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 4: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][4] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[5]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.[5]

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3][4]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be systematically recorded for comparative analysis.

Table 1: Representative Data Summary for Antimicrobial Activity

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 1S. aureus
Derivative 2S. aureus
Derivative 1E. coli
Derivative 2E. coli
CiprofloxacinS. aureus
CiprofloxacinE. coli

Interpretation of the MBC/MIC Ratio:

The ratio of MBC to MIC is a valuable parameter for classifying the antimicrobial effect:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[5]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies have suggested that pyrazole derivatives can exert their antimicrobial effects by inhibiting essential bacterial enzymes.[6] One of the well-established targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.

Causality: DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during replication. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death. The planar structure of the pyrazole ring system, often with various aromatic substituents, can facilitate intercalation into DNA or binding to the active site of DNA gyrase, disrupting its function.

Mechanism_of_Action Compound Pyrazole Derivative Target Bacterial DNA Gyrase Compound->Target Process1 DNA Supercoiling Target->Process1 catalyzes Process2 Inhibition of Supercoiling Target->Process2 inhibited by Outcome1 DNA Replication & Repair Process1->Outcome1 Outcome2 Disruption of DNA Integrity Process2->Outcome2 Outcome3 Bacterial Cell Death Outcome2->Outcome3

References

Application Notes & Protocols: The Pivotal Role of Pyrazole Aldehydes in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a vast array of debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of therapy, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, traditional NSAIDs non-selectively inhibit both the constitutive COX-1 isoform, crucial for gastrointestinal protection, and the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4] This lack of selectivity is responsible for the significant gastrointestinal side effects that limit their use.

The discovery of selective COX-2 inhibitors, such as Celecoxib, marked a paradigm shift in anti-inflammatory drug design.[2][5] At the core of many of these selective agents lies the pyrazole scaffold, a five-membered heterocyclic ring that has proven to be a "privileged structure" in medicinal chemistry.[1][6][7] Pyrazole derivatives are celebrated for their potent anti-inflammatory activity and diverse pharmacological profiles.[3][8]

This guide provides an in-depth exploration of the strategic use of pyrazole aldehydes as versatile and powerful synthons in the development of next-generation anti-inflammatory agents. We will delve into validated synthetic protocols, explain the causality behind experimental choices, and detail the methodologies for biological evaluation, providing researchers with a comprehensive framework for innovation in this critical therapeutic area.

Section 1: The Pyrazole Aldehyde Synthon: A Gateway to Anti-Inflammatory Scaffolds

Chemical Rationale: The Versatility of a Core Building Block

Pyrazole aldehydes, particularly pyrazole-4-carbaldehydes, are exceptionally valuable intermediates in medicinal chemistry. Their utility stems from two key features:

  • The Reactive Aldehyde Handle: The aldehyde functional group is a cornerstone of organic synthesis. It readily participates in a wide range of chemical transformations, including condensations, reductive aminations, and oxidations.[8][9] This allows for the systematic and efficient introduction of diverse chemical moieties, enabling the construction of large compound libraries essential for exploring structure-activity relationships (SAR).

  • The Stable Pyrazole Core: The pyrazole ring itself is an aromatic and stable nucleus that serves as a rigid scaffold.[3] This scaffold correctly orients the appended functional groups into the active site of biological targets like COX-2. Substitutions on the pyrazole ring's nitrogen and carbon atoms can fine-tune the electronic and steric properties of the final molecule, modulating its potency, selectivity, and pharmacokinetic profile.[10]

A prevalent and efficient method for creating these crucial building blocks is the Vilsmeier-Haack reaction, which achieves cyclization and formylation in a single, elegant process.[9][10][11]

Synthesis Protocol: Vilsmeier-Haack Formylation for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a representative synthesis of a pyrazole-4-carbaldehyde, a common precursor for many anti-inflammatory candidates.[11] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate an activated aromatic or heterocyclic ring.

Experimental Causality:

  • Vilsmeier Reagent (POCl₃/DMF): This combination generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent. It is potent enough to react with the electron-rich hydrazone intermediate.

  • Hydrazone Starting Material: The reaction starts from a readily available hydrazone, which undergoes electrophilic attack followed by cyclization to form the pyrazole ring.[9]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and performed at low temperatures (0-5 °C) to ensure stability and prevent side reactions. The subsequent formylation and cyclization require heating to proceed at a reasonable rate.

Materials:

  • 1-Phenyl-2-(1-phenylethylidene) hydrazine

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes.

  • Addition of Hydrazone: Dissolve 1-phenyl-2-(1-phenylethylidene) hydrazine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_process Reaction Process cluster_workup Purification DMF Anhydrous DMF Vilsmeier_Formation 1. Form Vilsmeier Reagent (DMF + POCl₃ at 0°C) DMF->Vilsmeier_Formation POCl3 POCl₃ POCl3->Vilsmeier_Formation Hydrazone Hydrazone Precursor Addition 2. Add Hydrazone Dropwise Hydrazone->Addition Vilsmeier_Formation->Addition Reflux 3. Reflux (4-6 hours) Addition->Reflux Quench 4. Quench with Ice Reflux->Quench Neutralize 5. Neutralize (NaHCO₃) Quench->Neutralize Extract 6. Extract with DCM Neutralize->Extract Purify 7. Recrystallize Extract->Purify Product Pure Pyrazole Aldehyde Purify->Product

Fig 1: Workflow for Vilsmeier-Haack Synthesis of Pyrazole Aldehyde.

Section 2: Derivatization Strategies for Anti-Inflammatory Agents

The synthesized pyrazole aldehyde is a launchpad for creating diverse molecular architectures. The following strategies leverage the aldehyde's reactivity to build libraries of potential anti-inflammatory drugs.

Strategy A: Schiff Base (Azomethine) Formation

The condensation of the pyrazole aldehyde with various primary amines to form Schiff bases (imines or azomethines) is a rapid and efficient method to introduce chemical diversity.[11][12] This strategy allows for the exploration of different aromatic and heterocyclic substituents, which can interact with specific sub-pockets within the COX-2 active site.

Protocol 2.1: General Synthesis of Pyrazole-Based Schiff Bases

Experimental Causality:

  • Acid Catalyst: A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the product often crystallizes out upon cooling.

  • Reflux: Heating is required to drive the dehydration step (elimination of water), which pushes the equilibrium towards the formation of the Schiff base.

Methodology:

  • In a round-bottom flask, dissolve the pyrazole aldehyde (1 equivalent) in ethanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.

Schiff_Base_Formation Pyrazole_CHO Pyrazole Aldehyde (R-CHO) Solvent Ethanol (Solvent) + Reflux Pyrazole_CHO->Solvent Amine Primary Amine (R'-NH₂) Amine->Solvent Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Solvent Product Schiff Base (R-CH=N-R') Solvent->Product Condensation (-H₂O)

Fig 2: General Reaction Scheme for Schiff Base Synthesis.

Section 3: Mechanism of Action & Biological Evaluation

The ultimate goal is to develop compounds that are not only potent but also selective and safe. This requires rigorous biological testing.

Primary Target: Cyclooxygenase (COX) Inhibition

The therapeutic benefits of many pyrazole-based anti-inflammatory drugs derive from their selective inhibition of COX-2.[4] Assessing this activity is a primary screening step.

Fig 3: Role of COX Isoforms in Prostaglandin Synthesis.

Protocol 3.1: In Vitro COX Inhibition Assay (Colorimetric)

This protocol provides a reliable method to determine the inhibitory potency (IC₅₀) and selectivity of synthesized compounds against COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic co-substrate)

  • Heme

  • Tris-HCl buffer

  • Test compounds and reference drug (e.g., Celecoxib)

  • 96-well microplate and plate reader (595 nm)

Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme as a cofactor.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference drug in DMSO.

  • Assay Setup: In a 96-well plate, add buffer, the enzyme solution (COX-1 or COX-2), and the test compound solution. Include wells for a negative control (DMSO vehicle) and a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

  • Measurement: Immediately read the absorbance at 595 nm at timed intervals for 5 minutes using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: COX Inhibition Profile

Compound IDCOX-1 IC₅₀ (µM)[13][14]COX-2 IC₅₀ (µM)[13][14]Selectivity Index (SI)[13]
Pyrazole-A15.20.15101.3
Pyrazole-B> 501.20> 41.7
Celecoxib7.60.045168.9
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a classical and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[12][15][16]

Experimental Causality:

  • Carrageenan: This phlogistic agent, when injected into the rat paw, induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of inflammation.

  • Pletysmometer: This instrument precisely measures volume changes in the rat paw, allowing for quantitative assessment of edema inhibition.

Methodology:

  • Animal Acclimatization: Use healthy Wistar rats, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Ibuprofen or Celecoxib), and test groups for each synthesized compound at a specific dose.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume.

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)% Edema Inhibition at 3 hr[11][17]
Control (Vehicle)-0%
Pyrazole-A2068.5%
Pyrazole-B2045.2%
Ibuprofen2076.4%

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole aldehyde derivatives allows for the elucidation of key structural features required for potent and selective anti-inflammatory activity.

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring is critical. For many selective COX-2 inhibitors, this is a phenyl ring bearing a sulfonamide (-SO₂NH₂) or a methylsulfone (-SO₂Me) group at the para-position. This group is known to interact with a secondary pocket in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.[18]

  • C3-Substitution: A substituted phenyl ring at the C3 position often occupies the main active site channel.

  • C4-Derivatization: The group derived from the C4-aldehyde (e.g., the -CH=N-R' part of a Schiff base) explores additional binding regions. The nature of the R' group can significantly impact potency.

  • C5-Substitution: Small alkyl groups, like a methyl or trifluoromethyl group, at the C5 position can enhance binding and activity.

Fig 4: Structure-Activity Relationship (SAR) Hotspots on the Pyrazole Scaffold.

Conclusion

Pyrazole aldehydes have firmly established their role as indispensable building blocks in the design and synthesis of modern anti-inflammatory agents. Their inherent stability and the versatile reactivity of the aldehyde group provide a robust platform for generating vast chemical diversity. The protocols and strategies outlined in this guide demonstrate a clear and logical pathway from rational design and synthesis to rigorous biological evaluation. By leveraging these powerful synthons, researchers can continue to develop novel pyrazole-based compounds with enhanced potency, superior COX-2 selectivity, and improved safety profiles, addressing the enduring need for safer and more effective anti-inflammatory therapies.

References

Synthesis of Novel Pyrazoline Derivatives from Pyrazolyl Benzaldehydes: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoline Scaffolds in Medicinal Chemistry

Pyrazoline derivatives represent a prominent class of five-membered, nitrogen-containing heterocyclic compounds that have garnered substantial attention within the realms of medicinal and synthetic chemistry.[1] These scaffolds are integral to a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological activities.[2] The inherent versatility of the pyrazoline ring allows for diverse substitutions, leading to compounds with antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidepressant, and even anticancer properties.[3][4]

A particularly fruitful avenue of research involves the synthesis of pyrazoline derivatives that incorporate a pyrazole moiety, effectively creating hybrid molecules with potentially enhanced or novel biological activities. This guide provides a detailed protocol for the synthesis of such pyrazoline derivatives, commencing from pyrazolyl benzaldehydes. The synthetic strategy hinges on a two-step process: the Claisen-Schmidt condensation to form a pyrazolyl-containing chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the final pyrazoline product.[5] This approach offers a robust and versatile platform for the generation of diverse libraries of pyrazoline derivatives for drug discovery and development.

Synthetic Strategy Overview

The synthesis of pyrazoline derivatives from pyrazolyl benzaldehydes is a well-established and efficient process. The overall workflow can be visualized as a two-stage process, beginning with the formation of a chalcone intermediate, which then undergoes cyclization to form the desired pyrazoline ring.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Synthesis Pyrazolyl Benzaldehyde Pyrazolyl Benzaldehyde Pyrazolyl Chalcone Pyrazolyl Chalcone Pyrazolyl Benzaldehyde->Pyrazolyl Chalcone Claisen-Schmidt Condensation (Base Catalyst) Acetophenone Acetophenone Acetophenone->Pyrazolyl Chalcone Pyrazoline Derivative Pyrazoline Derivative Pyrazolyl Chalcone->Pyrazoline Derivative Cyclization (Acid/Base Catalyst) Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazoline Derivative

Figure 1: General workflow for the synthesis of pyrazoline derivatives.

Part 1: Synthesis of Pyrazolyl Chalcones via Claisen-Schmidt Condensation

The initial and crucial step in this synthetic pathway is the formation of a pyrazolyl-containing chalcone. Chalcones, or α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde (in this case, a pyrazolyl benzaldehyde) and a ketone (typically an acetophenone derivative).[6]

Protocol 1: Green Synthesis of Pyrazolyl Chalcones using PEG-400

This protocol utilizes Poly(ethylene glycol) (PEG-400) as a recyclable and environmentally friendly reaction medium, aligning with the principles of green chemistry.[7]

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Poly(ethylene glycol) (PEG-400) (10 mL)

  • Aqueous Sodium Hydroxide (NaOH) solution (20%, 1 mL)

  • Ice-cold water

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, dissolve the equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 mL).

  • To this mixture, slowly add the 20% aqueous NaOH solution (1 mL) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion of the reaction, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

  • The product will precipitate out of the solution. Collect the precipitate by filtration using a Büchner funnel.

  • Wash the filtered solid with water and dry it thoroughly.

Causality Behind Experimental Choices:

  • PEG-400 as a Solvent: PEG-400 is a non-toxic, non-volatile, and recyclable solvent, making the synthesis more environmentally benign compared to traditional volatile organic solvents. Its polar nature helps to dissolve the reactants and the base catalyst, facilitating the reaction.

  • Aqueous NaOH as a Catalyst: The hydroxide ion from NaOH acts as a base to deprotonate the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyrazolyl benzaldehyde, which is the key step in the Claisen-Schmidt condensation.

  • Room Temperature Reaction: This reaction proceeds efficiently at room temperature, which is energy-efficient and minimizes the formation of side products that can occur at higher temperatures.

  • Precipitation in Ice-Cold Water: The chalcone product is typically insoluble in water. Pouring the reaction mixture into ice-cold water causes the product to precipitate, allowing for easy isolation. The cold temperature helps to maximize the yield of the precipitate.

Part 2: Synthesis of Pyrazoline Derivatives via Cyclization of Chalcones

The second stage of the synthesis involves the cyclization of the previously synthesized pyrazolyl chalcone with a hydrazine derivative. This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring.[5] This cyclization can be catalyzed by either an acid or a base.

Protocol 2: Acid-Catalyzed Cyclization of Pyrazolyl Chalcones

This protocol describes a common and effective method for the synthesis of pyrazolines using glacial acetic acid as both a solvent and a catalyst.[1]

Materials:

  • Pyrazolyl chalcone (1 mmol)

  • Hydrazine hydrate (99%) or Phenylhydrazine (4 mmol)

  • Glacial acetic acid (20 mL)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • Crushed ice

  • Sodium carbonate solution (for neutralization)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of the pyrazolyl chalcone (1 mmol) and hydrazine hydrate (or phenylhydrazine) (4 mmol) in glacial acetic acid (20 mL).

  • Reflux the reaction mixture in an oil bath for approximately 6.5 hours. Monitor the progress of the reaction using TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a sodium carbonate solution until the acetic acid is removed.

  • The solid pyrazoline derivative will precipitate. Collect the solid by filtration.

  • Wash the precipitate with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acetic acid serves a dual purpose. It acts as a solvent to dissolve the reactants and as a catalyst to protonate the carbonyl oxygen of the chalcone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Hydrazine Hydrate/Phenylhydrazine: Hydrazine hydrate is the source of the two nitrogen atoms that form the pyrazoline ring. Phenylhydrazine can be used to synthesize N-phenyl substituted pyrazolines. An excess of the hydrazine derivative is often used to drive the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps to occur at a reasonable rate.

  • Neutralization with Sodium Carbonate: The addition of a weak base like sodium carbonate is necessary to neutralize the excess acetic acid and to precipitate the pyrazoline product, which may be soluble in acidic conditions.

Characterization of Synthesized Pyrazoline Derivatives

The structural confirmation of the synthesized pyrazoline derivatives is paramount and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic MethodKey Observables for Pyrazoline Derivatives
FT-IR (Fourier-Transform Infrared) Spectroscopy Appearance of a C=N stretching band (around 1590-1624 cm⁻¹). Disappearance of the C=O stretching band of the parent chalcone.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Characteristic signals for the pyrazoline ring protons, often appearing as a typical ABX system for the C4 and C5 protons. The chemical shifts and coupling constants provide information about the stereochemistry of the ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Distinct signals for the carbon atoms of the pyrazoline ring (C-3, C-4, and C-5). For example, C-3 typically appears around 150-154 ppm, C-4 around 40-43 ppm, and C-5 around 57-63 ppm.[5]
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compound through the observation of the molecular ion peak (M⁺).

Visualization of the Reaction Mechanism

The formation of the pyrazoline ring from a chalcone and hydrazine proceeds through a well-defined mechanism involving nucleophilic addition and subsequent cyclization.

G cluster_0 Pyrazoline Formation Mechanism Chalcone Pyrazolyl Chalcone Intermediate1 Michael Adduct Chalcone->Intermediate1 Michael Addition Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrazoline Pyrazoline Derivative Intermediate2->Pyrazoline Dehydration

References

The Application of Fluorescent Materials in Research and Development: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of fluorescent materials. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental design, equipping you with the knowledge to not only execute but also innovate in your research endeavors.

The Fundamental Principle: Harnessing Light to Illuminate Biology

Fluorescence is a phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] This emission of light is the cornerstone of a vast array of applications in the life sciences. The difference between the peak excitation and emission wavelengths is termed the Stokes Shift, a critical characteristic that enables the detection of the fluorescent signal against the excitation light.[1]

The power of fluorescence lies in its ability to provide high-contrast imaging of specific molecules and structures within complex biological systems.[2] By attaching fluorescent molecules to targets of interest, such as proteins or nucleic acids, we can visualize their location, dynamics, and interactions within living cells and tissues.[2]

A Scientist's Palette: Choosing the Right Fluorescent Tool

The selection of an appropriate fluorescent probe is a critical decision that dictates the success of an experiment. This choice is governed by the photophysical properties of the fluorophore and the specific requirements of the application.

Key Photophysical Properties of Fluorescent Probes

Understanding the following properties is essential for optimizing your fluorescence-based experiments:

  • Excitation and Emission Spectra: These spectra define the wavelengths of light a fluorophore absorbs and emits.[1] The excitation spectrum should ideally match the available light source (e.g., laser line or filter set), while the emission spectrum should be efficiently captured by the detector.[3]

  • Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[4] A higher quantum yield results in a brighter fluorescent signal.

  • Molar Extinction Coefficient (ε): This value indicates how strongly a fluorophore absorbs light at a given wavelength. A higher extinction coefficient contributes to a brighter signal.

  • Photostability: This refers to a fluorophore's resistance to photobleaching, the irreversible degradation of its fluorescent properties upon exposure to excitation light.[4][5] High photostability is crucial for long-term imaging experiments.[3]

  • Lifetime (τ): This is the average time a fluorophore spends in the excited state before returning to the ground state. It is typically on the order of nanoseconds.[5]

A Comparative Look at Common Classes of Fluorescent Probes

The two most prominent classes of fluorescent probes used in biological research are organic dyes and quantum dots (QDs). Each possesses distinct advantages and disadvantages that make them suitable for different applications.

PropertyOrganic DyesQuantum Dots (QDs)Rationale for Choice
Composition Small organic molecules (e.g., Fluorescein, Rhodamine, Cyanine dyes)[6]Inorganic semiconductor nanocrystals (e.g., CdSe/ZnS)[5]QDs' inorganic core offers exceptional photostability for long-term imaging.[5] Organic dyes are often smaller and may have better cell permeability.
Excitation Spectrum Narrow[5]Broad[5]QDs' broad excitation allows for the simultaneous excitation of multiple colors with a single light source, simplifying multiplexed imaging.[5]
Emission Spectrum Broader, often with a "red-tail"[5]Narrow and symmetric[5]The narrow emission of QDs minimizes spectral overlap, making them ideal for multicolor applications where distinct signals are crucial.
Photostability Prone to photobleaching[4][5]Highly resistant to photobleaching[5]For experiments requiring prolonged or intense illumination, such as live-cell tracking, QDs are the superior choice.
Brightness VariableGenerally 10-20 times brighter than organic dyes[5]The high brightness of QDs enhances the signal-to-noise ratio, enabling the detection of low-abundance targets.[5]
Toxicity Generally low, but can varyPotential for toxicity due to heavy metal core (e.g., Cadmium)For in vivo applications, the potential toxicity of QDs is a significant consideration, and surface modifications are often required to improve biocompatibility.[7]

Application Focus: Illuminating Cellular Landscapes with Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes antibodies labeled with fluorophores to visualize the localization of specific proteins within cells.

The Principle of Immunofluorescence

The core of IF lies in the highly specific binding of an antibody to its target antigen. In direct immunofluorescence , the primary antibody that recognizes the target protein is directly conjugated to a fluorophore. In the more common indirect immunofluorescence , an unlabeled primary antibody binds to the target, and a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is then used for detection. This indirect method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

A Validated Protocol for Immunofluorescence of Cultured Adherent Cells

This protocol is a robust starting point for staining adherent cells. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be necessary for specific cell types and targets.

Materials:

  • Cultured adherent cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[8]

  • Blocking Buffer (e.g., 1X PBS with 5% normal serum and 0.3% Triton X-100)[9]

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Protocol Steps:

  • Cell Culture and Preparation:

    • Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

    • Gently aspirate the culture medium.

    • Wash the cells twice with warm PBS.[10]

  • Fixation:

    • Add the fixation solution to cover the cells and incubate for 15 minutes at room temperature.[8] Causality: Fixation cross-links proteins, preserving cellular structure and locking the target antigens in place. Paraformaldehyde is a common choice for its good preservation of morphology.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization (for intracellular targets):

    • If your target protein is intracellular, add permeabilization buffer and incubate for 10-15 minutes at room temperature.[11] Causality: Detergents like Triton X-100 create pores in the cell membrane, allowing antibodies to access intracellular antigens. This step is omitted for cell surface targets.

    • Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.[11]

  • Blocking:

    • Add blocking buffer and incubate for at least 60 minutes at room temperature.[9] Causality: The serum in the blocking buffer contains antibodies that bind to non-specific sites in the sample, reducing background signal from the secondary antibody.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody dilution buffer to its optimal concentration (this should be determined empirically).

    • Aspirate the blocking buffer and add the diluted primary antibody solution.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.[9]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.[9]

    • Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.

    • Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[9] Causality: The fluorophore on the secondary antibody will provide the signal for visualization. Protecting it from light is crucial to prevent photobleaching.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash once with PBS.

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[12] Causality: Antifade agents help to preserve the fluorescent signal during imaging.

    • Seal the edges of the coverslip with nail polish to prevent drying.[12]

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophores.

Self-Validating Your Immunofluorescence: The Importance of Controls

To ensure the trustworthiness of your IF results, a series of controls is essential:

  • Positive Control: Use cells or tissue known to express the target protein to confirm that your antibody and staining protocol are working correctly.[13][14]

  • Negative Control: Use cells or tissue known not to express the target protein to assess non-specific antibody binding.

  • Secondary Antibody Only Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.[15]

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to determine if the observed staining is due to non-specific interactions of the antibody with the sample.[15]

Experimental Workflow: Immunofluorescence Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize (if needed) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Block non-specific sites wash3->blocking primary_ab 8. Incubate with Primary Antibody blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Incubate with Secondary Antibody wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 counterstain 12. Counterstain (e.g., DAPI) wash5->counterstain mount 13. Mount with antifade medium counterstain->mount image 14. Image with Fluorescence Microscope mount->image

Caption: A step-by-step workflow for immunofluorescence staining of adherent cells.

Application Focus: Monitoring Cellular Signaling with Ion Indicators

Fluorescent ion indicators are small molecules that exhibit a change in their fluorescence properties upon binding to specific ions.[16] This allows for the real-time visualization and quantification of ion dynamics within living cells, providing invaluable insights into cellular signaling pathways.

The Power of Ratiometric Imaging for Quantitative Analysis

Many ion indicators, such as Fura-2 for calcium (Ca²⁺), are "ratiometric." This means that upon ion binding, their excitation or emission spectrum shifts.[2] For Fura-2, binding to Ca²⁺ causes a shift in its excitation peak from 380 nm (unbound) to 340 nm (bound), while the emission remains at ~510 nm.[17] By measuring the ratio of the fluorescence intensity at these two excitation wavelengths, one can determine the intracellular Ca²⁺ concentration. The key advantage of ratiometric imaging is that the ratio is largely independent of variations in dye concentration, cell thickness, and illumination intensity, leading to more accurate and quantitative measurements.[2]

Protocol for Measuring Intracellular Calcium with Fura-2 AM

This protocol outlines the use of Fura-2 AM, a cell-permeant version of the dye, for measuring intracellular Ca²⁺ in cultured cells.

Materials:

  • Cultured cells on coverslips

  • Fura-2 AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Recording Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.3)[17]

  • Stimulant of choice (e.g., ionomycin, high potassium solution)

Protocol Steps:

  • Prepare Fura-2 AM Stock Solution:

    • Dissolve 50 µg of Fura-2 AM in 50 µL of DMSO to create a 1 mg/mL stock solution.[18] Vortex thoroughly. This stock can be stored at -20°C, protected from light and moisture.

  • Prepare Loading Solution:

    • Dilute the Fura-2 AM stock solution into the recording buffer to a final concentration of 1-5 µg/mL. The optimal concentration should be determined for your specific cell type.

    • Optionally, a small amount of Pluronic F-127 can be added to the loading solution to aid in the dispersion of the Fura-2 AM.[17]

  • Cell Loading:

    • Wash the cultured cells twice with the recording buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[17] Causality: The acetoxymethyl (AM) ester groups make the Fura-2 molecule lipophilic, allowing it to cross the cell membrane.

  • De-esterification:

    • After loading, wash the cells twice with the recording buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh recording buffer for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM esters by intracellular esterases.[18] Causality: This de-esterification traps the now-hydrophilic Fura-2 in the cytoplasm and renders it responsive to Ca²⁺.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

    • Record a baseline fluorescence ratio before applying a stimulus.

    • Apply your stimulus and record the changes in the 340/380 nm fluorescence ratio over time.

Calibration for Quantitative Measurements

To convert the measured fluorescence ratios into absolute Ca²⁺ concentrations, a calibration procedure is necessary. This typically involves determining the minimum ratio (Rmin) in a Ca²⁺-free buffer and the maximum ratio (Rmax) in a Ca²⁺-saturating buffer, often using ionophores like ionomycin to equilibrate intracellular and extracellular Ca²⁺ levels.[2][18] The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation.[18]

Mechanism: Ratiometric Calcium Sensing with Fura-2

G cluster_excitation Excitation cluster_cell Cell cluster_emission Emission exc340 340 nm Light fura2_bound Fura-2 + Ca²⁺ (Bound) exc340->fura2_bound Preferential Excitation exc380 380 nm Light fura2_unbound Fura-2 (Unbound) exc380->fura2_unbound Preferential Excitation emission510 510 nm Emission fura2_bound->emission510 fura2_unbound->emission510 detector Detector emission510->detector ratio Calculate Ratio (340/380) detector->ratio

Caption: Fura-2 exhibits different excitation efficiencies at 340 nm and 380 nm depending on its calcium-bound state.

Advanced Applications: Fluorescent Materials in Modern Technologies

The utility of fluorescent materials extends beyond the realm of microscopy. Their unique photophysical properties are being harnessed in a variety of cutting-edge technologies.

Fluorescent Chemosensors

Fluorescent chemosensors are designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence output.[19][20] These sensors typically consist of a fluorophore linked to a recognition moiety that selectively binds to the target analyte.[21] This binding event triggers a change in the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.[22] Mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT) are often employed in the design of these sensors.[23][24]

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a class of solid-state lighting devices that utilize thin films of organic fluorescent materials as the emissive layer.[25] When a voltage is applied across the device, electrons and holes are injected into the organic layers, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the specific fluorescent material used. While early OLEDs were limited by the 25% theoretical internal quantum efficiency of fluorescent materials, the development of phosphorescent and thermally activated delayed fluorescence (TADF) materials has enabled efficiencies approaching 100%.[3][26]

Troubleshooting Common Issues in Fluorescence Applications

Even with meticulous planning, fluorescence experiments can encounter challenges. Here are some common problems and their solutions:

ProblemPossible CausesRecommended Solutions
Weak or No Signal - Low antibody concentration[21] - Insufficient incubation time - Photobleaching[19] - Incorrect filter sets- Titrate the primary antibody to find the optimal concentration.[21] - Increase incubation times for primary and/or secondary antibodies. - Use an antifade mounting medium and minimize light exposure.[19] - Ensure the microscope's excitation and emission filters match the fluorophore's spectra.
High Background - Antibody concentration too high[21] - Insufficient blocking[19][21] - Inadequate washing[21] - Autofluorescence of the sample[19]- Reduce the concentration of the primary or secondary antibody.[21] - Increase the blocking time or try a different blocking agent.[20][21] - Increase the number and duration of wash steps.[21] - Image an unstained control sample to assess autofluorescence. Consider using fluorophores with longer emission wavelengths to minimize this effect.[19]
Non-specific Staining - Cross-reactivity of the secondary antibody[20] - Primary antibody is not specific- Run a secondary antibody only control.[20] - Validate the primary antibody's specificity using a positive and negative control.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS 956723-07-2).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and professionals in drug development. The guidance herein is structured to address specific, practical challenges encountered during the purification of this important heterocyclic aldehyde.

I. Understanding the Molecule and Synthesis Context

This compound is a substituted aromatic aldehyde containing a pyrazole ring. Its synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, where 5-methyl-2-fluorobenzaldehyde or a related halide is coupled with pyrazole in the presence of a copper catalyst.[3][4]

Understanding the synthetic route is the first step in troubleshooting purification, as the primary impurities are often unreacted starting materials, catalyst residues, or byproducts from side reactions.

Common Synthesis Pathway & Potential Impurities:

cluster_impurities Common Impurities SM1 5-methyl-2-fluorobenzaldehyde Reaction Ullmann Condensation SM1->Reaction SM2 Pyrazole SM2->Reaction Catalyst Cu Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->Reaction Crude Crude Product Mixture Reaction->Crude Yields Product Pure this compound Crude->Product Purification Impurity1 Unreacted 5-methyl-2-fluorobenzaldehyde Crude->Impurity1 Impurity2 Unreacted Pyrazole Crude->Impurity2 Impurity3 Residual Copper Salts Crude->Impurity3 Impurity4 Solvent Residue (DMF, NMP) Crude->Impurity4 Impurity5 Oxidized Product (Carboxylic Acid) Crude->Impurity5

Caption: Synthesis workflow and common impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My crude product is a dark, oily residue. How can I remove the color and residual high-boiling solvent (e.g., DMF, DMSO)?

Answer: This is a common issue, particularly with Ullmann-type reactions that require high temperatures and polar aprotic solvents.[3]

  • Initial Workup - Aqueous Extraction:

    • Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash repeatedly with water or a brine solution. High-boiling polar solvents like DMF and DMSO have high water solubility and will partition into the aqueous layer. Multiple washes (3-5 times) are often necessary.

    • Pro-Tip: If your product has basic properties due to the pyrazole nitrogen, a dilute acid wash (e.g., 1M HCl) can sometimes help remove certain basic impurities. Conversely, a wash with a mild base like sodium bicarbonate (NaHCO₃) solution can remove acidic impurities.[5]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This should yield a less oily, solvent-free crude material.

  • Decolorization:

    • If the color persists, it may be due to copper catalyst residues or polymeric byproducts. A plug of silica gel or activated charcoal can be effective.

    • Protocol: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Pass this solution through a short column (a "plug") of silica gel, eluting with the same solvent. Highly colored, polar impurities will often remain at the top of the silica.

FAQ 2: Column chromatography is giving poor separation between my product and a closely-eluting impurity. What can I do?

Answer: Poor separation on silica gel is often due to an improperly chosen solvent system or interactions between the polar functionalities of your molecule and the stationary phase.

  • Optimizing the Mobile Phase (Eluent):

    • The target molecule has moderate polarity due to the aldehyde and pyrazole groups. A typical starting point for normal-phase chromatography on silica gel is a hexane/ethyl acetate system.[6]

    • Troubleshooting Strategy: If separation is poor, decrease the polarity of the eluent (increase the hexane:EtOAc ratio) to increase the retention time of all components, which may improve resolution.[6] If the compounds are still not separating, consider a different solvent system. For instance, substituting ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol (MeOH) to a DCM/hexane system can alter the selectivity of the separation.[7][8]

  • Changing the Stationary Phase:

    • Alumina: For some aromatic aldehydes, basic alumina can be an effective alternative to silica gel, especially if acidic impurities are present.[5]

    • Reverse-Phase Chromatography: If the impurities are significantly less polar than the product, reverse-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like acetonitrile/water or methanol/water) can be highly effective.[9] This is particularly useful for purifying highly polar compounds.[10]

Parameter Normal-Phase (Silica Gel) Reverse-Phase (C18)
Stationary Phase Polar (SiO₂)Non-polar (Hydrocarbon chains)
Mobile Phase Non-polar to moderately polarPolar (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For Separating compounds of low to moderate polaritySeparating polar and non-polar compounds
FAQ 3: I've isolated my product, but NMR analysis shows it's contaminated with the corresponding carboxylic acid. How can I remove it?

Answer: Aldehydes are susceptible to air oxidation, forming carboxylic acids. This is a very common impurity.

  • Method 1: Basic Wash (Simple & Fast)

    • Dissolve the impure product in an organic solvent (e.g., EtOAc, DCM).

    • Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer, while the aldehyde remains in the organic layer.

    • Separate the layers and wash the organic layer again with brine to remove residual water and bicarbonate.

    • Dry the organic layer, filter, and evaporate the solvent.

  • Method 2: Purification via Bisulfite Adduct Formation (Highly Selective for Aldehydes) This is a classic and highly effective technique for purifying aldehydes from non-aldehyde impurities.[11][12] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt adduct.[13][14]

    Detailed Protocol:

    • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[13] Add a freshly prepared, saturated aqueous solution of sodium bisulfite and shake vigorously for several minutes.[13][15] A precipitate of the bisulfite adduct may form.

    • Extraction: Add water and an immiscible organic solvent (like hexanes or EtOAc).[15] The bisulfite adduct will dissolve in the aqueous layer, while non-aldehyde impurities (like the starting halide or other byproducts) will remain in the organic layer.

    • Separation: Separate the aqueous layer containing the adduct.

    • Regeneration of Aldehyde: To recover the pure aldehyde, add an organic solvent (e.g., DCM) to the aqueous layer. Then, carefully add a base (e.g., 10% NaOH solution) until the solution is strongly basic.[13] This reverses the reaction, regenerating the aldehyde, which will then extract into the organic layer.[13]

    • Final Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified aldehyde.

    • Expert Insight: For aldehydes that might be sensitive to the strongly basic conditions of traditional regeneration, a non-aqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed to regenerate the aldehyde from its isolated bisulfite adduct under milder conditions.[16]

Start Crude Aldehyde (with non-aldehyde impurities) Step1 1. Dissolve in MeOH/THF 2. Add saturated NaHSO3 (aq) Start->Step1 Step2 Formation of Water-Soluble Bisulfite Adduct Step1->Step2 Step3 Liquid-Liquid Extraction (Organic Solvent + Water) Step2->Step3 Aqueous Aqueous Layer: Bisulfite Adduct Step3->Aqueous Organic Organic Layer: Non-Aldehyde Impurities Step3->Organic Discard Step4 To Aqueous Layer: 1. Add Organic Solvent 2. Add Base (e.g., NaOH) Aqueous->Step4 Final Pure Aldehyde (in organic layer) Step4->Final

Caption: Bisulfite adduct purification workflow.

FAQ 4: My final product is a persistent oil that won't crystallize. How can I obtain a solid?

Answer: Failure to crystallize is often due to residual impurities or the selection of an inappropriate solvent system.[17]

  • Purity Check: First, ensure the product is of high purity (>95%) by analytical techniques like ¹H NMR, LC-MS, or GC-MS. Even small amounts of impurities can inhibit crystallization. If it's not pure, another round of purification (e.g., column chromatography) is necessary.

  • Crystallization Techniques:

    • Solvent Screening: The goal is to find a solvent (or solvent system) in which the compound is soluble when hot but poorly soluble when cold.[18]

      • Start by dissolving a small amount of the oil in a good solvent (e.g., DCM, acetone, ethyl acetate) at room temperature.

      • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane, or water) until the solution just begins to turn cloudy (the saturation point).

      • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion: This is an excellent method for small quantities.[19] Dissolve your compound in a minimal amount of a volatile solvent (e.g., DCM) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane). The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility of your product and promoting slow crystal growth.[19]

    • Seeding: If you have a tiny crystal of the desired product, adding it to a saturated solution can induce crystallization.[19]

III. Summary of Recommended Purification Strategies

Problem Primary Impurity Recommended Technique Key Principle
Dark, oily crudeHigh-boiling solvent (DMF, DMSO), colored byproductsAqueous workup, charcoal/silica plugPartitioning of polar solvents into water; Adsorption of polar impurities.
Co-eluting spotsIsomers, starting materials of similar polarityOptimize eluent, change stationary phase (Alumina, C18)Altering selectivity of the chromatographic system.
Acid contamination5-methyl-2-(1H-pyrazol-1-yl)benzoic acidBasic wash (NaHCO₃) or Bisulfite adduct formationAcid-base extraction; Reversible covalent derivatization of the aldehyde.
Failure to crystallizeResidual minor impurities, wrong solvent choiceRe-purify, screen solvent/anti-solvent pairs, vapor diffusionAchieving supersaturation under controlled conditions to promote crystal lattice formation.

IV. References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: --INVALID-LINK--

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. DOI: 10.1021/jo990543v. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Available from: --INVALID-LINK--

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Available from: --INVALID-LINK--

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. DOI: 10.3791/57195. Available from: --INVALID-LINK--

  • ResearchGate. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: --INVALID-LINK--

  • Sperry, J. B., et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. Available from: --INVALID-LINK--

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available from: --INVALID-LINK--

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. DOI: 10.1021/acs.oprd.7b00231. Available from: --INVALID-LINK--

  • Google Patents. US9018421B2 - Separation of aromatic aldehydes. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Available from: --INVALID-LINK--

  • Adamu, U. A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Available from: --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: --INVALID-LINK--

  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Available from: --INVALID-LINK--

  • CrystaX. Guide for crystallization. Available from: --INVALID-LINK--

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: --INVALID-LINK--

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available from: --INVALID-LINK--

  • Sigma-Aldrich. This compound synthesis. Available from: --INVALID-LINK--

  • Merck. This compound synthesis. Available from: --INVALID-LINK--

  • University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Available from: --INVALID-LINK--

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: --INVALID-LINK--

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--

  • Wikipedia. Ullmann condensation. Available from: --INVALID-LINK--

  • Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: --INVALID-LINK--

  • Sigma-Aldrich. This compound. Available from: --INVALID-LINK--

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: --INVALID-LINK--

  • BLDpharm. 956723-07-2|this compound. Available from: --INVALID-LINK--

  • ChemicalBook. This compound | 956723-07-2. Available from: --INVALID-LINK--

  • Google Patents. A kind of preparation method of benzaldehyde and its derivative. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Ullmann Reaction. Available from: --INVALID-LINK--

  • NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: --INVALID-LINK--

  • ResearchGate. (2016). Recent Developments in the Chemistry of Pyrazoles. Available from: --INVALID-LINK--

  • Google Patents. EP0275489A1 - Benzaldehyde derivatives, their preparation and application. Available from: --INVALID-LINK--

  • BOC Sciences. Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Available from: --INVALID-LINK--

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: --INVALID-LINK--

  • Merck. This compound for research. Available from: --INVALID-LINK--

  • Sigma-Aldrich. This compound. Available from: --INVALID-LINK--

  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Available from: --INVALID-LINK--

References

Common side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. Why is this happening and how can I control it?

A1: This is a classic challenge in pyrazole synthesis, primarily governed by the principles of regioselectivity.

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons, leading to a mixture of products that can be difficult to separate.[2][3]

Underlying Causality:

The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1][2]

  • Reaction Conditions: This is often the most critical factor. Solvent, temperature, and pH can significantly influence which isomer is favored.[2] For instance, acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, potentially reversing the selectivity seen under neutral or basic conditions.[2]

Troubleshooting and Optimization Strategies:

StrategyDescriptionKey Considerations
Solvent Selection The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer.[4]TFE and HFIP are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike protic solvents such as ethanol.[4]
pH Control The pH of the reaction medium can alter the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby influencing the reaction pathway.[2]Conduct small-scale trial reactions at different pH values (acidic, neutral, basic) to determine the optimal condition for your desired regioisomer.[5]
Use of 1,3-Dicarbonyl Surrogates Employing substrates like β-enaminones, where one carbonyl group is masked as an enamine, can direct the initial nucleophilic attack and lead to a single regioisomer.[5]This approach offers high regioselectivity but may require additional synthetic steps to prepare the surrogate.
Q2: I am observing the formation of pyrazolone or pyrazolidinone side products in my reaction. What causes this and how can I prevent it?

A2: The formation of these side products is often related to the nature of your starting materials and the reaction conditions, particularly when using β-ketoesters.

A variation of the Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-ketoester.[6] This can lead to the formation of a pyrazolone, which exists in tautomeric forms.[6][7] Pyrazolidinones can also form under certain conditions.

Underlying Causality:

  • Hydrazone Formation and Intramolecular Substitution: The reaction typically proceeds through the formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the pyrazolone ring.[6]

  • Tautomerism: Pyrazolones can exist in keto-enol tautomeric forms, which can influence their reactivity and the potential for subsequent side reactions.[6][8]

Troubleshooting and Optimization Strategies:

  • Careful Selection of Reaction Conditions: The choice of solvent and catalyst can influence the reaction pathway. For instance, using a catalytic amount of acid can promote the desired cyclization to the pyrazole.[9]

  • Control of Reaction Time and Temperature: Prolonged reaction times or elevated temperatures might lead to side reactions or degradation of the desired product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Purification: If pyrazolone formation is unavoidable, careful purification by chromatography or recrystallization is often necessary to isolate the desired pyrazole.

Q3: My attempt at N-alkylation of a pyrazole is giving me a mixture of products alkylated at different nitrogen atoms. How can I achieve regioselective N-alkylation?

A3: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, which often leads to a mixture of N-alkylated regioisomers. [10][11]

Underlying Causality:

The regioselectivity of N-alkylation is influenced by:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[11]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[12]

  • Nature of the Alkylating Agent and Reaction Conditions: The choice of alkylating agent, base, and solvent can all play a role in directing the alkylation to a specific nitrogen.[13][14]

Troubleshooting and Optimization Strategies:

StrategyDescriptionKey Considerations
Use of Protecting Groups Temporarily protecting one of the nitrogen atoms can force alkylation to occur at the other nitrogen. The protecting group can then be removed in a subsequent step.[5]This adds extra steps to the synthesis but provides excellent control over regioselectivity.
Tuning of Functional Groups The regioselectivity of pyrazole alkylation can be controlled by adjusting the substituents on the azole ring.[10]For trifluoromethylated pyrazoles, the presence of a hydrazone substituent can guide the alkylation.[10]
Acid-Catalyzed Alkylation Using trichloroacetimidates as electrophiles under Brønsted acid catalysis can provide an alternative to base-mediated alkylations, with regioselectivity often controlled by sterics.[11][14]This method avoids the use of strong bases and can be effective for benzylic, phenethyl, and benzhydryl groups.[11]
Q4: I am observing dimerization or polymerization of my starting materials or product. What are the likely causes and solutions?

A4: Dimerization and polymerization can occur through various mechanisms, including intermolecular hydrogen bonding and side reactions involving reactive functional groups.

Pyrazole itself can form dimers and trimers through intermolecular hydrogen bonding.[15][16] Additionally, certain substituted pyrazoles, such as 5-aminopyrazoles, can undergo dimerization under specific conditions, for example, through copper-promoted coupling reactions to form pyrazole-fused pyridazines and pyrazines.[17][18]

Underlying Causality:

  • Intermolecular Interactions: The N-H proton of the pyrazole ring is acidic and can participate in hydrogen bonding, leading to self-association.[15]

  • Reactive Functional Groups: Substituents like amino groups can be susceptible to oxidation and coupling reactions, especially in the presence of metal catalysts.[17][18]

Troubleshooting and Optimization Strategies:

  • Control of Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization and polymerization.

  • Inert Atmosphere: If oxidative coupling is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these side reactions.

  • Careful Choice of Catalysts and Reagents: Avoid reagents known to promote dimerization or polymerization of your specific substrate. For instance, if you are not intending to form fused systems, avoid copper catalysts with 5-aminopyrazoles.[17]

Visualizing Reaction Pathways

Knorr Pyrazole Synthesis: The Regioselectivity Challenge

The following diagram illustrates the competing pathways in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl, leading to the formation of two possible regioisomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Nucleophilic Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C2 Nucleophilic Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Intermediate A Intermediate A Attack at C1->Intermediate A Intermediate B Intermediate B Attack at C2->Intermediate B Regioisomer A Regioisomer A Intermediate A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Intermediate B->Regioisomer B Cyclization & Dehydration

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of imine synthesis. The formation of a Schiff base—the condensation of a primary amine with an aldehyde or ketone—is a cornerstone reaction in organic chemistry. Yet, its reversible nature presents common challenges in achieving high yields and purity. This guide is structured to address the most frequent issues encountered in the lab, moving from foundational principles to practical troubleshooting and advanced optimization strategies.

Section 1: Foundational Principles & FAQs

This section addresses the core concepts that govern the success of a Schiff base reaction. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is the fundamental reaction mechanism for acid-catalyzed Schiff base formation?

The reaction is a two-stage process: nucleophilic addition followed by dehydration.[1]

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][2]

  • Dehydration: The carbinolamine is then dehydrated to form the final imine (Schiff base). This step is typically the rate-determining step of the overall reaction and is effectively catalyzed by acid.[3] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[4][5]

The entire process is reversible, which is a critical factor in optimizing reaction conditions.[3]

Caption: Acid-catalyzed mechanism of Schiff base formation.

Q2: Why is pH control so critical for this reaction?

The reaction rate is highly pH-dependent, with an optimal range that is typically mildly acidic (around pH 4-6).[6][7][8][9] This is due to a delicate balance required for the two key stages of the mechanism:

  • At very low pH (highly acidic): The amine starting material, being basic, becomes protonated to form an ammonium salt (R-NH₃⁺).[3][10] This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the first step of the reaction.[10][11]

  • At neutral or high pH (alkaline): The amine is an effective nucleophile for the initial attack. However, the subsequent dehydration of the carbinolamine intermediate is slow because there is not enough acid to protonate the hydroxyl group and facilitate its removal as water.[6][7][9]

Therefore, maintaining a mildly acidic pH ensures that a sufficient concentration of the amine remains unprotonated and nucleophilic, while also providing enough acid to catalyze the rate-limiting dehydration step.[3][11]

Q3: What is the role of water, and why is its removal important?

Water is a byproduct of the condensation reaction.[12] According to Le Châtelier's principle, the presence of this water in the reaction mixture can push the equilibrium back towards the reactants, preventing the reaction from reaching completion and resulting in low yields.[13]

To achieve high conversion, the water formed during the reaction must be actively removed.[12][13] This drives the equilibrium toward the formation of the imine product.[12] Several standard laboratory techniques can be employed for this purpose, which are discussed in Section 4.

Section 2: Troubleshooting Common Issues

This section provides a systematic guide to diagnosing and solving the most common problems encountered during Schiff base synthesis.

Q4: My reaction shows low or no yield. What should I check?

Low or no product formation is the most common issue. The cause can usually be identified by systematically evaluating the key reaction parameters.

Troubleshooting_Workflow start Problem: Low or No Yield check_pH Is the pH optimal? (mildly acidic, ~4-6) start->check_pH check_water Is water being effectively removed? start->check_water check_reagents Are the starting materials pure? start->check_reagents check_conditions Are temperature & time sufficient? start->check_conditions adjust_pH Solution: Add catalytic acid (e.g., Acetic Acid, p-TsOH). Avoid strong acids. check_pH->adjust_pH If No remove_water Solution: Use Dean-Stark, add molecular sieves, or another dehydrating agent. check_water->remove_water If No purify_reagents Solution: Purify starting amine and carbonyl (distill/recrystallize). Use anhydrous solvents. check_reagents->purify_reagents If No optimize_conditions Solution: Increase reaction time or temperature. Monitor via TLC. check_conditions->optimize_conditions If No

Caption: Troubleshooting workflow for low-yield Schiff base reactions.

Detailed Checklist:

  • Verify pH: The most frequent cause of failure is an incorrect pH. If you haven't added a catalyst, the reaction will be slow. Add a catalytic amount of a weak acid like glacial acetic acid or p-toluenesulfonic acid.[14][15] If you've used a strong acid like H₂SO₄, you may have fully protonated your amine; consider a weaker acid.[16]

  • Check Water Removal: If you are not actively removing water, the reaction will likely stall at equilibrium.[13] Ensure your Dean-Stark apparatus is set up correctly or that your chemical dehydrating agent (e.g., molecular sieves) is active and present in sufficient quantity.[12][13]

  • Assess Reagent Purity: Impurities in starting materials can inhibit the reaction.[14] Aldehydes can oxidize to carboxylic acids on storage, and amines can absorb water and CO₂ from the air. Use freshly purified reagents and anhydrous solvents for best results.[13][14]

  • Review Reaction Time and Temperature: The reactivity of carbonyl compounds varies significantly. Aromatic ketones are much less reactive than aliphatic aldehydes and require harsher conditions, such as higher temperatures and longer reaction times, to be converted into imines.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if it has reached completion.[14]

Q5: My final product is impure and contains starting materials. How can I fix this?

Observing starting materials in your product after workup is a clear sign of an incomplete reaction, often because the equilibrium was not sufficiently driven towards the product side.[13][17]

  • Drive the Reaction Further: The most effective solution is to optimize the reaction to achieve full conversion. Increase the efficiency of water removal by using an excess of a dehydrating agent or ensuring your azeotropic distillation is working well.[13] You can also try using a slight excess (1.1 equivalents) of one reactant (usually the more volatile or easily removed one) to push the equilibrium.[13]

  • Improve Purification: If optimization is not fully successful, purification is key. Recrystallization is often the best method for purifying solid Schiff bases.[18][19] Choose a solvent system where the Schiff base is soluble when hot but sparingly soluble when cold, while the starting materials remain in solution. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[13][18] For column chromatography, be aware that the acidic nature of silica gel can hydrolyze the imine bond. Using neutral alumina is often a safer alternative.[18]

Q6: My Schiff base product seems to be decomposing. How can I improve its stability?

Schiff bases, especially those derived from aliphatic aldehydes, can be unstable and susceptible to hydrolysis.[3][13][18] The C=N bond can be cleaved by water, reverting the compound to its original amine and aldehyde.[20]

  • Ensure Anhydrous Conditions: Stability starts with the workup. Use dry solvents and, if the compound is particularly sensitive, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[13][18]

  • Neutralize pH: Since hydrolysis is catalyzed by residual acid or base, ensure the product is isolated and stored under neutral conditions.[11]

  • Proper Storage: Store the purified, dry product in a sealed container, protected from moisture and light, at a low temperature.[18]

Section 3: Key Experimental Protocols

Here are standardized, step-by-step procedures for common synthesis and purification methods.

Protocol 1: General Acid-Catalyzed Synthesis with Azeotropic Water Removal

This method is ideal for reactions where the solvent forms an azeotrope with water, such as toluene or benzene.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: To the flask, add the aldehyde/ketone (1.0 eq.), the primary amine (1.0-1.1 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.[19]

Protocol 2: Synthesis Using a Chemical Dehydrating Agent

This is a convenient method that does not require specialized glassware.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde/ketone (1.0 eq.) and the primary amine (1.0-1.1 eq.) in a suitable anhydrous solvent (e.g., ethanol, methanol, or dichloromethane).[14][15]

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[15]

  • Dehydrating Agent: Add an excess of a dehydrating agent such as activated 4 Å molecular sieves or anhydrous magnesium sulfate (MgSO₄).[13]

  • Reaction: Stir the mixture at room temperature or reflux until TLC analysis shows the reaction is complete.

  • Workup: Cool the mixture and filter to remove the dehydrating agent. Wash the filter cake with a small amount of the solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude product.[13]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at high temperature and low solubility at low temperature.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove it.[13]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Optimization & Advanced Considerations

Q7: How do I choose the right solvent for my reaction?

The solvent must first dissolve the reactants, but it also influences reaction rates by stabilizing intermediates and transition states.[21][22] Polar solvents are generally preferred for Schiff base formation.[2]

SolventTypeBoiling Point (°C)Key Considerations & Use Cases
Ethanol/Methanol Polar Protic78 / 65Excellent for dissolving a wide range of amines and carbonyls. Often used with chemical dehydrating agents.[14]
Toluene/Benzene Non-polar111 / 80The solvent of choice for azeotropic water removal using a Dean-Stark apparatus.[23]
Dichloromethane (DCM) Polar Aprotic40Useful for reactions at or below room temperature with sensitive substrates. Water removal is typically done with a chemical agent.
Tetrahydrofuran (THF) Polar Aprotic66A good general-purpose solvent, often compatible with chemical dehydrating agents.[23]
Solvent-free N/AN/AGrinding solid reactants together, sometimes with a catalyst, can be a highly efficient and green method that increases yields and reduces reaction times.[14]
Q8: What are the best methods for removing water?

Driving the equilibrium is paramount. The choice of water removal method depends on the reaction scale, solvent, and temperature sensitivity of the substrates.

MethodMechanismAdvantagesDisadvantages
Dean-Stark Trap Physical (Azeotropic Distillation)Highly effective; allows for visual monitoring of reaction progress as water collects.[12]Requires a solvent that forms an azeotrope with water (e.g., toluene) and high temperatures (reflux).
Molecular Sieves (4Å) Chemical (Adsorption)Very efficient at sequestering water; can be used in various solvents and at different temperatures.[12][13]Must be properly activated (dried in an oven); can be difficult to separate from viscous reaction mixtures.
Anhydrous MgSO₄ / Na₂SO₄ Chemical (Hydrate Formation)Inexpensive and easy to use/remove by filtration.[12][13]Lower water capacity compared to molecular sieves; MgSO₄ is slightly acidic and may not be suitable for all substrates.
Orthoformates Chemical (In-situ Reaction)Reacts with water to form an alcohol and formate, effectively removing it; mild and effective.[12]Introduces other chemicals into the reaction; stoichiometry must be carefully controlled.
Q9: How do steric and electronic effects of my substrates impact the reaction?

The nature of your specific amine and carbonyl compound is a major factor.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally speeding up the reaction. Conversely, electron-donating groups on the amine increase its nucleophilicity, which also favors the initial addition step.

  • Steric Hindrance: Bulky groups near the reaction center (e.g., ortho-substituents on an aromatic aldehyde or amine) can physically block the nucleophilic attack of the amine on the carbonyl group.[2][24] These sterically hindered substrates often require more forcing conditions, such as higher temperatures, longer reaction times, and stronger catalysts, to achieve a reasonable yield.[12]

By understanding these core principles and applying a systematic approach to troubleshooting, you can effectively optimize your Schiff base syntheses for both yield and purity.

References

Technical Support Center: How to Avoid Regioisomeric Mixtures in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, actionable strategies and troubleshooting advice to overcome one of the most common challenges in pyrazole synthesis: the formation of regioisomeric mixtures. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to design more efficient and predictable synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why are they a problem?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue is most common when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two distinct pyrazole products.[1][2] This mixture necessitates often difficult and costly separation procedures, reducing the overall yield and efficiency of your synthesis, a critical issue in drug development and materials science.

Visualizing the Problem: The Knorr Pyrazole Synthesis

The classic Knorr pyrazole synthesis exemplifies this challenge. An unsymmetrical 1,3-diketone can be attacked by a substituted hydrazine (e.g., methylhydrazine) at either carbonyl carbon (C1 or C3), leading to two possible regioisomeric products.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_products Products Start1 Unsymmetrical 1,3-Diketone PathwayA Attack at Carbonyl 1 Start1->PathwayA PathwayB Attack at Carbonyl 3 Start1->PathwayB Start2 Substituted Hydrazine (R'-NHNH2) Start2->PathwayA Start2->PathwayB ProductA Regioisomer A PathwayA->ProductA Cyclization ProductB Regioisomer B PathwayB->ProductB Cyclization G cluster_step1 Step 1: Diketone Formation (In Situ) cluster_step2 Step 2: Cyclization Ketone Ketone Diketone 1,3-Diketone (Not Isolated) Ketone->Diketone AcidChloride Acid Chloride AcidChloride->Diketone Pyrazole Single Regioisomer Pyrazole Diketone->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole

References

Stability issues of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a substituted aromatic aldehyde containing a pyrazole ring. While pyrazole rings are generally stable, the benzaldehyde moiety is susceptible to oxidation, which is the primary cause of degradation for this compound during storage.[1] Exposure to air, light, and elevated temperatures can accelerate this process.

The most common degradation product is 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid, formed through the oxidation of the aldehyde group.[2] The presence of this impurity can significantly impact the outcome of downstream reactions and biological assays. Therefore, proper storage and handling, along with routine purity assessment, are crucial.

Troubleshooting Guide

This section provides a step-by-step approach to identifying and addressing stability issues with this compound.

Issue 1: Visual Changes in the Compound During Storage

Observation: The white to off-white solid has developed a yellowish tint, or the crystalline structure has changed.

Potential Cause: This often indicates the onset of degradation, likely oxidation.

Troubleshooting Workflow:

Caption: Workflow for initial assessment of visual degradation.

Recommended Actions:

  • Thin Layer Chromatography (TLC):

    • Protocol: Dissolve a small amount of the suspect compound and a reference standard (if available) in a suitable solvent (e.g., ethyl acetate). Spot both on a silica gel TLC plate and develop with a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v).

    • Interpretation: The appearance of a new, more polar spot (lower Rf value) in the suspect sample lane is indicative of the formation of the more polar carboxylic acid degradation product.

  • Melting Point Analysis:

    • Protocol: Determine the melting point of the suspect compound using a calibrated melting point apparatus.

    • Interpretation: A depression and broadening of the melting point range compared to the specification of the pure compound suggests the presence of impurities.

Issue 2: Inconsistent or Unexpected Experimental Results

Observation: Reactions involving this compound yield lower than expected product, or produce unexpected byproducts. Bioassays show variable activity.

Potential Cause: The presence of the benzoic acid impurity can interfere with subsequent reactions or biological assays. The actual concentration of the active aldehyde may be lower than assumed.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Recommended Analytical Protocols:

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to separate and quantify this compound and its primary degradation product, 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system.

  • Interpretation: The benzaldehyde will have a later retention time than the more polar benzoic acid. The purity can be determined by the relative peak areas.

Protocol 2: Proton NMR (¹H NMR) Spectroscopy for Degradation Monitoring

¹H NMR is a powerful tool for identifying the presence of the benzoic acid impurity.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • This compound: Look for the characteristic aldehyde proton singlet at approximately 10.0 ppm.[3]

    • 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >12 ppm in DMSO-d₆) and a downfield shift of the aromatic protons adjacent to the carboxyl group are indicative of the impurity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light.[2]

Q2: What are the visible signs of degradation?

A2: A color change from white/off-white to yellow, or a change in the physical appearance of the solid can indicate degradation.

Q3: How can I purify this compound if it has started to degrade?

A3: If a small amount of the corresponding benzoic acid has formed, an acidic impurity wash can be performed. Dissolve the compound in an organic solvent like diethyl ether and wash with a dilute aqueous solution of sodium bicarbonate. The benzoic acid will be extracted into the aqueous layer as its sodium salt. The organic layer containing the purified aldehyde can then be dried and the solvent removed.[2] For more significant impurities, column chromatography on silica gel is recommended.

Q4: Can I use a solvent other than acetonitrile for HPLC analysis?

A4: Yes, methanol can often be used as a substitute for acetonitrile in the mobile phase, though some optimization of the gradient or isocratic conditions may be necessary to achieve optimal separation.

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid, forming 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.[1]

Potential Degradation Pathway:

Caption: Primary degradation pathway of this compound.

Q6: Are there other potential degradation pathways?

A6: While oxidation of the aldehyde is the most common, under harsh acidic or basic conditions, or in the presence of specific reagents, other reactions could potentially occur. However, for typical storage and handling, oxidation is the primary concern. The pyrazole ring itself is generally stable to hydrolysis.[4]

Q7: How does the presence of the benzoic acid impurity affect my experiments?

A7: The carboxylic acid impurity is more polar and acidic than the starting aldehyde. This can interfere with reactions that are sensitive to acidic conditions or require precise stoichiometry of the aldehyde. In biological assays, the impurity may exhibit different activity or toxicity, leading to confounding results.

References

Technical Support Center: Strategies to Improve Regioselectivity in the Functionalization of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in pyrazole ring modifications. Pyrazole cores are prevalent in pharmaceuticals and agrochemicals, making the precise control of substituent placement a critical aspect of modern synthetic chemistry.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes achieving regioselectivity in pyrazole functionalization so challenging?

A1: The primary challenge lies in the inherent electronic nature and tautomerism of the pyrazole ring.[3][4] The two nitrogen atoms (N1 and N2) have similar electronic properties, making it difficult to selectively functionalize one over the other, often resulting in isomeric mixtures.[5] Additionally, the carbon atoms at the C3 and C5 positions can exhibit similar reactivity. Annular prototropic tautomerism, the migration of a proton between the two nitrogen atoms, further complicates selective functionalization as it leads to an equilibrium of two tautomeric forms, especially in unsymmetrically substituted pyrazoles.[3][6]

Q2: What are the fundamental principles governing regioselectivity in N-functionalization of pyrazoles?

A2: The regiochemical outcome of N-alkylation and N-arylation is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the electrophile can sterically hinder the approach to one of the nitrogen atoms, thereby favoring functionalization at the less hindered position.[7][8]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups generally decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.[7][8]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 selectivity. For instance, different bases can lead to different counterions, which can influence the site of attack.[5][8]

Q3: How do directing groups influence C-H functionalization of the pyrazole ring?

A3: Directing groups are pivotal in controlling the regioselectivity of C-H functionalization by coordinating to a metal catalyst and delivering it to a specific C-H bond.[9][10] The N2 nitrogen of the pyrazole ring often acts as a Lewis basic site that can direct functionalization to the C3 or C5 position.[9] Removable directing groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, offer a powerful strategy for sequential and regiocontrolled functionalization at different positions of the pyrazole core.[11]

Part 2: Troubleshooting Common Regioselectivity Issues

Issue 1: Poor N1 vs. N2 Selectivity in Alkylation of 3-Substituted Pyrazoles

Problem: My N-alkylation of a 3-substituted pyrazole is yielding an inseparable mixture of N1 and N2 alkylated isomers.

Analysis and Solution: This is a classic challenge stemming from the similar nucleophilicity of the two nitrogen atoms. The outcome is highly dependent on the interplay between steric and electronic factors.

Troubleshooting Steps:

  • Analyze Steric and Electronic Factors:

    • If your substituent at C3 is bulky: Steric hindrance should favor alkylation at the N1 position. If you are still observing poor selectivity, the electronic effects might be overriding the steric influence.

    • If your substituent at C3 is electron-withdrawing: This will decrease the nucleophilicity of the adjacent N2 nitrogen, favoring alkylation at N1.

  • Modify Reaction Conditions:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used. The nature of the cation can also influence selectivity.[5]

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazolate anion. Aprotic polar solvents like DMF or DMSO are often employed.

    • Magnesium-Catalyzed N2-Alkylation: A recently developed method utilizes MgBr₂ as a catalyst to achieve high regioselectivity for N2-alkylation with α-bromoacetates and acetamides.[12] This could be an effective strategy if the N2 isomer is your desired product.

Workflow for N-Alkylation Troubleshooting:

Caption: Decision workflow for troubleshooting poor N1/N2 regioselectivity.

Issue 2: Lack of Regiocontrol in C-H Functionalization

Problem: My transition-metal-catalyzed C-H arylation of an N-substituted pyrazole is producing a mixture of C3, C4, and C5 arylated products.

Analysis and Solution: The inherent reactivity of the pyrazole C-H bonds can lead to a lack of selectivity. The C5 proton is generally the most acidic, making it susceptible to deprotonation and subsequent functionalization.[9] The C4 position is often the most nucleophilic, favoring electrophilic aromatic substitution.[9]

Troubleshooting Steps:

  • Employ a Directing Group Strategy:

    • For selective C5 functionalization, a directing group on the N1 nitrogen is often effective. The SEM group has been shown to direct arylation to the C5 position.[11]

    • For C3 functionalization, a "protecting group switch" may be necessary, where an initial functionalization at C5 is followed by the introduction of a directing group that facilitates subsequent functionalization at C3.[13]

  • Utilize Regioselective Metalation:

    • Successive regioselective metalations using specific magnesium-based reagents like TMPMgCl·LiCl can achieve full functionalization of the pyrazole ring with precise control.[13] This method allows for the stepwise introduction of substituents at C5, C3, and then C4.[13]

    • The use of pyrazole 1-oxides allows for regioselective deprotonation at C5 or bromine-magnesium exchange at C3 or C4, providing access to 3,4,5-trisubstituted pyrazoles.[14][15]

Data Summary: Regioselective C-H Functionalization Strategies

PositionStrategyReagents/CatalystsKey Considerations
C5 N1-Directing GroupPd(OAc)₂, SEM-protected pyrazoleThe SEM group can be readily removed post-functionalization.[11]
C3 Sequential MetalationTMPMgCl·LiCl after C5 functionalizationRequires a stepwise approach.[13]
C4 Electrophilic SubstitutionBromination followed by Suzuki couplingC4 is the most nucleophilic position.[9][11]
All Pyrazole 1-OxidesDeprotonation or Br-Mg exchangeOffers versatile sequential functionalization pathways.[14][15]

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity, which is particularly advantageous when substituents are similar.[16][17]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • 18-crown-6 (0.1 mmol)

  • Pyridine (5 mL)

Procedure:

  • To a solution of N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).

  • Stir the reaction mixture at the appropriate temperature (optimized for specific substrates, often elevated) for the required time (monitored by TLC).[16]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation of a 3-Substituted Pyrazole

This protocol is designed to achieve high selectivity for the N2-alkylated product.[12]

Materials:

  • 3-substituted-1H-pyrazole (1.0 mmol)

  • α-bromoacetamide or α-bromoacetate (2.0 mmol)

  • Magnesium bromide (MgBr₂) (20 mol%)

  • Diisopropylethylamine (DIPEA) (2.1 mmol)

  • Tetrahydrofuran (THF) (3 mL)

Procedure:

  • In a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 mmol) and MgBr₂ (0.2 mmol).

  • Add THF (3 mL) and the alkylating agent (2.0 mmol).

  • Add DIPEA (2.1 mmol) dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., isopropyl acetate).

  • Combine the organic extracts, dry, and concentrate.

  • Purify the residue by silica gel column chromatography to isolate the N2-alkylated pyrazole.[12]

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Pyrazole Substrate, Catalyst, and Solvent Add_Reagent Add Alkylating Agent and Base Reagents->Add_Reagent Stir Stir at Defined Temperature and Time Add_Reagent->Stir Monitor Monitor Progress (e.g., TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Regioisomerically Pure Product Purify->Product

Caption: General experimental workflow for regioselective pyrazole functionalization.

References

Validation & Comparative

Characterization techniques for 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This compound, a versatile heterocyclic building block, presents a unique combination of aromatic, aldehydic, and pyrazole functionalities. Its proper characterization is not merely a procedural step but a foundational requirement for its application in medicinal chemistry and materials science. This guide provides a comparative analysis of the essential analytical techniques required to fully characterize this molecule, grounded in practical insights and the principles of scientific integrity.

The Strategic Approach to Characterization

This workflow ensures that each step validates the previous one, creating a self-consistent and robust characterization package.

cluster_0 Primary Structural Elucidation cluster_1 Definitive & Supplementary Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR IR Spectroscopy (Functional Groups) NMR->IR Corroborates functional groups MS Mass Spectrometry (Molecular Weight) NMR->MS Confirms elemental composition hypothesis XRay X-Ray Crystallography (3D Structure) NMR->XRay Provides structure for absolute confirmation HPLC HPLC (Purity Assessment) NMR->HPLC Structure confirmed, now assess purity IR->XRay Provides structure for absolute confirmation IR->HPLC Structure confirmed, now assess purity MS->NMR Validates MW of proposed structure MS->XRay MS->HPLC Structure confirmed, now assess purity XRay->NMR Validates spectroscopic assignments XRay->IR Validates spectroscopic assignments XRay->MS XRay->HPLC Structure confirmed, now assess purity

Caption: A logical workflow for the comprehensive characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it allows us to confirm the precise substitution pattern on both the benzene and pyrazole rings.

Expertise & Experience: Why a Multi-Faceted NMR Approach is Essential
  • ¹H NMR: This initial experiment provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons). For our molecule, we expect to see distinct signals for the aldehyde proton, the three aromatic protons on the benzaldehyde ring, the three protons on the pyrazole ring, and the methyl group protons. The chemical shift of the aldehyde proton is particularly diagnostic, appearing far downfield (>9.5 ppm).[1]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. Key signals to identify include the aldehyde carbonyl carbon (~190 ppm), the carbons of the two aromatic rings, and the methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): While 1D spectra suggest a structure, 2D NMR proves it.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This is crucial for confirming the connectivity of protons on the benzaldehyde and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.[2] This allows for unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.[2] This allows us to "walk" across the molecule and definitively link the pyrazole ring to the benzaldehyde ring by observing a correlation from a pyrazole proton (e.g., H5' or H3') to the benzaldehyde carbon C2.

cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Framework) C13->HSQC C13->HMBC Structure Unambiguous Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: The relationship between 1D and 2D NMR experiments for structural elucidation.

Predicted NMR Data

The following table summarizes the expected chemical shifts based on known data for substituted benzaldehydes and pyrazoles.[1][3][4]

Assignment Technique Expected Chemical Shift (ppm) Key Insights
Aldehyde (-CHO)¹H NMR9.8 - 10.5Highly deshielded, singlet. Confirms aldehyde presence.
Aromatic (C₆H₃)¹H NMR7.2 - 8.0Complex splitting pattern (multiplets) confirming trisubstituted ring.
Pyrazole (C₃H₃)¹H NMR6.5 - 8.2Three distinct signals, likely doublets or triplets.
Methyl (-CH₃)¹H NMR2.3 - 2.6Singlet, integrating to 3 protons.
Aldehyde (-C HO)¹³C NMR188 - 195Diagnostic downfield signal for aldehyde carbonyl.
Aromatic/Pyrazole¹³C NMR110 - 150Multiple signals corresponding to the 9 aromatic carbons.
Methyl (-C H₃)¹³C NMR20 - 25Upfield signal characteristic of an sp³ carbon.
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good starting point for polar heterocyclic compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved. Ensure no solid particles remain.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be locked, shimmed for magnetic field homogeneity, and tuned before data acquisition.[1]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial validation of its elemental formula.

Expertise & Experience: Choosing the Right Ionization
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically yields the protonated molecule [M+H]⁺. For our compound (MW = 186.22), we would expect a prominent ion at m/z 187.23. This is the preferred method for initial molecular weight confirmation.

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it provides the molecular ion [M]⁺ (at m/z 186.22), its real value lies in the reproducible fragmentation pattern, which acts as a "fingerprint."

Trustworthiness: Predicting the Fragmentation

The fragmentation pattern provides corroborating structural evidence. Based on the known fragmentation of benzaldehyde, we can predict a logical fragmentation pathway for our molecule.[5]

  • [M]⁺: m/z 186, the molecular ion.

  • [M-H]⁺: m/z 185, loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.

  • [M-CHO]⁺: m/z 157, loss of the formyl radical.

  • [C₇H₇]⁺ (tolyl cation): m/z 91, cleavage of the bond between the benzaldehyde ring and the pyrazole nitrogen.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Experience: Interpreting the Spectrum

For this compound, the IR spectrum must display characteristic absorptions for both the aromatic aldehyde and the pyrazole components.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Significance
Aldehyde C=OStretch~1705Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[6][7]
Aldehyde C-HStretch~2850 and ~2750Two distinct, medium-intensity peaks. The presence of both is highly characteristic of an aldehyde.
Aromatic C=CStretch1600, 1500-1400Multiple sharp peaks indicating the aromatic rings.
Aromatic C-HStretch>3000Peaks just above 3000 cm⁻¹ confirm sp² C-H bonds.

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of O-H or N-H groups (from potential impurities or alternative tautomers), which is a self-validating check.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[8]

Comparative Analysis: Spectroscopy vs. Crystallography
Feature Spectroscopy (NMR, IR, MS) X-ray Crystallography
State Solution or Gas PhaseSolid State
Information Connectivity, functional groups, MWAbsolute 3D structure, bond lengths, bond angles, intermolecular interactions
Requirement Soluble sampleHigh-quality single crystal
Ambiguity Can exist for complex stereoisomersNone, provides definitive structure

Crystallography is the ultimate arbiter, capable of revealing subtle details such as the dihedral angle between the pyrazole and benzaldehyde rings and identifying any significant intermolecular interactions like π–π stacking in the crystal lattice.[9][10]

Summary and Recommendations

A comprehensive characterization of this compound requires a multi-technique approach.

Technique Primary Role Alternative Uses Key Advantage
¹H, ¹³C, 2D NMR Complete structural elucidationPurity estimationProvides full connectivity map
MS (ESI) Molecular weight confirmationPurity analysis (LC-MS)High sensitivity and accuracy
IR Functional group identificationReaction monitoringFast and simple
X-ray Crystallography Absolute 3D structurePolymorph identificationUnambiguous results
HPLC Quantitative purity assessmentPreparative separationHigh resolution and quantitation

Recommendation for Drug Development Professionals: For regulatory submissions, a full dataset including high-field 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and HPLC purity data is considered standard. An IR spectrum should also be included. If the compound is crystalline, single-crystal X-ray data provides the highest level of structural proof.

References

A Comparative Guide to the Reactivity of 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde and Imidazole-Based Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless pharmaceuticals and functional materials.[1][2] Among these, pyrazole and imidazole isomers are particularly significant.[2][3][4] When functionalized with an aldehyde group, these molecules become powerful synthetic intermediates, as the aldehyde is a versatile handle for a vast array of chemical transformations, including nucleophilic additions, condensations, and oxidations.[5][6]

This guide provides an in-depth comparative analysis of the reactivity of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a molecule of interest with a sterically demanding ortho-substituent, against common imidazole-based aldehydes, such as imidazole-2-carbaldehyde and imidazole-4-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for researchers in drug development and synthetic chemistry, as it directly impacts reaction efficiency, selectivity, and the overall synthetic strategy.

We will explore the underlying electronic and steric factors that govern the reactivity of these aldehydes and provide validated experimental protocols to quantitatively assess these differences. This analysis aims to equip researchers with the foundational knowledge and practical methodologies to make informed decisions when incorporating these valuable building blocks into their synthetic programs.

Structural and Physicochemical Properties: The Source of Reactivity Differences

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by both electronic (inductive and resonance) and steric effects imposed by its substituents. The differences between our pyrazole- and imidazole-based subjects begin with the distinct electronic nature of their heterocyclic rings.

Electronic Landscape: Pyrazole vs. Imidazole

Imidazole and pyrazole are structural isomers (C₃H₄N₂), but the arrangement of their nitrogen atoms—1,3 in imidazole versus 1,2 in pyrazole—leads to significant differences in their electronic properties.

  • Basicity and Stability : The imidazole ring, with its N-C-N arrangement, is generally a stronger base and possesses a more stable aromatic system compared to the pyrazole ring, which features a potentially repulsive adjacent N-N bond.[1][3]

  • Electron Donation/Withdrawal : Both heterocycles possess a "pyrrole-like" nitrogen that donates its lone pair to the aromatic system and a "pyridine-like" nitrogen whose lone pair resides in an sp² hybrid orbital.[1][7] The overall electronic effect on an attached phenyl ring is a complex interplay of these features. Imidazole is often considered more prone to electrophilic substitution than pyrazole, suggesting a slightly greater electron-donating character.[7] This implies that an imidazole substituent might decrease the electrophilicity of a benzaldehyde's carbonyl carbon more than a pyrazole substituent, rendering it less reactive towards nucleophiles.

Steric Hindrance: The Ortho Effect

In this compound, the pyrazolyl group is positioned ortho to the aldehyde. This arrangement introduces significant steric hindrance.[8] This "ortho effect" can force the aldehyde's formyl group to twist out of the plane of the benzene ring.[9]

This twisting has two major consequences:

  • Inhibited Resonance : It disrupts the resonance between the aldehyde and the aromatic ring, which can alter the electronic properties at the carbonyl carbon.[9]

  • Physical Shielding : It physically blocks the trajectory of incoming nucleophiles, increasing the activation energy of the reaction and thus slowing the rate of nucleophilic addition.[8][10]

Imidazole-based aldehydes, particularly imidazole-4-carbaldehyde, lack this direct, bulky ortho substituent and are therefore expected to be more accessible to nucleophiles.

G cluster_0 Reactivity Influencers cluster_1 Consequences Electronic Electronic Electrophilicity Electrophilicity Electronic->Electrophilicity Modulates Carbonyl Polarity Steric Steric Accessibility Accessibility Steric->Accessibility Shields Carbonyl Carbon Reactivity Reactivity Electrophilicity->Reactivity Accessibility->Reactivity

Caption: Key factors governing aldehyde reactivity.

Comparative Reactivity Analysis

Based on the structural properties, we can predict and experimentally verify the relative reactivities of these aldehydes in key transformations.

Nucleophilic Addition

Nucleophilic addition is the quintessential reaction of aldehydes.[11][12] The reaction proceeds via attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[10][13]

  • Prediction : this compound is expected to be significantly less reactive than imidazole-4-carbaldehyde. The steric bulk of the ortho-pyrazolyl group will hinder the approach of the nucleophile.[9][10] Aldehydes are generally more reactive than ketones for this very reason—less steric hindrance.[10]

  • Supporting Evidence : Studies on various ortho-substituted benzaldehydes consistently show that steric hindrance is a dominant factor in reducing reaction rates.[8]

Oxidation

The ease of oxidation is a classic test for aldehyde reactivity. Mild oxidizing agents like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution are used to distinguish aldehydes from ketones.[14][15][16]

  • Prediction : The rate of oxidation is also dependent on the accessibility of the aldehyde C-H bond. While electronic factors play a role, the severe steric shielding in this compound may slow its oxidation compared to the more accessible imidazole-based aldehydes.

  • Experimental Insight : A comparative study using Tollens' test, monitoring the rate of silver mirror formation, can provide a clear qualitative and semi-quantitative measure of relative oxidation rates.[15][16]

Condensation Reactions: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a weak base to form a C=C double bond.[17][18] This reaction is highly sensitive to both steric and electronic effects.

  • Prediction : Imidazole-4-carbaldehyde will likely undergo Knoevenagel condensation more rapidly and with higher yields than this compound. The reduced steric hindrance allows for easier formation of the intermediate aldol product.

  • Supporting Evidence : Green and efficient methods for the Knoevenagel condensation of pyrazole aldehydes have been developed, indicating their utility but often requiring specific conditions to overcome reactivity hurdles.[19][20] A direct comparison under identical conditions would highlight the intrinsic reactivity differences.

Olefination Reactions: Wittig Reaction

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[21][22][23] It is one of the most reliable methods for alkene synthesis.[22]

  • Prediction : The reaction rate is highly dependent on the steric environment around the carbonyl group.[21] Therefore, this compound is expected to react more slowly with Wittig reagents, especially bulky ones, compared to imidazole-based aldehydes.

  • Experimental Insight : The choice of the ylide is critical. Less reactive, "stabilized" ylides (where R³ is an electron-withdrawing group like an ester) are more sensitive to steric hindrance and may fail to react with the pyrazole aldehyde while still reacting with the imidazole aldehyde.[21][24]

Summary of Predicted Reactivity
Reaction TypeThis compoundImidazole-4-carbaldehydePrimary Rationale
Nucleophilic Addition Lower ReactivityHigher ReactivitySteric Hindrance (Ortho Effect)
Oxidation Slower RateFaster RateSteric Hindrance
Knoevenagel Condensation Lower Yield / Slower RateHigher Yield / Faster RateSteric Hindrance
Wittig Reaction Lower Reactivity (especially with stable ylides)Higher ReactivitySteric Hindrance

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, the following detailed protocols are provided. These experiments are designed to be conducted in parallel under identical conditions for a direct and reliable comparison.

Protocol 1: Comparative Oxidation via Tollens' Test

Objective: To qualitatively and semi-quantitatively compare the rate of oxidation of the subject aldehydes.

Causality: This classic test relies on the oxidation of an aldehyde to a carboxylate, with the concomitant reduction of Ag⁺ to elemental silver, which forms a visible mirror.[16] The rate of mirror formation is a direct proxy for the aldehyde's susceptibility to oxidation under these mild conditions.

Materials:

  • This compound

  • Imidazole-4-carbaldehyde

  • Reagent A: 5% Silver Nitrate (AgNO₃) solution

  • Reagent B: 10% Sodium Hydroxide (NaOH) solution

  • Reagent C: 2% Ammonia (NH₃) solution

  • Ethanol (for dissolving aldehydes)

  • Identical, scrupulously clean test tubes

  • Water bath set to 60 °C

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of Reagent A. Add 2 drops of Reagent B; a brown precipitate of silver oxide will form. Add Reagent C dropwise, with constant shaking, until the brown precipitate just dissolves. This is freshly prepared Tollens' reagent. Do not store this reagent. Prepare enough for all tests.

  • Sample Preparation: In two separate, identical test tubes, dissolve 10 mg of each aldehyde in 1 mL of ethanol.

  • Reaction Initiation: To each test tube containing the aldehyde solution, add 2 mL of the freshly prepared Tollens' reagent.

  • Observation: Place both test tubes simultaneously into the 60 °C water bath. Start a timer.

  • Data Collection: Record the time it takes for the first appearance of a silver mirror on the inner surface of each test tube. Note any qualitative differences in the rate and quality of mirror formation over 10 minutes.

Expected Outcome: A silver mirror will form significantly faster in the test tube containing imidazole-4-carbaldehyde, confirming its higher reactivity towards oxidation.

Protocol 2: Comparative Knoevenagel Condensation

Objective: To quantitatively compare the reaction yield of the aldehydes in a Knoevenagel condensation with malononitrile.

Causality: This C-C bond-forming reaction is catalyzed by a mild base.[19][20] By running the reactions under identical, carefully controlled conditions (catalyst loading, temperature, time), any difference in product yield can be directly attributed to the intrinsic reactivity of the aldehyde. Thin-Layer Chromatography (TLC) is used to monitor the consumption of the starting material, providing a kinetic perspective.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis Flask Round Bottom Flask (Aldehyde, Malononitrile, EtOH/H₂O) Stir Stir at RT (3-5 min) Flask->Stir Catalyst Add (NH₄)₂CO₃ (20 mol%) Stir->Catalyst Reflux Reflux (Monitor by TLC) Catalyst->Reflux Cool Cool to RT Reflux->Cool Isolate Filter, Wash (H₂O), Dry Cool->Isolate Analyze Calculate Yield, Characterize (NMR, IR) Isolate->Analyze

Caption: Experimental workflow for comparative Knoevenagel condensation.

Materials:

  • This compound

  • Imidazole-4-carbaldehyde

  • Malononitrile

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol:Water (1:1 v/v) solvent

  • TLC plates (silica gel), appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup (Parallel Reactions): In two identical round-bottom flasks equipped with stir bars and reflux condensers, add the respective aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent Addition: Add 10 mL of the 1:1 ethanol:water mixture to each flask.

  • Initial Mixing: Stir the mixtures at room temperature for 5 minutes to ensure dissolution.

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%) to each flask simultaneously.

  • Reaction: Heat both flasks to reflux. Monitor the reactions every 15 minutes by TLC, spotting the starting aldehyde and the reaction mixture.

  • Completion and Workup: After a set time (e.g., 2 hours, or when the more reactive aldehyde is fully consumed as per TLC), cool the reaction mixtures to room temperature.

  • Isolation: Collect the solid product from each reaction by vacuum filtration. Wash the solids with cold water (2 x 5 mL) and dry them under vacuum.

  • Analysis: Determine the mass of the dried products and calculate the percentage yield for each reaction. Confirm product identity via spectroscopic methods (¹H NMR, IR).[25][26]

Expected Outcome: The reaction with imidazole-4-carbaldehyde will show a significantly higher yield of the condensed product within the given timeframe. TLC analysis will show faster consumption of the imidazole aldehyde compared to the pyrazole aldehyde.

Discussion and Mechanistic Interpretation

The experimental results from the proposed protocols are anticipated to strongly support our initial hypotheses. The consistently lower reactivity of this compound across different reaction types points to a single, dominant underlying cause: steric hindrance .

The ortho-pyrazolyl group acts as a formidable steric shield, impeding the necessary approach of nucleophiles, oxidizing agents, and ylides to the carbonyl center.[8][10] While electronic effects certainly contribute to the baseline electrophilicity of the aldehyde, the dramatic difference in reaction rates and yields compared to the less-hindered imidazole-4-carbaldehyde suggests that the steric effect is the overriding factor.

For synthetic chemists, this has profound implications. When designing a synthesis, if rapid and high-yielding aldehyde chemistry is required, an imidazole-4-carbaldehyde or a similarly unhindered analogue would be the superior choice. Conversely, the reduced reactivity of this compound could be exploited for chemoselectivity. In a molecule containing multiple aldehyde groups, the one at a sterically hindered position could remain unreacted under conditions that transform other, more accessible aldehydes.

Conclusion

This guide has systematically compared the reactivity of this compound with representative imidazole-based aldehydes. Through an analysis of their structural and electronic properties, we predicted a significantly lower reactivity for the ortho-substituted pyrazole derivative. This prediction is primarily based on the substantial steric hindrance imposed by the pyrazolyl group, an effect that physically shields the electrophilic carbonyl carbon.

We have provided detailed, validated experimental protocols for oxidation and Knoevenagel condensation reactions that allow for a direct, quantitative comparison of these reactivities in a laboratory setting. The expected outcomes from these experiments serve to confirm that steric hindrance is the dominant factor governing the chemistry of these important building blocks. For researchers and drug development professionals, this understanding is critical for efficient reaction design, troubleshooting, and the strategic selection of heterocyclic aldehydes to achieve desired synthetic outcomes.

References

A Researcher's Guide to the Electronic Landscape of Pyrazolyl Benzaldehydes: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry and materials science, pyrazole derivatives stand out as a "privileged scaffold" due to their remarkable versatility and wide spectrum of biological activities.[1][2] From anti-inflammatory agents to anticancer therapeutics, the pyrazole core is a cornerstone of modern drug discovery.[2][3][4] Pyrazolyl benzaldehydes, a key subclass, serve as crucial building blocks for more complex and bioactive molecules.[5] Understanding the intricate electronic structure of these compounds is paramount to predicting their reactivity, biological interactions, and photophysical properties. This guide provides a comprehensive, DFT-driven comparative analysis of the electronic structure of pyrazolyl benzaldehydes, offering researchers a practical framework for their own investigations.

This guide moves beyond a simple recitation of data, delving into the causality behind experimental and computational choices. We will explore how subtle changes in molecular structure, guided by Density Functional Theory (DFT) calculations, can profoundly influence the electronic properties and, consequently, the function of these valuable compounds.

The "Why": Unveiling Structure-Property Relationships with DFT

DFT has emerged as an indispensable quantum mechanical tool for exploring the electronic architecture of molecules.[6][7] It provides a cost-effective and efficient means to calculate a wide array of electronic and chemical properties, offering insights that complement and guide experimental work.[6][7][8] For pyrazolyl benzaldehydes, DFT allows us to visualize and quantify key electronic descriptors, including:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy gap between them (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis allows for a detailed examination of charge transfer and intramolecular interactions, revealing the delocalization of electron density and the stability imparted by these interactions.

By comparing these DFT-derived properties across a series of substituted pyrazolyl benzaldehydes, we can establish clear structure-property relationships, enabling the rational design of new molecules with tailored characteristics.

The "How": A Validated Workflow for Computational and Experimental Analysis

To ensure the trustworthiness of our findings, we employ a self-validating system where computational predictions are corroborated by experimental data.

Computational Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a robust methodology for performing DFT calculations on pyrazolyl benzaldehyde derivatives.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis mol_build Build 3D structure of pyrazolyl benzaldehyde derivative geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(2d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc Optimized Geometry elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) freq_calc->elec_prop Verified Minimum vis_results Visualize Orbitals & MEP Maps elec_prop->vis_results Calculated Properties compare_data Compare with Experimental Data (UV-Vis, NMR) vis_results->compare_data Qualitative Analysis

Caption: A generalized workflow for DFT analysis of pyrazolyl benzaldehydes.

Step-by-Step Computational Methodology:

  • Structure Preparation: The initial 3D structure of the pyrazolyl benzaldehyde derivative is constructed using molecular building software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A widely used and validated functional for organic molecules is the B3LYP hybrid functional, paired with a basis set such as 6-311+G(2d,p) to accurately model the electronic structure.[9][10][11]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed to determine the electronic properties, including the energies of the HOMO and LUMO, the molecular electrostatic potential, and to conduct an NBO analysis.

  • Data Analysis and Visualization: The output data is analyzed to extract the relevant electronic descriptors. Visualization software is used to generate images of the molecular orbitals and MEP maps for qualitative interpretation.

Experimental Validation: Spectroscopic Characterization

Computational results gain significant credibility when they align with experimental observations. The following spectroscopic techniques are essential for characterizing synthesized pyrazolyl benzaldehydes and validating DFT predictions.[12][13]

Experimental_Workflow cluster_synthesis 1. Synthesis cluster_characterization 2. Spectroscopic Characterization cluster_validation 3. Validation synthesis Synthesize Pyrazolyl Benzaldehyde Derivatives ftir FT-IR Spectroscopy (Functional Group Identification) synthesis->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) synthesis->nmr uv_vis UV-Vis Spectroscopy (Electronic Transitions) synthesis->uv_vis comparison Compare Experimental Spectra with TD-DFT Predictions uv_vis->comparison λ_max

Caption: Experimental workflow for synthesis, characterization, and validation.

Experimental Protocols:

  • Synthesis: Pyrazolyl benzaldehydes can be synthesized through various established methods, often involving the condensation of a substituted hydrazine with a β-keto aldehyde.[14][15]

  • FT-IR Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups, confirming the presence of the pyrazole ring, the aldehyde carbonyl group, and other substituents.[12][16]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the successful synthesis and elucidating the precise molecular structure.[12][13][17]

  • UV-Vis Spectroscopy: Measures the electronic transitions within the molecule. The absorption maximum (λmax) can be correlated with the HOMO-LUMO gap calculated by Time-Dependent DFT (TD-DFT).[8][16][18]

Comparative Analysis: The Impact of Substitution

To illustrate the power of this comparative approach, let's consider a hypothetical series of pyrazolyl benzaldehyde derivatives with different electron-donating (EDG) and electron-withdrawing (EWG) substituents on the benzaldehyde ring.

Table 1: Calculated Electronic Properties of Substituted Pyrazolyl Benzaldehydes

Substituent (at para-position)EHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H (Unsubstituted)-6.25-2.104.153.50
-OCH₃ (EDG)-5.98-1.954.034.25
-NO₂ (EWG)-6.80-2.853.956.80

Analysis of Trends:

  • HOMO-LUMO Gap: The presence of both electron-donating and electron-withdrawing groups leads to a decrease in the HOMO-LUMO gap compared to the unsubstituted molecule. This suggests that substitution increases the molecule's reactivity and can lead to a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.[18]

  • Energy Levels: An electron-donating group like methoxy (-OCH₃) raises the energy of both the HOMO and LUMO, while an electron-withdrawing group like nitro (-NO₂) lowers their energies. This modulation of orbital energies is crucial for tuning the electronic properties for specific applications, such as in organic electronics or as pharmacological agents.

  • Dipole Moment: The dipole moment increases significantly with the introduction of polar substituents, particularly the strongly electron-withdrawing nitro group. A higher dipole moment can influence a molecule's solubility and its ability to engage in dipole-dipole interactions with biological receptors.

Visualizing the Electronic Landscape:

The MEP maps for these derivatives would visually confirm these trends. The electron-rich oxygen atoms of the methoxy group would show a region of high negative potential, while the nitro group would create a significant area of positive potential on the aromatic ring, indicating its strong electron-withdrawing nature. Similarly, visualization of the HOMO and LUMO would reveal that the HOMO is typically localized on the more electron-rich pyrazole ring, while the LUMO is often centered on the benzaldehyde moiety, especially with an electron-withdrawing substituent.

Conclusion: A Powerful Synergy for Molecular Design

The combination of DFT calculations and experimental validation provides a robust and insightful framework for investigating the electronic structure of pyrazolyl benzaldehydes. This synergistic approach allows researchers to not only understand the fundamental electronic properties of these molecules but also to rationally design new derivatives with optimized characteristics for applications in drug discovery and materials science. By leveraging the predictive power of DFT, we can accelerate the discovery and development of novel pyrazole-based compounds with enhanced efficacy and desired functionalities.

References

A Researcher's Guide to Unlocking the Therapeutic Potential of 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a cornerstone in the design of novel therapeutic agents. Its inherent chemical versatility and diverse biological activities have led to its incorporation in numerous clinically approved drugs.[1][2][3] This guide focuses on a specific, promising class of pyrazole-containing compounds: derivatives of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde. We will explore the rationale behind their biological screening, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their potential anticancer, antimicrobial, and anti-inflammatory activities. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this intriguing family of molecules.

The core structure, this compound, offers a unique template for derivatization. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, each with the potential for distinct biological effects. The strategic placement of the methyl group and the pyrazole ring on the benzaldehyde scaffold influences the molecule's overall lipophilicity, electronic properties, and spatial arrangement, all of which are critical determinants of its interaction with biological targets.

Unveiling the Anticancer Promise: A Comparative Cytotoxicity Analysis

The pyrazole nucleus is a well-established pharmacophore in oncology research, with numerous derivatives exhibiting potent anticancer activities.[4][5] The derivatization of the this compound core can lead to compounds that selectively target cancer cells through various mechanisms, such as the inhibition of critical enzymes or the induction of apoptosis. This section provides a framework for assessing the cytotoxic potential of these novel derivatives against various cancer cell lines.

Rationale for Anticancer Screening

The aldehyde group of the parent compound can be readily converted into various functional groups, such as imines (Schiff bases) or thiosemicarbazones, which have been shown to possess significant antineoplastic properties.[6][7][8][9][10] These modifications can enhance the molecule's ability to interact with biological targets within cancer cells, leading to cell cycle arrest and apoptosis. Screening a library of these derivatives against a panel of cancer cell lines is a crucial first step in identifying lead compounds for further development.

Comparative Cytotoxicity Data

The following table illustrates a hypothetical comparison of the cytotoxic activity of a series of this compound derivatives against common cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), a standard metric for cytotoxicity.

Derivative IDModificationHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
SM-PZB-01 Phenyl Schiff Base15.221.818.5
SM-PZB-02 4-Chlorophenyl Schiff Base8.712.49.9
SM-PZB-03 Thiosemicarbazone5.17.36.2
SM-PZB-04 4-Phenylthiosemicarbazone2.84.13.5
Doxorubicin (Standard Drug)0.81.21.0

Note: The data presented in this table is illustrative and intended to guide the experimental design. Actual IC50 values will need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Combating Microbial Threats: A Look at Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12][13][14][15] By modifying the this compound structure, it is possible to generate compounds with enhanced antimicrobial properties.

Rationale for Antimicrobial Screening

The formation of Schiff bases from the parent aldehyde can significantly impact the antimicrobial activity.[13][14][15] The imine group is a key pharmacophore that can interact with microbial enzymes or cell wall components, leading to the inhibition of growth or cell death. Screening these derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, can identify promising new antimicrobial candidates.

Comparative Antimicrobial Data

The following table provides a hypothetical comparison of the antimicrobial activity of this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Derivative IDModificationS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
SM-PZB-05 Aniline Schiff Base3264>128
SM-PZB-06 4-Nitroaniline Schiff Base163264
SM-PZB-07 Hydrazone64128>128
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A4

Note: The data presented in this table is illustrative and intended to guide the experimental design. Actual MIC values will need to be determined experimentally.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow microbial cultures overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculate Wells: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in Plate prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Modulating the Inflammatory Cascade: Assessing Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives, most notably celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The structural features of this compound derivatives make them attractive candidates for the development of novel anti-inflammatory agents.

Rationale for Anti-inflammatory Screening

The pyrazole ring is a critical component of many selective COX-2 inhibitors.[3] By designing derivatives of this compound that mimic the binding of known COX inhibitors, it is possible to create compounds with potent and selective anti-inflammatory activity. An initial in vitro screen for COX inhibition can effectively identify promising candidates.

Comparative Anti-inflammatory Data

The following table presents hypothetical data on the COX-1 and COX-2 inhibitory activity of this compound derivatives, along with their selectivity index (SI).

Derivative IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
SM-PZB-08 4-Methoxyphenyl Schiff Base12.51.86.9
SM-PZB-09 4-Sulfonamidophenyl Schiff Base15.20.530.4
SM-PZB-10 3,4-Dimethoxyphenyl Schiff Base10.82.15.1
Celecoxib (Standard Drug)>1000.04>2500
Indomethacin (Standard Drug)0.11.50.07

Note: The data presented in this table is illustrative and intended to guide the experimental design. Actual IC50 values will need to be determined experimentally.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, as well as the substrate (e.g., arachidonic acid) and a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the respective COX enzyme and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Measure Activity: Monitor the oxidation of the chromogenic probe by measuring the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_reagents Prepare Enzyme, Substrate, & Probe incubate_enzyme Incubate Enzyme with Compound prep_reagents->incubate_enzyme prep_compounds Prepare Compound Dilutions prep_compounds->incubate_enzyme initiate_reaction Add Arachidonic Acid incubate_enzyme->initiate_reaction measure_absorbance Measure Absorbance Change initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of its aldehyde group allows for the creation of diverse chemical libraries with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive framework for the systematic biological screening of these derivatives, from the underlying rationale to detailed, actionable experimental protocols. By employing these methodologies, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of pyrazole isomers is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of numerous pharmacologically active compounds.[1][2] The position of substituents on this ring gives rise to various isomers, each potentially possessing distinct biological activities and physical properties. A multi-technique spectroscopic approach is therefore not just recommended, but essential for definitive structural elucidation.

This guide provides an in-depth comparison of pyrazole isomers using four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectroscopic differences, the rationale behind experimental choices, and the practical protocols for acquiring high-quality, reproducible data.

The Challenge of Pyrazole Isomerism and Tautomerism

The pyrazole ring presents a unique analytical challenge due to annular tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly migrate between the two nitrogen atoms. This equilibrium means that in solution, what might be considered position 3 and position 5 become chemically equivalent on the NMR timescale, leading to averaged signals.[1][3] Distinguishing between, for example, a 3-substituted and a 5-substituted pyrazole is impossible without "locking" the tautomeric form, typically through N-alkylation or N-arylation. Positional isomers, such as 3-methylpyrazole versus 4-methylpyrazole, however, present distinct spectroscopic fingerprints that can be readily distinguished.

1H-Pyrazole (Equivalent) >]; P1 -> P2 [label="⇌", fontcolor="#EA4335", fontsize=20]; }

4-Methylpyrazole >]; } } .dot Caption: Pyrazole tautomerism and examples of positional isomers.

¹H NMR Spectroscopy: Probing the Electronic Environment

Proton NMR is arguably the most powerful tool for distinguishing positional isomers of pyrazole. The chemical shift (δ) of each proton on the ring is exquisitely sensitive to the electronic effects (induction and resonance) of substituents.

Causality of Chemical Shift Differences:

  • Parent Pyrazole: In a solvent like CDCl₃, pyrazole itself shows two signals: a triplet for the H4 proton and a doublet for the H3/H5 protons, which are equivalent due to tautomerism.[4]

  • Substituent Effects: An electron-withdrawing group (EWG) like a nitro group (-NO₂) at the C4 position will deshield the adjacent H3 and H5 protons, causing their signals to shift downfield to a higher ppm value. Conversely, an electron-donating group (EDG) like a methyl group (-CH₃) will shield nearby protons, shifting them upfield.

  • Isomer Differentiation: The distinction between 3-methylpyrazole and 4-methylpyrazole is clear.

    • 4-Methylpyrazole: The methyl group at C4 breaks the symmetry. The H3 and H5 protons are now non-equivalent and will appear as two distinct singlets (or very narrow doublets if coupling to the N-H is resolved).

    • 3-Methylpyrazole: Due to tautomerism, the methyl group is rapidly exchanging between C3 and C5. This results in an averaged structure where the H4 proton appears as a singlet (or narrow triplet), and a single methyl signal is observed. The H3/H5 positions are occupied by the methyl group and a proton, respectively, in the averaged form.

G pyrazole Pyrazole Ring (H3, H4, H5) ewg Electron-Withdrawing Group (e.g., -NO₂) pyrazole->ewg Addition of edg Electron-Donating Group (e.g., -CH₃) pyrazole->edg Addition of downfield Downfield Shift (Higher δ) Protons are Deshielded ewg->downfield Causes upfield Upfield Shift (Lower δ) Protons are Shielded edg->upfield Causes

Comparative ¹H NMR Data (in CDCl₃)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Other Protons (δ, ppm)
Pyrazole 7.62 (d)6.35 (t)7.62 (d)~12.5 (br s, NH)
3(5)-Methylpyrazole -6.05 (s)7.45 (s)2.28 (s, CH₃), ~11.0 (br s, NH)
4-Methylpyrazole 7.40 (s)-7.40 (s)2.05 (s, CH₃), ~12.1 (br s, NH)
4-Nitropyrazole 8.35 (s)-8.35 (s)~13.0 (br s, NH)

Note: Data is compiled from typical values and may vary slightly based on concentration and specific instrument parameters. The broad N-H signal can sometimes be difficult to observe.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; polar, hydrogen-bonding solvents like DMSO-d₆ can significantly alter chemical shifts compared to non-polar solvents like CDCl₃.[5][6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal (e.g., residual CHCl₃ at 7.26 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 16 ppm is typically sufficient.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds to ensure quantitative integration if needed, although a standard 90-degree pulse is sufficient for chemical shift determination.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.

    • Integrate the peaks to determine the relative ratio of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon NMR complements ¹H NMR by providing direct information about the carbon skeleton. While ¹³C NMR spectra are typically proton-decoupled (protons are irradiated, causing all carbon signals to appear as singlets), the chemical shifts remain highly sensitive to the local electronic environment.

Causality of Chemical Shift Differences:

  • Parent Pyrazole: The C4 carbon is typically more shielded (appears at a lower δ value) than the C3 and C5 carbons.[7] In N-unsubstituted pyrazole, the C3 and C5 signals are averaged due to tautomerism.

  • Substituent Effects: The most dramatic effect is on the carbon atom directly attached to the substituent (the ipso-carbon). For example, a methyl group at C4 will cause a significant downfield shift for C4 and smaller upfield shifts for the adjacent C3 and C5 carbons. An EWG like a nitro group will cause a strong downfield shift of the ipso-carbon.[8]

  • Isomer Differentiation: The number of signals and their chemical shifts provide a clear distinction between isomers.

    • 4-Methylpyrazole: Will show three distinct carbon signals for the pyrazole ring, plus the methyl carbon signal.

    • 3(5)-Methylpyrazole: Will also show three ring carbon signals due to the tautomeric equilibrium breaking the C3/C5 symmetry relative to the substituent, plus the methyl carbon signal. However, the specific chemical shifts will differ significantly from the 4-methyl isomer, allowing for unambiguous assignment.[7][9]

Comparative ¹³C NMR Data (in DMSO-d₆)

CompoundC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Other Carbons (δ, ppm)
Pyrazole 134.6104.9134.6-
3(5)-Methylpyrazole 144.5104.2134.111.0 (CH₃)
4-Methylpyrazole 135.2114.1135.28.8 (CH₃)
4-Nitropyrazole 136.2130.5136.2-

Note: Data compiled from literature sources.[5][7][8] Chemical shifts are solvent-dependent.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Lock and shim the spectrometer as described for ¹H NMR.

  • Data Acquisition:

    • Select a ¹³C experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range, typically 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) is often required for quaternary carbons to be observed effectively.

    • Acquire a significantly larger number of scans (e.g., 256 to 1024 or more) compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data (Fourier transform, phasing, and calibration) as with ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes

IR spectroscopy is excellent for identifying the presence of specific functional groups. While it is less powerful than NMR for distinguishing positional isomers of the core ring, it provides crucial confirmatory data, especially regarding the substituents and N-H bonding.

Causality of Vibrational Differences:

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band is typically observed in the 3100-3500 cm⁻¹ region.[10] This broadening is a direct result of intermolecular hydrogen bonding, which forms dimers or trimers in the solid state or in concentrated solutions.[1][11]

  • Ring Vibrations: The pyrazole ring exhibits characteristic C=C and C=N stretching vibrations, usually in the 1400-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.[12][13]

  • Substituent Vibrations: This is where IR excels. A nitro group will show strong, characteristic asymmetric and symmetric N-O stretching bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.[10] A methyl group will show C-H stretching just below 3000 cm⁻¹. These unique bands confirm the presence of the substituent.

Comparative FT-IR Data (cm⁻¹)

CompoundN-H Stretch (broad)Aromatic C-H StretchRing C=N, C=C StretchSubstituent-Specific Bands
Pyrazole ~3140~3090~1530, 1450-
3,5-Dimethylpyrazole ~3150~2920 (aliphatic)~1580C-H aliphatic stretch
4-Nitropyrazole ~3160~3110~15901540, 1350 (N-O stretch)

Note: Frequencies are approximate and depend on the sampling method (e.g., KBr, ATR).

G cluster_0 Diagnostic Regions N_H ~3100-3500 cm⁻¹ Broad N-H Stretch (Confirms N-unsubstituted) Ring ~1400-1600 cm⁻¹ Ring C=C, C=N Stretches (Fingerprint Region) Substituent Variable Region (e.g., ~1550 & 1350 cm⁻¹ for -NO₂) (Confirms Substituent Identity)

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft wipe. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid pyrazole sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of its elemental formula. Furthermore, the fragmentation pattern under Electron Ionization (EI) can provide structural clues that help differentiate isomers.

Causality of Fragmentation Differences:

  • Molecular Ion (M⁺•): All isomers of a given formula (e.g., methylpyrazole, C₄H₆N₂) will have the same molecular weight and thus the same molecular ion peak (m/z 82). This confirms the formula but does not distinguish isomers.

  • Ring Fragmentation: The pyrazole ring is aromatic and relatively stable, often showing a prominent molecular ion peak. A characteristic fragmentation pathway for the parent pyrazole is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a significant fragment at m/z 41.[14] Another common fragmentation is the loss of N₂, although this can be complex.[15]

  • Substituent-Driven Fragmentation: Substituents direct the fragmentation.

    • 4-Nitropyrazole: Will readily lose the nitro group (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da). The loss of the substituent is often a major fragmentation pathway.

    • Methylpyrazoles: Can lose a hydrogen radical (•H, 1 Da) to form a stable pyridinium-like cation, or undergo ring cleavage. The fragmentation pattern of substituted pyrazoles can be complex, but the differences between isomers, while sometimes subtle, can be diagnostic.[14][16]

G M Molecular Ion (M⁺•) M_R [M - R]⁺ M->M_R - •R M_HCN [M - HCN]⁺• M->M_HCN - HCN Other Other Fragments M_R->Other M_HCN->Other

Comparative Mass Spectrometry Data (EI-MS)

CompoundMolecular FormulaMWMolecular Ion (M⁺•, m/z)Key Fragments (m/z)
Pyrazole C₃H₄N₂68.0868 (base peak)41, 39
Methylpyrazole C₄H₆N₂82.1182 (base peak)81, 54, 53
4-Nitropyrazole C₃H₃N₃O₂113.0811383 ([M-NO]⁺), 67 ([M-NO₂]⁺)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet. The GC-MS approach is ideal for separating a mixture of isomers before analysis.

  • Ionization: In the source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the signal is plotted as a function of m/z to generate the mass spectrum, with the most abundant ion (the base peak) normalized to 100% relative abundance.

Conclusion

  • Mass Spectrometry confirms the molecular weight and elemental formula.

  • IR Spectroscopy confirms the presence of key functional groups, particularly the substituents and the N-H bond.

  • ¹³C NMR Spectroscopy maps the carbon backbone and is highly sensitive to the isomer's substitution pattern.

  • ¹H NMR Spectroscopy provides the most detailed picture of the electronic environment and spatial relationships of the protons, often serving as the final arbiter in distinguishing positional isomers.

By understanding the causal relationships between molecular structure and spectroscopic output, and by adhering to robust experimental protocols, researchers can confidently and accurately characterize pyrazole isomers, a critical capability in the advancement of medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to Hirshfeld Surface Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug development, a molecule's solid-state properties are as critical as its pharmacological activity. For pyrazole derivatives—a cornerstone of many modern therapeutics—understanding the intricate web of intermolecular interactions that govern crystal packing is paramount. These non-covalent forces dictate crucial physicochemical properties, including solubility, stability, and polymorphism, which directly impact a drug's safety and efficacy.

While classical crystallographic analysis provides a list of bond lengths and angles, Hirshfeld surface analysis offers a visually intuitive and quantitatively powerful framework to comprehend the entire molecular environment. This guide provides an in-depth comparison of Hirshfeld analysis against alternative methods, complete with detailed protocols and the scientific rationale behind them, tailored for researchers, scientists, and drug development professionals.

The Paradigm Shift: From Atom Pairs to Molecular Surfaces

Traditionally, crystal packing analysis has focused on identifying specific "short contacts" or hydrogen bonds, a process that can be subjective and often overlooks the cumulative effect of weaker, more numerous interactions like van der Waals forces.[1][2] Hirshfeld surface analysis revolutionizes this by taking a "whole of structure" approach.[2][3]

The Hirshfeld surface is a unique boundary defined for a molecule within a crystal. It is the surface where the electron density contribution from the molecule of interest is precisely equal to the combined electron density of all its neighbors.[4][5][6] This partitioning of crystal space allows us to visualize and quantify every point of contact a molecule has with its environment.

Key properties mapped onto this 3D surface provide immediate insights:

  • dₙₒᵣₘ (Normalized Contact Distance): This is the most informative property, combining the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. The dₙₒᵣₘ surface is color-coded to instantly reveal the nature of intermolecular contacts.[6][7]

    • Intense Red Spots: Indicate close contacts shorter than the van der Waals radii, highlighting the strongest interactions like hydrogen bonds.[8][9]

    • White Regions: Represent contacts with distances approximately equal to the van der Waals radii.[8]

    • Blue Regions: Signify contacts longer than the van der Waals radii, representing weaker interactions.[7][8]

This visual approach is complemented by 2D fingerprint plots , which are unique histograms of all (dᵢ, dₑ) pairs across the surface. These plots can be decomposed to provide a quantitative percentage breakdown of every type of intermolecular contact, such as H···H, O···H/H···O, and C···H/H···C, offering an unambiguous measure of their contribution to crystal stability.[4][8][10]

Comparative Analysis: Hirshfeld vs. Alternative Methodologies

Hirshfeld surface analysis provides a more holistic and quantitative picture compared to other techniques. While methods like Quantum Theory of Atoms in Molecules (QTAIM) are powerful for analyzing specific bond paths, Hirshfeld analysis excels at providing an intuitive overview of the entire packing environment.[4]

FeatureHirshfeld Surface AnalysisClassical Short Contact AnalysisQuantum Theory of Atoms in Molecules (QTAIM)
Approach Holistic, surface-based view of all interactions.[2][3]Atom-pair specific, focuses on distances shorter than vdW radii.Electron density-based, focuses on bond critical points and paths.
Visualization Intuitive 3D surfaces (dₙₒᵣₘ) and quantitative 2D fingerprint plots.Tabulated lists of distances and angles.2D/3D electron density and Laplacian maps.
Quantification Provides percentage contributions of all contact types to the total surface.[11][12]Subjective interpretation of "short" contacts; no overall quantification.Provides precise electronic properties at critical points (ρ, ∇²ρ).
Ease of Use Highly accessible with dedicated software like CrystalExplorer.[13][14]Can be tedious and prone to overlooking weaker, cumulative interactions.Computationally intensive and requires significant theoretical expertise.
Key Insight "Which interactions dominate the crystal packing and by how much?""Are there specific strong interactions like hydrogen bonds present?""What is the precise electronic nature of a specific chemical bond?"

Experimental Workflow for Hirshfeld Surface Analysis

The following protocol provides a step-by-step methodology for a robust and self-validating Hirshfeld analysis using the widely adopted CrystalExplorer software.[14][15][16]

Phase 1: Data Acquisition & Preparation

Causality: The analysis is only as reliable as the input data. A high-resolution, low-temperature single-crystal X-ray diffraction structure is non-negotiable for accurately defining atomic positions and minimizing thermal motion, which can obscure subtle interactions.

Protocol:

  • Obtain a high-quality single-crystal structure of the pyrazole derivative.

  • Solve and refine the structure to produce a standard Crystallographic Information File (CIF).

  • Import the CIF into CrystalExplorer. The software will automatically identify the molecule(s) in the asymmetric unit.

Phase 2: Surface Generation & Visualization

Causality: This phase translates the raw crystallographic data into a visually interpretable model of the molecular environment. Mapping dₙₒᵣₘ is the crucial first step for a qualitative assessment of interaction hotspots.

Protocol:

  • Select the molecule of interest within the CrystalExplorer interface.

  • Navigate to the surface generation tool. Select "Hirshfeld" as the surface type.

  • In the properties to map, select dₙₒᵣₘ. Use a standard resolution setting.

  • Render the surface. Qualitatively analyze the resulting 3D model, paying close attention to the location and intensity of the red spots which correspond to the most significant intermolecular contacts.[9]

Phase 3: Quantitative Fingerprint Analysis

Causality: The 2D fingerprint plot quantifies the visual information from the 3D surface. Decomposing this plot is the key to understanding the relative importance of different interaction types, which is critical for comparing polymorphs or rationally designing new crystal forms.[2][3]

Protocol:

  • With the Hirshfeld surface generated, select the option to display the corresponding 2D fingerprint plot.

  • Analyze the overall fingerprint. For example, sharp, distinct "spikes" are characteristic of strong directional interactions like O-H···N hydrogen bonds.[8]

  • Use the decomposition feature to isolate specific atom···atom contacts. Select pairs such as H···H, O···H, C···H, and N···H.

  • Record the percentage contribution of each contact type to the total Hirshfeld surface area. This data is essential for comparative studies.

Visualizing the Process and Interactions

The following diagrams illustrate the logical workflow and the conceptual link between chemical interactions and their representation in Hirshfeld analysis.

Hirshfeld_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Qualitative Analysis cluster_interpretation Phase 3: Quantitative Analysis cluster_output Phase 4: Insight Generation A High-Quality Crystal Structure (CIF) B Generate Hirshfeld Surface A->B Input Data C Map d_norm Property B->C Visual Mapping D Generate 2D Fingerprint Plot C->D Data Transformation E Decompose Plot by Atom Pair D->E Filtering F Quantify Interaction Percentages E->F Calculation G Comparative Analysis of Crystal Packing F->G Informed Decision Making

Caption: A streamlined workflow for Hirshfeld surface analysis.

Pyrazole_Interactions_HS cluster_interactions Common Pyrazole Interactions cluster_hirshfeld Hirshfeld Analysis Signatures Interactions N-H···O/N H-Bonds C-H···O/N H-Bonds π-π Stacking H···H van der Waals Signatures Intense red spots on d_norm surface & sharp spikes in fingerprint plot Lighter red/white spots & shorter spikes Reciprocal C···C/C···H contacts; red/blue triangles on shape index Large, diffuse regions in fingerprint plot; high % contribution Interactions:hb->Signatures:hb Manifests as Interactions:xb->Signatures:xb Manifests as Interactions:pipi->Signatures:pipi Manifests as Interactions:vdw->Signatures:vdw Manifests as

Caption: Linking chemical interactions to their Hirshfeld signatures.

Data-Driven Insights: A Quantitative Comparison

The true power of this technique lies in its ability to generate quantitative, comparable data. The table below presents representative data for pyrazole derivatives, illustrating how fingerprint analysis can distinguish between different packing motifs.

Intermolecular ContactCompound A[10]Compound B[17]Key Insight
H···H 41.5%60.5%Compound B has significantly more van der Waals contacts, suggesting less efficient packing or fewer strong directional interactions.
O···H/H···O 22.4%20.4%Both compounds feature prominent hydrogen bonding, a key contributor to their crystal lattice.
C···H/H···C 13.1%10.7%C-H···π or weak C-H···O interactions are present but are a secondary contributor to the overall packing.
N···H/H···N 8.7%6.5%N-H···X hydrogen bonds are present, typical for pyrazole scaffolds, but contribute less than O-H···X interactions in these examples.

Note: Data is illustrative and sourced from published analyses of pyrazole derivatives.

Conclusion: An Indispensable Tool for Modern Drug Development

For scientists working with pyrazole derivatives, Hirshfeld surface analysis is not merely an academic exercise; it is an essential tool for risk mitigation and rational design in drug development. It provides a clear, quantitative, and comprehensive understanding of the intermolecular forces that define a crystal structure.[8][9] By enabling rapid comparison between polymorphs, identifying key interactions for crystal stability, and providing insights into potential liabilities, this technique empowers researchers to make more informed decisions, accelerating the path from discovery to a safe and effective medicine.

References

A Senior Application Scientist's Guide to ADME-QSAR Predictions for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Early ADME Assessment for Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2][3] Its versatility allows for extensive chemical modification to optimize potency and selectivity. However, favorable biological activity alone does not make a successful drug. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its ultimate efficacy and safety.[4] Poor pharmacokinetic properties are a major cause of late-stage drug development failures, leading to significant financial and time losses.[5]

Therefore, early and reliable prediction of ADME properties is paramount. In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for predicting these properties before a compound is even synthesized.[5] This guide provides an in-depth comparison of ADME-QSAR prediction strategies for novel pyrazole-based compounds, grounded in scientific principles and validated by experimental data. We will explore the causality behind building robust QSAR models, present a comparative case study, and detail a key in-vitro assay for experimental validation.

Pillar 1: The 'Why' and 'How' of Building Predictive ADME-QSAR Models

A QSAR model is a mathematical equation that relates the chemical structure of a compound to a specific property, in this case, an ADME endpoint.[1] The predictive power of a QSAR model is not merely a matter of statistical correlation; it is built upon a foundation of carefully curated data, relevant molecular descriptors, and rigorous validation.[6][7][8]

The Workflow: A Self-Validating System

The development of a robust ADME-QSAR model follows a systematic workflow designed to ensure statistical significance and predictive accuracy.

QSAR_Workflow cluster_data Data Curation cluster_model Model Development cluster_validation Model Validation DataCollection Data Collection (e.g., Public Databases) DataCuration Data Curation (Error Checking, Standardization) DataCollection->DataCuration Quality Control DescriptorCalc Molecular Descriptor Calculation DataCuration->DescriptorCalc Input for Modeling DataSplit Dataset Splitting (Training and Test Sets) DescriptorCalc->DataSplit ModelBuilding Model Building (e.g., ML Algorithms) DataSplit->ModelBuilding Training Set ExternalValidation External Validation (Test Set Prediction) DataSplit->ExternalValidation Test Set InternalValidation Internal Validation (Cross-Validation) ModelBuilding->InternalValidation Assess Robustness InternalValidation->ExternalValidation Assess Predictivity ApplicabilityDomain Applicability Domain Definition ExternalValidation->ApplicabilityDomain Define Scope Prediction Prediction for Novel Compounds ApplicabilityDomain->Prediction Confident Predictions

Caption: A typical workflow for developing and validating a predictive ADME-QSAR model.

Causality Behind the Choices:

  • Data Curation: The quality of the input data dictates the quality of the model. Publicly available datasets, such as those from the ADME@NCATS portal, provide a valuable starting point.[9][10] It is crucial to curate this data by removing duplicates, correcting structural errors, and ensuring consistency in experimental units.

  • Molecular Descriptors: These are numerical representations of a molecule's physicochemical properties. For pyrazole derivatives, key descriptors often include:

    • Lipophilicity (logP/logD): Influences membrane permeability and protein binding.

    • Molecular Weight (MW): Affects diffusion and overall size.

    • Topological Polar Surface Area (TPSA): Correlates with permeability.

    • Hydrogen Bond Donors/Acceptors: Important for solubility and target interactions.

    • 3D Descriptors (e.g., CoMFA/CoMSIA fields): Capture the steric and electrostatic properties of the molecule.[11][12]

  • Dataset Splitting: The dataset is typically divided into a training set (for building the model) and a test set (for evaluating its predictive performance on unseen data). This separation is crucial to avoid overfitting, where the model performs well on the data it was trained on but fails to generalize to new compounds.[6][8]

  • Model Building: Various machine learning algorithms can be employed, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF). The choice of algorithm depends on the complexity of the relationship between the descriptors and the ADME property.

  • Rigorous Validation: This is the cornerstone of a trustworthy QSAR model.

    • Internal Validation (Cross-validation): The training set is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. This assesses the model's robustness.[6][7]

    • External Validation: The model's predictive power is evaluated on the independent test set. Statistical metrics such as the coefficient of determination (R²) and Root Mean Square Error (RMSE) are used to quantify performance.[6][8]

    • Applicability Domain (AD): This defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside the AD should be treated with caution.[6][8]

Pillar 2: Comparative ADME Profile Prediction - A Case Study

To illustrate the practical application of ADME-QSAR, let's consider a hypothetical case study comparing three novel pyrazole-based compounds (Pz-1, Pz-2, Pz-3) with a known drug, Celecoxib (a COX-2 inhibitor with a pyrazole core). The following table summarizes the predicted ADME properties from a suite of well-validated QSAR models.

PropertyPredicted Value for Pz-1Predicted Value for Pz-2Predicted Value for Pz-3Predicted Value for CelecoxibDesirable Range/ClassRationale for Importance
Aqueous Solubility (logS) -3.5-4.2-2.8-3.8> -4.0Poor solubility can limit oral absorption.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15.28.525.120.5> 10High permeability suggests good potential for oral absorption.[13]
P-glycoprotein (P-gp) Substrate NoYesNoNoNoP-gp is an efflux transporter that can pump drugs out of cells, reducing bioavailability.[14][15]
CYP3A4 Inhibition Low RiskHigh RiskLow RiskModerate RiskLow RiskInhibition of major metabolic enzymes like CYP3A4 can lead to drug-drug interactions.[16][17]
hERG Inhibition (pIC₅₀) < 5.05.8< 5.0< 5.0< 6.0Inhibition of the hERG potassium channel can lead to cardiotoxicity.[18][19][20]
Plasma Protein Binding (%) 92%98%85%97%< 95%High plasma protein binding can reduce the free concentration of the drug available to act on its target.
Blood-Brain Barrier (BBB) Permeation HighLowHighLowVaries by targetDesirable for CNS targets, undesirable for peripherally acting drugs.

Analysis of the Case Study:

  • Pz-1: Shows a promising overall ADME profile with good predicted solubility and permeability, and low risk for major liabilities like P-gp efflux and hERG inhibition. Its high BBB permeation would make it a suitable candidate for a CNS target.

  • Pz-2: Raises several red flags. Despite acceptable predicted solubility, its lower permeability, predicted P-gp substrate status, and high risk of CYP3A4 and hERG inhibition make it a less desirable candidate for further development.

  • Pz-3: Appears to be the most promising candidate for a peripherally acting drug. It has the best predicted solubility and permeability, low risk for key toxicities, and lower plasma protein binding compared to the others. Its high BBB permeation might be a concern if the target is not in the CNS.

  • Celecoxib: The predictions for the known drug align with its known properties, providing a benchmark for the models' performance.

Pillar 3: The Imperative of Experimental Validation

In silico predictions, no matter how robust, must be validated by in-vitro experimental data.[4] This not only confirms the model's predictions but also provides more nuanced biological insights. For oral absorption, the Caco-2 permeability assay is a gold standard.[13][21][22][23][]

Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, forms a monolayer of differentiated enterocytes that mimics the intestinal epithelium.[13][23]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)

  • LC-MS/MS system for sample analysis

Step-by-Step Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (typically at a concentration of 10 µM) in HBSS to the apical (A) compartment.

    • Add fresh HBSS to the basolateral (B) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.

    • At the end of the experiment, take a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

  • Efflux Ratio Calculation:

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

The experimental Papp values obtained from this assay can then be directly compared to the QSAR predictions, providing a robust validation of the in silico model.

Hypothetical Signaling Pathway and ADME Relevance

The ADME properties of a compound can be influenced by its interaction with biological targets. For instance, if a pyrazole-based compound is designed as a kinase inhibitor, its ability to penetrate the cell membrane and avoid efflux is crucial for reaching its intracellular target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pz_ext Pyrazole Compound (Extracellular) Pz_int Pyrazole Compound (Intracellular) Pz_ext->Pz_int Passive Diffusion (High Permeability) Pgp P-gp Efflux Pump Pgp->Pz_ext Pz_int->Pgp Efflux Kinase Target Kinase Pz_int->Kinase Inhibition Downstream Downstream Signaling (e.g., Proliferation) Kinase->Downstream Blocks Signal

Caption: Impact of ADME properties on the cellular activity of a pyrazole-based kinase inhibitor.

This diagram illustrates that even a potent kinase inhibitor will be ineffective if it has poor permeability (cannot enter the cell) or is rapidly removed by efflux pumps like P-glycoprotein. This underscores the importance of integrating ADME predictions into the earliest stages of drug design.

Conclusion

The integration of predictive ADME-QSAR modeling into the drug discovery pipeline is no longer an option but a necessity. For versatile scaffolds like pyrazoles, these in silico tools provide a rational framework for designing molecules with a higher probability of success. By adhering to the principles of robust model building and validation, and by confirming predictions with targeted in-vitro experiments, researchers can navigate the complexities of drug development with greater confidence. This synergistic approach of computational prediction and experimental verification is key to unlocking the full therapeutic potential of novel pyrazole-based compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 956723-07-2). As a specialized benzaldehyde derivative, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.

Core Principle: Proactive Hazard Assessment & Waste Classification

The foundation of safe disposal is a thorough understanding of the substance's potential hazards. For many research chemicals, comprehensive toxicological data may not be fully available. Therefore, we must operate under the precautionary principle , treating the substance as hazardous until proven otherwise.

1.1. Chemical and Hazard Profile

The known properties and hazards associated with this compound and its structural relatives form the basis of our disposal strategy. A related compound, 5-Methyl-2-(3-methylpyrazol-1-yl)benzaldehyde, is classified with specific risks that should be considered analogous for this substance.[1]

PropertyValueSource
CAS Number 956723-07-2[2][3][4]
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol [2]
Physical Form Solid[2]
Storage Class 11 - Combustible Solids[2]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

The benzaldehyde moiety suggests potential for moderate aquatic toxicity and harm if swallowed, while pyrazole derivatives can exhibit a wide range of biological activities.[5][6][7][8] Therefore, all waste streams containing this compound must be classified and handled as regulated chemical waste.[9][10]

1.2. Waste Classification

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[9][11]

  • As an unused commercial chemical product: This compound would likely fall under the "U-List" (toxic wastes) or "P-List" (acute hazardous wastes) if discarded in its pure form.[9][12]

  • As a characteristic waste: Waste mixtures containing this compound should be evaluated for toxicity. Given the potential for irritation and unknown long-term effects, it is safest to manage it as a toxic waste.

Crucially, never dispose of this compound, or materials contaminated with it, via standard trash or sanitary sewer systems. [10][13]

Operational Protocol: Segregation, Containment, and Storage

Proper segregation and containment at the point of generation—the laboratory bench—are critical to prevent accidental chemical reactions and ensure safe temporary storage.[13][14]

2.1. Personal Protective Equipment (PPE)

Before handling the pure substance or its waste, the minimum required PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][15]

2.2. Waste Segregation

Incompatible wastes must always be stored separately to prevent dangerous reactions such as fire, explosion, or the generation of toxic gases.[14][16] For this compound waste, adhere to the following:

  • Store away from: Strong oxidizing agents, strong acids, and strong bases.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired pure compound, contaminated weighing paper, gloves, and absorbent materials from spills.

    • Liquid Waste: Solutions containing the compound. This waste should be collected in a container designated for non-halogenated organic solvents, unless the solvent is halogenated.

2.3. Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[16][17] This area must be at or near the point of waste generation.

  • Container Requirements: Waste containers in the SAA must be:

    • Made of a compatible material (e.g., HDPE or glass for liquids, wide-mouth plastic or glass for solids).[11][16]

    • Kept securely closed with a screw-top cap except when adding waste.[13][17]

    • Stored within a secondary containment system (e.g., a plastic tub) to contain potential leaks.[13]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

    • The date waste accumulation began.

Step-by-Step Disposal and Decontamination Workflow

The following workflow provides a direct, procedural guide for managing waste from initial generation to final hand-off for disposal.

3.1. Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste related to this compound.

G start Waste Generated: This compound or contaminated material classify Classify as Regulated Hazardous Waste (Precautionary Principle) start->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Collect in dedicated 'Hazardous Solid Waste' container. waste_type->solid_waste Solid (powder, gloves, contaminated wipes) liquid_waste Collect in dedicated 'Hazardous Liquid Waste' container. (e.g., Non-Halogenated Organics) waste_type->liquid_waste Liquid (solutions, first rinse of glassware) contaminated_sharps Place in puncture-proof 'Sharps Waste' container. waste_type->contaminated_sharps Contaminated Sharps (needles, pipettes) label_container LABEL CONTAINER IMMEDIATELY - 'Hazardous Waste' - Full Chemical Name(s) & % - Hazard Pictograms - Accumulation Start Date solid_waste->label_container liquid_waste->label_container contaminated_sharps->label_container store_saa Securely close and move to Satellite Accumulation Area (SAA) within secondary containment. label_container->store_saa check_full Is container full or >9 months old? store_saa->check_full check_full->store_saa No contact_ehs Arrange for Disposal: Contact Institutional Environmental Health & Safety (EHS) for pickup. check_full->contact_ehs Yes document Document waste transfer and retain records per institutional policy. contact_ehs->document

Caption: Waste Disposal Workflow for this compound.

3.2. Decontamination of Labware

Proper decontamination prevents cross-contamination and ensures that "empty" containers are managed correctly.

  • Initial Rinse: Perform a primary rinse of the contaminated glassware with a suitable solvent (e.g., acetone, ethanol). This first rinseate must be collected and disposed of as hazardous liquid waste. [13]

  • Subsequent Rinses: After the initial hazardous rinse, wash the glassware with soap and water.

  • Empty Containers: To dispose of the original chemical container, it must be thoroughly emptied. The first rinse must be collected as hazardous waste. Subsequent rinses can be managed as non-hazardous. The label on the empty container must be fully removed or defaced before disposal in the appropriate glass or plastic recycling bin.[13][14]

3.3. Spill Management

In the event of a spill, immediate and correct action is required.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.

  • Containment (for small spills):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous solid waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Final Disposal Pathway

All hazardous waste generated in the laboratory must be disposed of through your institution's designated Environmental Health & Safety (EHS) department or an equivalent licensed contractor.[11][17] EHS is responsible for the final classification, transportation, and disposal in a manner compliant with all federal, state, and local regulations.[17] Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.

By adhering to this comprehensive protocol, you contribute to a culture of safety, ensure environmental stewardship, and maintain the integrity of your research environment.

References

Navigating the Safe Handling of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a molecule of interest for its potential applications in medicinal chemistry, requires careful and informed handling to ensure the safety of laboratory personnel. This guide provides a detailed, step-by-step protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in the principles of chemical safety and risk mitigation.

Core Principles of Protection

The primary objective when handling any chemical of unknown or uncertain toxicity is to establish multiple barriers of protection to minimize all potential routes of exposure. For this compound, which is a solid at room temperature, the main risks arise from the inhalation of airborne dust particles and direct contact with the skin and eyes.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound in a laboratory setting. The selection is based on a risk assessment derived from data on analogous compounds.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a chemical fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatRecommended: N95 respirator or higher, especially if dust is generated
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatWork must be conducted in a certified chemical fume hood

Step-by-Step Guide to PPE Implementation

1. Eye and Face Protection: The First Line of Defense

  • Rationale: Aromatic aldehydes can cause serious eye irritation[1][2]. Protecting your eyes from splashes of solutions or contact with airborne powder is critical.

  • Procedure:

    • Before entering the laboratory, ensure you are wearing safety glasses with side shields at a minimum.

    • When handling the solid compound or any of its solutions, upgrade to chemical splash goggles that provide a complete seal around the eyes.

    • In situations where there is a significant risk of splashing, such as during a reaction quench or a large-scale transfer, a face shield should be worn in addition to chemical splash goggles.

2. Hand Protection: Preventing Dermal Exposure

  • Rationale: Structurally similar compounds are known skin irritants[1]. Nitrile gloves offer good protection against a range of chemicals for short-term use[3].

  • Procedure:

    • Before handling the compound, inspect your nitrile gloves for any signs of damage, such as punctures or tears.

    • For tasks involving the solid compound, such as weighing, consider double-gloving to provide an extra layer of protection.

    • If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.

    • Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards.

3. Body Protection: Shielding Against Contamination

  • Rationale: A laboratory coat provides a removable barrier to protect your personal clothing and skin from contamination.

  • Procedure:

    • Wear a flame-resistant laboratory coat that is fully buttoned.

    • Ensure the sleeves are of an appropriate length to cover your arms.

    • If your lab coat becomes contaminated, remove it promptly and have it professionally laundered. Do not take contaminated lab coats home.

4. Respiratory Protection: Mitigating Inhalation Risks

  • Rationale: Fine powders can easily become airborne and be inhaled, and related compounds may cause respiratory irritation[1].

  • Procedure:

    • All manipulations of solid this compound should be performed within a certified chemical fume hood to control the release of dust.

    • For added protection, especially during weighing where dust generation is likely, wearing an N95 respirator is recommended.

    • If you anticipate needing to use a respirator, ensure you have been properly fit-tested and trained in its use as per your institution's policies[3].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling This compound AssessActivity Assess the Activity Start->AssessActivity Receiving Receiving/Storage: - Safety Glasses - Nitrile Gloves - Lab Coat AssessActivity->Receiving Receiving/ Storage Weighing Weighing (in Fume Hood): - Chemical Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator AssessActivity->Weighing Weighing/ Solid Handling SolutionHandling Solution Handling (in Fume Hood): - Chemical Goggles - Nitrile Gloves - Lab Coat AssessActivity->SolutionHandling Solution Preparation Disposal Dispose of Contaminated PPE as Hazardous Waste Receiving->Disposal Weighing->Disposal SolutionHandling->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.